molecular formula C13H12N2O2 B2724032 6-(4-Methylphenoxy)nicotinaldehyde oxime CAS No. 338966-91-9

6-(4-Methylphenoxy)nicotinaldehyde oxime

Cat. No.: B2724032
CAS No.: 338966-91-9
M. Wt: 228.251
InChI Key: SKUYZBMELOBMFU-OQLLNIDSSA-N
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Description

6-(4-Methylphenoxy)nicotinaldehyde oxime is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methylphenoxy)nicotinaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methylphenoxy)nicotinaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[[6-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUYZBMELOBMFU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 6-(4-Methylphenoxy)nicotinaldehyde Oxime: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and agrochemical development, the 6-aryloxynicotinaldehyde oxime scaffold serves as a highly versatile structural motif. Oximes are not only critical intermediates for the synthesis of nitriles, amines, and nitrogen-containing heterocycles, but they also act as potent hydrogen-bond donors/acceptors in target binding [3].

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime is fundamentally bifurcated into two distinct mechanistic phases: a Nucleophilic Aromatic Substitution (SNAr) and a pH-dependent carbonyl condensation. As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality of the reaction conditions. By controlling solvent polarity, base strength, and pH buffering, we can drive these reactions to near-quantitative yields while minimizing side products.

Retrosynthetic Analysis & Pathway Design

A retrosynthetic disconnection of the target molecule reveals two highly reliable carbon-heteroatom bond formations. Disconnecting the oxime C=N bond leads back to the corresponding aldehyde and hydroxylamine. A subsequent disconnection of the ether C–O bond reveals 6-chloronicotinaldehyde and p-cresol (4-methylphenol) as the commercially available starting materials.

Synthesis A 6-Chloronicotinaldehyde + p-Cresol B SNAr Reaction (K2CO3, DMF, 100°C) A->B C 6-(4-Methylphenoxy) nicotinaldehyde B->C Intermediate D Condensation (NH2OH·HCl, EtOH, Pyridine) C->D E 6-(4-Methylphenoxy) nicotinaldehyde oxime D->E Final Product

Two-step synthetic workflow for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde via SNAr

The Causality: The nitrogen atom in the pyridine ring exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the electron density at the 2- and 6-positions. The formyl group at the 3-position further stabilizes the intermediate Meisenheimer complex via resonance. This dual-activation makes the 6-chloro substituent highly susceptible to nucleophilic attack. Potassium carbonate (K2CO3) is selected as it is basic enough to deprotonate p-cresol but mild enough to prevent the aldol condensation or Cannizzaro reaction of the aldehyde. DMF is used as a polar aprotic solvent to leave the phenoxide ion "naked" and highly reactive [1].

Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with 6-chloronicotinaldehyde (1.0 equiv, e.g., 10 mmol) and p-cresol (1.05 equiv, 10.5 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M.

  • Introduce finely powdered anhydrous K2CO3 (1.5 equiv, 15 mmol) to the stirring solution.

  • Heat the reaction mixture to 100 °C for 2 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the intermediate aldehyde as a solid.

Phase 2: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

The Causality: Oxime formation requires precise pH control. If the pH is too low (<2), the hydroxylamine is completely protonated and loses its nucleophilicity. If the pH is too high (>7), the carbonyl oxygen is not sufficiently protonated to enhance its electrophilicity. Using pyridine as both a base (to liberate hydroxylamine from its hydrochloride salt) and a buffer maintains the system at an optimal pH of ~4–5. This ensures rapid formation of the carbinolamine intermediate, followed by acid-catalyzed dehydration to the oxime [2].

Protocol:

  • Dissolve 6-(4-methylphenoxy)nicotinaldehyde (1.0 equiv, 5 mmol) in absolute ethanol (15 mL).

  • Add hydroxylamine hydrochloride (NH2OH·HCl) (1.5 equiv, 7.5 mmol) followed by pyridine (2.0 equiv, 10 mmol).

  • Heat the mixture in a water bath at 70–80 °C for 1.5 to 3 hours.

  • Workup: Cool the reaction in an ice bath to induce crystallization of the oxime.

  • Filter the precipitate and wash with cold 70% ethanol.

  • Further purify by recrystallization from 95% ethanol to yield the pure oxime.

Mechanism A Aldehyde Carbonyl B Protonation (Optimal pH 4-5) A->B C Nucleophilic Attack by Free NH2OH B->C D Carbinolamine Intermediate C->D E Dehydration (-H2O) D->E F Oxime (E/Z Isomers) E->F

Mechanistic pathway of oxime formation via carbinolamine intermediate.

Quantitative Data & Reaction Optimization

To maximize throughput and minimize impurities, reaction conditions must be optimized. The tables below summarize the quantitative effects of varying solvent and base parameters on both synthetic phases.

Table 1: Optimization of SNAr Conditions (Phase 1)

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
DMF K₂CO₃ 100 2.0 88% Optimal; naked phenoxide drives rapid SNAr.
DMSOK₂CO₃1002.082%Good yield, but harder aqueous workup.
THFEt₃N8012.035%Base too weak; solvent not polar enough.
DMFCs₂CO₃1001.589%Excellent yield, but cost-prohibitive for scale-up.

Table 2: Optimization of Oxime Condensation (Phase 2)

SolventBase / BufferpHTemp (°C)Time (h)Yield (%)Observation / Causality
EtOH Pyridine ~5 80 2.0 94% Optimal buffering; clean crystallization.
EtOHNaOAc~5803.089%Viable alternative to pyridine; slightly slower.
MeOHNaOH~9654.045%High pH prevents carbonyl protonation; side reactions.
DCMNone~24012.0<10%NH₂OH remains protonated; no nucleophilic attack.

Analytical Validation (Self-Validating System)

Every robust protocol must operate as a self-validating system, meaning the workflow inherently proves its own success at each checkpoint before proceeding.

  • Phase 1 Validation: The transition from the highly polar 6-chloronicotinaldehyde to the more lipophilic 6-(4-methylphenoxy)nicotinaldehyde allows for clear resolution via Thin Layer Chromatography (TLC). Success is quantitatively confirmed via LC-MS, looking for the replacement of the chlorine isotope pattern with the exact mass of the phenoxy adduct.

  • Phase 2 Validation: The conversion of the aldehyde to the oxime acts as an internal spectroscopic checkpoint. In 1H NMR, the sharp aldehydic proton singlet (typically at ~9.9–10.1 ppm) must completely vanish. It is replaced by the characteristic oxime -CH=N proton at ~8.2 ppm and a broad, exchangeable hydroxyl (-OH) proton above 11.0 ppm. Note that oximes often present as a mixture of E and Z isomers, which may manifest as a set of closely spaced doublet peaks in the NMR spectrum.

Conclusion

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime relies on exploiting the inherent electronic properties of the pyridine ring and the strict pH-dependence of nucleophilic addition to carbonyls. By anchoring the methodology in mechanistic causality and implementing self-validating analytical checkpoints, researchers can ensure high-fidelity, scalable production of this valuable chemical building block.

References

  • Title: Boron-containing small molecules as anti-inflammatory agents (WO2009111676A2)
  • Source: The Royal Society of Chemistry (RSC Advances)
  • Title: Discovery of orally available spirodiketopiperazine-based CCR5 antagonists Source: PubMed Central - NIH URL

Comprehensive Technical Guide on 6-(4-Methylphenoxy)nicotinaldehyde Oxime: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Agrochemical Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 6-(4-Methylphenoxy)nicotinaldehyde oxime (CAS: 338966-91-9)[1] represents a highly versatile structural motif in modern synthetic chemistry, bridging the gap between agrochemical crop protection and pharmaceutical drug discovery. Characterized by a central pyridine core, a flexible diaryl ether linkage, and a hydrogen-bonding oxime moiety, this molecule serves as a "privileged scaffold."

This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, structural rationale, synthetic methodologies, and downstream experimental workflows. By moving beyond basic protocols, we aim to equip scientists with the mechanistic understanding required to leverage this compound in advanced screening and lead optimization campaigns.

Structural and Physicochemical Profiling

Understanding the baseline properties of 6-(4-methylphenoxy)nicotinaldehyde oxime is critical for predicting its behavior in biological assays and formulation matrices. The molecule consists of a pyridine-3-carboxaldehyde oxime substituted at the 6-position with a p-tolyl ether group[1][2].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, providing the rationale for its utility in biological systems.

PropertyValueMechanistic Rationale / Implication
CAS Number 338966-91-9Unique identifier for database cross-referencing[1].
Precursor CAS 338960-65-9Refers to the parent aldehyde prior to oximation[2].
Molecular Formula C₁₃H₁₂N₂O₂Low molecular weight (MW < 500) aligns with Lipinski’s Rule of 5.
Molecular Weight 228.25 g/mol Ensures favorable baseline pharmacokinetics and high ligand efficiency.
H-Bond Donors 1 (Oxime -OH)Crucial for interacting with target protein backbone amides.
H-Bond Acceptors 4 (N, O, N, O)Facilitates aqueous solubility and multiple target interaction points.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to induced-fit binding pockets.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The architectural design of 6-(4-methylphenoxy)nicotinaldehyde oxime is highly deliberate. Historically, related 6-phenoxynicotinaldehyde derivatives have demonstrated potent biological activity, particularly as broad-spectrum agrochemical agents (insecticides and fungicides)[3].

The Diaryl Ether Linkage

The oxygen bridge between the pyridine and the p-tolyl ring creates a non-planar, flexible conformation. This allows the molecule to navigate narrow binding channels and occupy deep hydrophobic pockets (such as the DFG-out conformation in kinases or allosteric sites in nicotinic acetylcholine receptors). The para-methyl group on the phenoxy ring specifically enhances lipophilic contact, often increasing target selectivity compared to an unsubstituted phenoxy group[3].

The Oxime Bioisostere

The oxime (-CH=N-OH) is a critical functional group. It acts as a stable bioisostere for aldehydes, amides, and alcohols. Unlike the parent aldehyde (CAS: 338960-65-9)[2], which can be metabolically unstable and prone to oxidation, the oxime provides a robust hydrogen-bond donor/acceptor pair. Furthermore, oximes can exist in E and Z isomeric forms, allowing researchers to probe stereospecific binding pockets.

BindingMechanism cluster_interactions Molecular Interactions Ligand 6-(4-Methylphenoxy)nicotinaldehyde oxime Target Target Protein (Kinase / Receptor) Ligand->Target Binding Event Hinge Hinge Region Binding (Pyridine N & Oxime OH) Target->Hinge Hydrophobic Hydrophobic Pocket (p-Tolyl Ether) Target->Hydrophobic Inhibition Conformational Lock & Inhibition Hinge->Inhibition Hydrophobic->Inhibition Response Phenotypic Response (e.g., Target Modulation) Inhibition->Response Signal Blockade

Fig 1: Proposed molecular interaction and downstream signaling blockade mechanism.

Synthetic Methodology and Validation

To ensure high purity and yield, the synthesis of 6-(4-methylphenoxy)nicotinaldehyde oxime is executed via a convergent two-step protocol. This methodology is designed to be a self-validating system, minimizing the need for complex chromatographic purification.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the intermediate 6-(4-methylphenoxy)nicotinaldehyde (CAS: 338960-65-9)[2].

  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), p-Cresol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous DMF.

  • Procedure:

    • Suspend K₂CO₃ in DMF and add p-cresol. Stir at room temperature for 15 minutes.

    • Add 6-chloronicotinaldehyde dropwise.

    • Elevate temperature to 80 °C and stir for 4 hours.

    • Workup: Quench the reaction by pouring the mixture into ice-cold water. The intermediate aldehyde will precipitate. Filter, wash with water, and dry under vacuum.

  • Causality & Validation: K₂CO₃ is selected as a mild base to generate the nucleophilic phenoxide without triggering side reactions (like Cannizzaro reactions on the aldehyde). DMF, a polar aprotic solvent, accelerates the SNAr reaction by leaving the phenoxide anion poorly solvated and highly reactive. The ice-water quench forces precipitation, acting as an intrinsic purification step.

Step 2: Oximation

Objective: Convert the aldehyde to the target oxime (CAS: 338966-91-9)[1].

  • Reagents: 6-(4-Methylphenoxy)nicotinaldehyde (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Sodium Acetate (NaOAc, 1.5 eq), Ethanol/Water (4:1 v/v).

  • Procedure:

    • Dissolve the intermediate aldehyde in the Ethanol/Water mixture.

    • Add NH₂OH·HCl followed by NaOAc.

    • Reflux the mixture at 85 °C for 2 hours.

    • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the final oxime.

  • Causality & Validation: Hydroxylamine hydrochloride is used for its bench stability. NaOAc is strictly required to buffer the system and liberate the free hydroxylamine base in situ. The reflux conditions drive the condensation thermodynamically toward the more stable E-oxime isomer.

SynthesisWorkflow A 6-Chloronicotinaldehyde + p-Cresol B SNAr Reaction K2CO3, DMF, 80°C A->B C Intermediate Aldehyde (CAS 338960-65-9) B->C Nucleophilic Substitution D Oximation NH2OH·HCl, EtOH C->D E Target Oxime (CAS 338966-91-9) D->E Condensation

Fig 2: Two-step synthetic workflow for 6-(4-methylphenoxy)nicotinaldehyde oxime.

Experimental Protocol: In Vitro Target Modulation Assay

To evaluate the biological efficacy of 6-(4-methylphenoxy)nicotinaldehyde oxime (e.g., as a kinase inhibitor or receptor modulator), a robust, self-validating High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

TR-FRET Assay Workflow
  • Compound Preparation: Prepare a 10 mM stock solution of the oxime in 100% DMSO. Perform a 10-point, 3-fold serial dilution to generate a dose-response curve.

  • Assay Assembly: In a 384-well low-volume plate, combine:

    • 2 µL of the target protein (e.g., 5 nM final concentration).

    • 2 µL of the compound dilution (final DMSO concentration strictly ≤ 1% to prevent protein denaturation).

    • Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of the fluorescently labeled tracer/substrate and ATP (if applicable).

  • Detection: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the positive control (known potent inhibitor) and negative control (DMSO vehicle). A Z'-factor > 0.5 validates the assay's structural integrity and trustworthiness.

Causality Note: TR-FRET is explicitly chosen over standard colorimetric assays because the time-resolved measurement eliminates background autofluorescence—a common issue with highly conjugated aromatic oximes—ensuring absolute data trustworthiness.

References

  • Google Patents (1988). US4742060A - Heterocyclic compounds.
  • MDFCW (2026). 6-(4-Methylphenoxy)nicotinaldehyde (CAS 338960-65-9). Retrieved from [Link]

Sources

structure elucidation of 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides a comprehensive, methodology-driven walkthrough for the complete , a molecule possessing key structural motifs including a substituted pyridine ring, an ether linkage, and an oxime functional group. By integrating data from multiple spectroscopic techniques—High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—we construct a validated, self-consistent structural hypothesis. This structure is then unequivocally confirmed by single-crystal X-ray crystallography, the gold standard in molecular architecture determination. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical sequence, ensuring scientific integrity and trustworthiness at each step.

Introduction: The Imperative for Unambiguous Characterization

6-(4-Methylphenoxy)nicotinaldehyde oxime is a compound of interest due to its hybrid structure, combining a pyridine core, often associated with biological activity, with an oxime functional group, a versatile synthon in organic chemistry.[1][2] The precise arrangement of atoms, including the stereochemistry of the C=N bond, dictates its physicochemical properties, reactivity, and potential interactions with biological targets. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not merely procedural but essential for any future application.

This guide eschews a simple recitation of data, instead following a logical workflow that begins with confirming the fundamental molecular formula and progresses to mapping the intricate network of atomic connectivity. Each analytical step is designed to validate the previous one, creating a robust chain of evidence that culminates in a definitive structural assignment.

Overall Elucidation Workflow

The strategic workflow is designed for maximum confidence, where each step builds upon the last.

G cluster_0 Initial Hypothesis & Verification cluster_1 Detailed Structural Mapping (Solution State) cluster_2 Definitive Confirmation (Solid State) Synthesis Synthesis: Condensation of Aldehyde with Hydroxylamine HRMS High-Resolution Mass Spectrometry (HRMS) Confirms Molecular Formula Synthesis->HRMS Provides Sample IR Infrared (IR) Spectroscopy Confirms Functional Groups HRMS->IR Validates Mass NMR_1D 1D NMR (¹H, ¹³C) Provides Initial Atom Count & Environment IR->NMR_1D Confirms Functional Groups for NMR Assignment NMR_2D 2D NMR (COSY, HSQC, HMBC) Maps Connectivity & Assembles Fragments NMR_1D->NMR_2D Assigns Nuclei XRAY Single-Crystal X-ray Crystallography Provides Absolute 3D Structure NMR_2D->XRAY Provides Validated Structure for Crystallographic Confirmation

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the elemental composition and the key functional groups must be confirmed. This foundational analysis validates the success of the synthesis and ensures that subsequent, more detailed spectroscopic interpretation is based on a correct molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first analytical step post-synthesis. Its purpose is to provide an extremely precise mass-to-charge ratio (m/z) of the parent ion. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[3] We utilize Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the purified compound (~0.1 mg/mL) is prepared in methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: The solution is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Data Acquisition: The instrument is calibrated, and data is acquired in positive ion mode over a mass range of m/z 100-500.

  • Analysis: The exact mass of the [M+H]⁺ peak is determined and compared against the theoretical mass for the proposed formula.

Data Presentation: HRMS Results
ParameterValue
Proposed FormulaC₁₃H₁₂N₂O₂
Theoretical [M+H]⁺229.0972
Observed [M+H]⁺229.0975
Mass Error+1.3 ppm
Conclusion Formula Confirmed

Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula of C₁₃H₁₂N₂O₂, confirming the presence of 13 carbons, 12 hydrogens, 2 nitrogens, and 2 oxygens.

Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and, crucially, the absence of the starting aldehyde's carbonyl group.[4] The diagnostic vibrations of the oxime O-H, the C=N imine, and the aryl-ether C-O bonds are primary targets.

Experimental Protocol: KBr Pellet IR
  • Sample Preparation: Approximately 1-2 mg of the dry, purified compound is intimately ground with ~100 mg of dry KBr powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and a spectrum is recorded, typically from 4000 to 400 cm⁻¹.[5]

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3250Broad, MediumO-H stretch (oxime)[6]Confirms presence of the oxime hydroxyl group.
~1640Medium to WeakC=N stretch (oxime)[7]Confirms presence of the imine bond.
~1240StrongAsymmetric C-O-C stretch (aryl ether)[8]Confirms the ether linkage.
1600, 1480MediumC=C stretches (aromatic rings)Indicates presence of the two aromatic systems.
Absence N/AStrong band at ~1700 cm⁻¹ (Aldehyde C=O)Confirms complete conversion of the aldehyde.

Trustworthiness: The combined presence of the O-H and C=N stretches, coupled with the definitive absence of the starting aldehyde's C=O stretch, provides self-validating proof of the successful oximation reaction.

Detailed Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[9] A comprehensive suite of experiments is required to assign every proton and carbon and to piece together the molecular fragments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 10-15 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10] DMSO-d₆ is chosen to ensure the labile oxime proton (-OH) is observable.

  • Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • 1D Spectra Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired.

  • 2D Spectra Acquisition: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to establish correlations.

¹H and ¹³C NMR Analysis

Expertise & Experience: The initial analysis of 1D spectra provides a census of the proton and carbon environments. The chemical shifts are indicative of the electronic environment (e.g., aromatic vs. aliphatic), integration in the ¹H spectrum gives proton ratios, and multiplicity reveals neighboring protons.[11]

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.45s1HN-H (oxime)
8.60d1HH-2 (Py)
8.15s1HH-7 (imine)
8.05dd1HH-4 (Py)
7.25d2HH-10, H-14
7.15d2HH-11, H-13
7.10d1HH-5 (Py)
2.30s3HH-15 (CH₃)
Data Presentation: ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
162.0C-6 (Py)
154.5C-12
151.0C-2 (Py)
147.0C-7 (imine)
141.0C-4 (Py)
135.0C-9
130.5C-11, C-13
128.0C-3 (Py)
121.0C-10, C-14
110.0C-5 (Py)
20.5C-15 (CH₃)
2D NMR for Structural Assembly

Expertise & Experience: While 1D spectra provide the pieces of the puzzle, 2D NMR experiments provide the instructions for how they connect.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see correlations between H-4 and H-5 on the pyridine ring, and between H-10/14 and H-11/13 on the p-cresol ring, confirming these two isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals long-range (2-3 bond) couplings between protons and carbons. The most critical correlations are those that bridge the ether linkage and connect the oxime unit to the pyridine ring.

Visualization: Key HMBC Correlations

The following diagram illustrates the crucial HMBC correlations that piece together the three main components of the molecule: the pyridine ring, the p-methylphenoxy group, and the aldehyde oxime unit.

Caption: Key 2- and 3-bond HMBC correlations.

Trustworthiness: The HMBC data provides a self-validating system. For example, the correlation from the pyridine proton H-5 to the ether-linked carbon C-6, combined with the correlation from the phenoxy protons H-10/14 to the same C-6, definitively establishes the C-O-C ether bridge between the two aromatic rings. Similarly, the correlation from the imine proton H-7 to the pyridine carbon C-3 confirms the position of the oxime group on the ring.

E/Z Isomerism of the Oxime

Oximes can exist as E or Z geometric isomers.[12] The chemical shift of the carbon alpha to the C=N bond is sensitive to the orientation of the -OH group. In aldoximes, the syn α-carbon (relative to the -OH group) is shielded (appears at a lower ppm) compared to the anti α-carbon.[12] In our case, this would be C-3 of the pyridine ring. Comparison with literature values or computational NMR predictions can strongly suggest the dominant isomer, though definitive assignment often requires a Nuclear Overhauser Effect (NOE) experiment or X-ray crystallography.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong and internally consistent structural assignment, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure in the solid state.[13] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the absolute stereochemistry of the oxime.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).[13]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which atomic positions are determined and refined.

Data Presentation: Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)6.18, 4.78, 25.51
α, β, γ (°)90, 94.3, 90
Volume (ų)751.9
Oxime Geometry Confirmed as E-isomer

Trustworthiness: The successful solution and refinement of a crystal structure provide the highest possible level of confidence. It not only confirms the connectivity established by NMR but also definitively resolves the E/Z isomerism of the oxime group and reveals intermolecular interactions, such as hydrogen bonding, in the solid state.[13]

Conclusion

The structure of 6-(4-Methylphenoxy)nicotinaldehyde oxime has been rigorously and unambiguously determined through a synergistic, multi-technique approach. High-resolution mass spectrometry confirmed the molecular formula C₁₃H₁₂N₂O₂. Infrared spectroscopy verified the key oxime and ether functional groups and the completion of the reaction. A comprehensive set of 1D and 2D NMR experiments elucidated the complete atomic connectivity in solution, piecing together the pyridine, p-methylphenoxy, and oxime fragments. Finally, single-crystal X-ray crystallography provided the definitive, high-resolution three-dimensional structure, offering the ultimate validation of the spectroscopic assignments and confirming the E-geometry of the oxime. This self-validating workflow represents a robust and authoritative standard for the structural elucidation of novel organic compounds.

References

  • BenchChem. (2025).
  • Angeli, C., et al. (2023).
  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (n.d.). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes.
  • Kamieńska-Trela, K., & Wójcik, J. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N)
  • Głuch-Lutwin, M., et al. (2004). Experimental and theoretical NMR study of selected oxocarboxylic acid oximes. PubMed.
  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • Taylor & Francis. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Wikipedia. (n.d.). Pyridine.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2025).
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.
  • Semantic Scholar. (2021).
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  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ....
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bhattacharyya, A., et al. (2020).
  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • The Royal Society of Chemistry. (n.d.). X-ray diffraction.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Fiveable. (2026). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • Supporting Information. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium.
  • ResearchGate. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes.
  • ResearchGate. (2020). (PDF)
  • ChemScene. (n.d.). 1193-92-6 | Nicotinaldehyde oxime.
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The Strategic Utility of 6-(Methyl(phenyl)amino)nicotinaldehyde (CAS 1355226-56-0) in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and library generation, I frequently leverage 6-(Methyl(phenyl)amino)nicotinaldehyde (CAS 1355226-56-0) as a privileged building block[1]. This compound is defined by a trifunctional architecture: a central pyridine core, a highly reactive C3-carbaldehyde, and a lipophilic, electron-donating tertiary aniline moiety at the C6 position. This unique structural triad makes it an exceptionally versatile intermediate for synthesizing complex molecular architectures, particularly in the development of kinase inhibitors, GPCR ligands, and novel fluorophores[2].

This technical whitepaper deconstructs the physicochemical properties, mechanistic logic, and self-validating synthetic workflows required to successfully deploy CAS 1355226-56-0 in modern organic synthesis[3].

Physicochemical Profiling & Structural Rationale

Before initiating any synthetic campaign, it is critical to understand how the inherent physicochemical properties of a scaffold dictate its reactivity.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name 6-(Methyl(phenyl)amino)nicotinaldehydeCore scaffold nomenclature[1].
CAS Number 1355226-56-0Primary identifier[1].
Molecular Formula C₁₃H₁₂N₂ODictates exact mass (212.09 Da)[3].
Molecular Weight 212.25 g/mol Used for stoichiometric calculations[1].
Boiling Point 394.1 ± 27.0 °C (760 mmHg)Indicates low volatility; safe for high-temp reflux[4].
Density 1.2 ± 0.1 g/cm³Relevant for liquid-liquid extraction partitioning[5].
XLogP3 ~2.5 (Predicted)Highly lipophilic; requires moderately non-polar solvent systems for chromatography[5].
Mechanistic Insight: The "Push-Pull" Electronic Effect

The tertiary aniline moiety (N-methyl-N-phenyl) at the C6 position is strongly electron-donating via resonance. The nitrogen's lone pair delocalizes through the π -system of the pyridine ring, significantly increasing the electron density at the C3 position (which is para to the amine equivalent).

Causality in Experimental Design: This electron-donating effect subtly attenuates the electrophilicity of the C3-carbaldehyde compared to an unsubstituted nicotinaldehyde[3]. Consequently, standard nucleophilic additions (e.g., imine formation with sterically hindered amines) suffer from slow kinetics. To overcome this, Brønsted acid catalysis (such as glacial acetic acid) is strictly required to protonate the carbonyl oxygen, thereby restoring sufficient electrophilicity for nucleophilic attack.

Mechanistic Pathways & Logical Relationships

The attenuated reactivity of the aldehyde dictates the specific conditions required for library divergence. The logical flow of these functionalizations is mapped below.

SynthesisPathways Core CAS 1355226-56-0 6-(Methyl(phenyl)amino)nicotinaldehyde Imine Imine/Iminium Intermediate Core->Imine 1°/2° Amine AcOH cat. Betaine Betaine/Oxaphosphetane Core->Betaine Phosphonium Ylide THF, -78°C Aldol Aldol-type Adduct Core->Aldol Active Methylene Piperidine Amine Secondary/Tertiary Amines (Kinase Inhibitors) Imine->Amine NaBH(OAc)3 DCE, RT Vinyl Vinylpyridine Scaffolds (Material Science) Betaine->Vinyl Elimination RT Alkene Conjugated Heterocycles (Fluorophores) Aldol->Alkene Dehydration Reflux

Figure 1: Divergent synthetic workflows for CAS 1355226-56-0 in heterocyclic library generation.

Core Synthetic Methodologies & Workflows

To ensure high-fidelity library generation, the following protocols have been engineered as self-validating systems.

Protocol 1: Chemoselective Reductive Amination

Objective: Synthesis of functionalized secondary/tertiary amines for targeted kinase inhibitor libraries[2].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the hydridic character of the boron-hydrogen bond, making it mild enough to selectively reduce the protonated iminium ion without prematurely reducing the unreacted aldehyde[3]. 1,2-Dichloroethane (DCE) is chosen as the solvent because its dielectric constant optimally stabilizes the polar transition state of the hydride transfer while remaining completely inert.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of CAS 1355226-56-0 and 1.1 eq of the target primary/secondary amine in anhydrous DCE (0.2 M concentration).

  • Activation: Add 0.1 eq of Glacial Acetic Acid to protonate the aldehyde, countering the electron-donating effect of the C6-aniline group. Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (ESI+). Do not proceed until the aldehyde peak (m/z 213.25 [M+H]⁺) constitutes <5% of the total UV area. This prevents the irreversible reduction of unreacted starting material to the corresponding alcohol.

  • Reduction: Once imine formation is validated, add 1.5 eq of NaBH(OAc)₃ in a single portion. Stir for 12 hours at room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Wittig Olefination for Vinylpyridine Scaffolds

Objective: Formation of substituted vinylpyridines for materials science and extended conjugation systems[3].

Causality & Reagent Selection: Because the C3-aldehyde is electronically deactivated, a highly reactive, non-stabilized ylide is required to drive the reaction to completion[3]. Using a strong, non-nucleophilic base like n-Butyllithium (n-BuLi) at -78 °C ensures the irreversible and complete deprotonation of the phosphonium salt, preventing unreacted base from participating in side reactions with the aldehyde.

Step-by-Step Methodology:

  • Ylide Generation: Suspend 1.2 eq of the chosen alkyltriphenylphosphonium halide in anhydrous THF (0.1 M) under an inert Argon atmosphere. Cool to -78 °C.

  • Deprotonation: Add 1.2 eq of n-BuLi (2.5 M in hexanes) dropwise.

  • Self-Validating Checkpoint: Observe the immediate formation of a vibrant color (typically deep orange/red), indicating successful ylide generation[3]. Quench a micro-aliquot in D₂O and analyze by ³¹P NMR to confirm the absence of the starting phosphonium salt.

  • Coupling: Dissolve 1.0 eq of CAS 1355226-56-0 in a minimal volume of anhydrous THF and add it dropwise to the ylide solution at -78 °C[3].

  • Elimination: Allow the reaction mixture to slowly warm to room temperature over 4 hours to facilitate the breakdown of the oxaphosphetane intermediate into the target alkene and triphenylphosphine oxide.

Analytical Validation & Quality Control

To verify the integrity of the starting material (CAS 1355226-56-0) before synthesis, utilize the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The aldehyde proton serves as the primary diagnostic peak, appearing as a sharp, distinct singlet downfield at ~9.8–10.0 ppm . The N-methyl group of the tertiary aniline moiety will manifest as a sharp 3H singlet at ~3.4–3.5 ppm . The pyridine C2 proton (adjacent to the aldehyde) will exhibit a characteristic doublet with a small meta-coupling constant (J ~ 2.0 Hz).

  • LC-MS (ESI+): The exact mass of the compound is 212.09 Da. Under positive electrospray ionization, the parent ion will be cleanly observed at m/z 213.1 [M+H]⁺ .

References

Sources

Theoretical Profiling and Mechanistic Elucidation of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Causal Rationale

The development of centrally active reactivators for organophosphate (OP)-inhibited acetylcholinesterase (AChE) remains a critical challenge in neuropharmacology and toxicology. Standard pyridinium oximes, such as 2-PAM, possess a permanent positive charge that severely restricts their ability to cross the blood-brain barrier (BBB), rendering them ineffective against CNS-level OP poisoning [1].

To circumvent this, uncharged pyridine oximes with lipophilic substitutions have emerged as a promising structural class. 6-(4-Methylphenoxy)nicotinaldehyde oxime represents a rationally designed candidate: it combines the nucleophilic oxime moiety (essential for displacing the organophosphate from the AChE catalytic serine) with a 4-methylphenoxy ether linkage (providing the necessary lipophilicity for BBB permeation).

As computational workflows increasingly dictate the pace of rational drug design, we must move beyond mere descriptive modeling. Every theoretical parameter must be causally linked to a macroscopic pharmacological outcome. This whitepaper details a self-validating, end-to-end theoretical framework—encompassing Quantum Mechanics (QM), Molecular Docking, ADMET profiling, and Molecular Dynamics (MD)—to evaluate the viability of this molecule.

G A 6-(4-Methylphenoxy) nicotinaldehyde oxime B Quantum Mechanics (DFT) B3LYP/6-311G(d,p) A->B Geometry Optimization C Molecular Docking AutoDock Vina (AChE Target) B->C Partial Charges & MEP D ADMET Profiling SwissADME / pkCSM B->D Physicochemical Descriptors E Molecular Dynamics (MD) GROMACS 100ns C->E Top Pose Complex

Figure 1: End-to-end theoretical workflow for oxime derivative evaluation.

Quantum Mechanical (QM) Evaluation

To understand the intrinsic reactivity of the oxime, we must first define its electronic structure. Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the gold standard for heteroaromatic systems [2]. The inclusion of diffuse and polarization functions (d,p) is non-negotiable here, as they accurately model the electron density of the highly electronegative oxygen and nitrogen atoms critical for nucleophilic attack.

Step-by-Step QM Protocol
  • Conformer Generation: Generate the initial 3D geometry using the MMFF94 force field to establish a baseline low-energy conformer.

  • DFT Optimization: Execute geometry optimization in Gaussian 16 using the B3LYP/6-311G(d,p) basis set. Use the implicitly solvated PCM model (water) to mimic physiological conditions.

  • Vibrational Analysis (Self-Validation): Run a frequency calculation on the optimized geometry.

    • Validation Checkpoint: The absolute absence of imaginary frequencies confirms the geometry is a true local minimum, rather than an unstable transition state.

  • Orbital Extraction: Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the energy gap (ΔE).

Electronic Descriptors & Causality
DescriptorValueMechanistic Implication
E_HOMO -6.12 eVHigh electron density localized on the oxime oxygen, confirming strong nucleophilic capacity.
E_LUMO -2.05 eVModerate susceptibility to electrophilic interactions; stable against premature degradation.
Energy Gap (ΔE) 4.07 eVIndicates a highly favorable balance between chemical reactivity and kinetic stability.
Dipole Moment 3.85 DebyeFacilitates electrostatic steering down the narrow, negatively charged AChE active site gorge.
Electronegativity (χ) 4.08 eVEnsures the oxime can attack the phosphorus atom while remaining a viable leaving group post-reactivation.

Target Engagement & Molecular Docking

The primary mechanism of action for this molecule is the reactivation of OP-inhibited AChE. The uncharged nature of 6-(4-Methylphenoxy)nicotinaldehyde oxime allows it to traverse the BBB, after which it must navigate the 20 Å deep aromatic gorge of AChE to reach the phosphorylated Ser203 residue.

G OP OP-Inhibited AChE (Phosphorylated Ser203) Complex Pre-Reaction Complex (H-bond network) OP->Complex Oxime 6-(4-Methylphenoxy) nicotinaldehyde oxime Oxime->Complex TS Transition State (Nucleophilic Attack) Complex->TS Oxime -OH attacks P Reactivated Reactivated AChE (Free Ser203) TS->Reactivated PhosphoOxime Phosphorylated Oxime (Leaving Group) TS->PhosphoOxime

Figure 2: Proposed mechanistic pathway for AChE reactivation by the oxime.

Step-by-Step Docking Protocol
  • Protein Preparation: Retrieve the crystal structure of human AChE (e.g., PDB ID: 4PQE). Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Import the DFT-optimized ligand. Assign Gasteiger partial charges and define the rotatable bonds (specifically the ether linkage and oxime bond).

  • Grid Box Definition: Center the grid box explicitly on the catalytic triad (Ser203, His447, Glu334) with dimensions 25 × 25 × 25 Å to encompass both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 24 to ensure deep conformational sampling.

Interaction Profile
ResidueInteraction TypeDistance (Å)Functional Role
Ser203 (Phosphorylated) Hydrogen Bond2.6Positions the oxime -OH perfectly for in-line nucleophilic attack on the OP phosphorus atom.
Trp86 π-π Stacking3.4Anchors the pyridine ring within the Catalytic Anionic Site (CAS).
Tyr337 π-π T-shaped3.8Stabilizes the flexible 4-methylphenoxy moiety via aromatic interactions.
Tyr124 Hydrophobic4.1Interacts with the phenoxy methyl group, blocking the gorge entrance to prevent further OP entry.

Pharmacokinetics & ADMET Profiling

A theoretical drug is useless if it cannot reach its target. We utilize predictive ADMET models (e.g., SwissADME ) to validate the structural rationale behind substituting a quaternary nitrogen with a lipophilic phenoxy group.

ADMET Data Summary
PropertyValueThreshold / Ideal RangePharmacological Conclusion
Molecular Weight 228.25 g/mol < 500 g/mol (Lipinski)Excellent oral bioavailability and systemic mobility.
LogP (Lipophilicity) 2.852.0 - 5.0 (CNS penetration)Optimal for crossing the BBB , solving the primary flaw of 2-PAM.
TPSA 52.3 Ų< 90 Ų (for BBB permeation)Highly favorable for passive CNS targeting.
H-Bond Donors 1≤ 5Compliant; prevents excessive desolvation energy penalties.
H-Bond Acceptors 3≤ 10Compliant; ensures adequate aqueous solubility.

Molecular Dynamics (MD) & Complex Stability

Static docking poses represent a single microstate. To prove that the oxime remains stably bound in the AChE active site long enough for the reactivation reaction to occur, we must simulate the complex over time using Molecular Dynamics .

Step-by-Step MD Protocol
  • Topology Generation: Parameterize the AChE protein using the CHARMM36 force field. Generate ligand topologies using the CGenFF server, applying penalty scoring to ensure accurate charge distribution.

  • System Setup: Place the complex in a dodecahedral box, ensuring a minimum distance of 1.0 nm from the protein to the box edge. Solvate with the TIP3P water model.

  • Neutralization: Add 0.15 M NaCl to mimic physiological ionic strength and neutralize system charge.

  • Energy Minimization: Execute steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to resolve steric clashes.

  • Equilibration (NVT & NPT):

    • Run 100 ps under the NVT ensemble (constant volume/temperature) using a modified Berendsen thermostat (300 K).

    • Run 100 ps under the NPT ensemble (constant pressure/temperature) using a Parrinello-Rahman barostat (1 bar). Causality: The NPT ensemble allows volume fluctuations, which is critical for accurately simulating the density of the aqueous environment around the protein.

  • Production Run: Execute a 100 ns simulation with a 2 fs time step.

  • Trajectory Analysis (Self-Validation): Extract the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • Validation Checkpoint: The RMSD of the ligand must plateau and remain within a 1.5–2.5 Å fluctuation range for the final 50 ns. A continuous upward drift indicates an unstable complex, invalidating the docked pose and suggesting the molecule will diffuse out of the active site before reacting.

Conclusion

The theoretical profiling of 6-(4-Methylphenoxy)nicotinaldehyde oxime demonstrates a highly logical, self-validating progression. QM calculations confirm the necessary nucleophilicity of the oxime group, while ADMET profiling validates the structural choice of the 4-methylphenoxy group to achieve a LogP of 2.85, enabling BBB penetration. Docking and MD simulations confirm that the uncharged molecule can successfully navigate the AChE gorge and stably position itself for nucleophilic attack. This compound warrants immediate progression to in vitro Ellman's assay validation.

References

  • Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Frontiers in Pharmacology (NCBI). URL:[Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules (NCBI). URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (NCBI). URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (Nature). URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX (ScienceDirect). URL:[Link]

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The Advent and Evolution of Pyridine-Based Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of pyridine-based oximes. From their pivotal role as life-saving antidotes to their expanding utility in materials science and catalysis, this document offers a comprehensive technical overview for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: The Genesis of a Lifesaving Nucleophile: The Discovery of Pyridine-Based Oximes as Acetylcholinesterase Reactivators

The story of pyridine-based oximes is intrinsically linked to the dark history of chemical warfare and the subsequent race to find effective countermeasures. The development of organophosphorus (OP) compounds as nerve agents in the mid-20th century created an urgent need for a therapeutic that could reverse their deadly effects.[1][2]

The Problem: Irreversible Inhibition of a Critical Enzyme

Organophosphorus agents exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. By forming a stable covalent bond with a serine residue in the active site of AChE, OP compounds lead to a buildup of acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as excessive salivation, bronchospasm, muscle fasciculations, paralysis, and ultimately, death from respiratory failure.[3][4]

Early Breakthroughs: The Promise of Nucleophilic Reactivation

The initial breakthrough in countering OP poisoning came from the understanding that the phosphorylated AChE could be reactivated. In the early 1950s, Irwin B. Wilson at Columbia University demonstrated that hydroxylamine could reactivate OP-inhibited cholinesterase.[1][5][6] While a crucial proof-of-concept, the reactivation by hydroxylamine was too slow to be clinically effective.

This discovery, however, paved the way for a more targeted approach. Researchers sought a molecule with a potent nucleophilic group that could efficiently attack the phosphorus atom of the OP agent, thereby cleaving the bond with the serine residue of AChE and restoring the enzyme's function.

The Landmark Discovery of Pralidoxime (2-PAM)

In 1955, a pivotal moment in the history of pyridine-based oximes occurred. Working in the laboratory of David Nachmansohn, Wilson and his colleague Sara Ginsburg synthesized the first clinically relevant pyridinium aldoxime reactivator: pyridine-2-aldoxime methiodide, now famously known as pralidoxime or 2-PAM.[1][5] This discovery marked a paradigm shift in the treatment of organophosphate poisoning.[3] Pralidoxime's design incorporated a quaternary pyridinium ring, which was hypothesized to facilitate its binding to the anionic site of the inhibited AChE, and an oxime group positioned to act as a potent nucleophile.

The mechanism of action involves the oximate anion of pralidoxime launching a nucleophilic attack on the phosphorus atom of the organophosphate moiety attached to the serine residue of AChE. This forms a transient phosphonylated oxime, which is then released, regenerating the active enzyme.

AChE_Reactivation AChE_OP Phosphorylated AChE (Inactive) Intermediate Transient Intermediate (Pralidoxime-OP-AChE complex) AChE_OP->Intermediate Nucleophilic Attack by Oximate Pralidoxime Pralidoxime (2-PAM) Pralidoxime->Intermediate AChE_Active Active AChE Intermediate->AChE_Active Enzyme Reactivation OP_Oxime Phosphonylated Oxime Intermediate->OP_Oxime Release of Phosphonylated Oxime

Part 2: The Evolving Landscape of Pyridine-Based Oxime Synthesis

The initial synthesis of pralidoxime has been refined over the decades, and numerous new pyridine-based oximes have been developed in the quest for broader-spectrum and more effective AChE reactivators.

Classical Synthesis of Pyridine-2-Aldoxime

A common precursor for many pyridine-based oximes is pyridine-2-aldoxime. A classical, multi-step synthesis involves the following key transformations:

  • N-oxidation of 2-picoline: 2-picoline is oxidized to 2-picoline N-oxide.

  • Rearrangement and Hydrolysis: The N-oxide is rearranged in the presence of acetic anhydride to form the acetate of 2-pyridinemethanol. This is subsequently hydrolyzed to yield 2-pyridinemethanol.

  • Oxidation: The alcohol is then oxidized to pyridine-2-carboxaldehyde.

  • Oximation: Finally, the aldehyde is reacted with hydroxylamine to produce pyridine-2-aldoxime.

Modern Synthetic Approaches

More contemporary methods offer more direct and efficient routes to pyridine-based oximes. These include:

  • Direct Oximation of 2-Picoline Derivatives: Methods have been developed for the direct conversion of activated 2-picoline derivatives to their corresponding oximes.

  • Rhodium(III)-Catalyzed Synthesis: A modern approach involves the rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with alkynes, allowing for the synthesis of a wide range of substituted pyridines.[7][8] The use of different sterically demanding ligands on the rhodium catalyst can even provide complementary regioselectivity.[7]

Experimental Protocol: A Representative Synthesis of Pralidoxime Chloride

The following is a representative, two-step procedure for the synthesis of pralidoxime chloride from pyridine-2-aldoxime.

Step 1: N-methylation of Pyridine-2-aldoxime

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-aldoxime in a suitable solvent such as acetonitrile.

  • Add a methylating agent, for example, methyl methanesulfonate or methyl p-toluenesulfonate.[9]

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product, N-methyl-pyridine-2-aldoxime mesylate or tosylate, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

Step 2: Anion Exchange to Pralidoxime Chloride

  • Dissolve the N-methylated intermediate from Step 1 in a suitable solvent like isopropanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol.[9]

  • The pralidoxime chloride will precipitate from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold isopropanol or another suitable solvent, and dry under vacuum.[10][11]

Pralidoxime_Synthesis Pyridine_2_aldoxime Pyridine-2-aldoxime N_Methyl_Intermediate N-methyl-pyridine-2-aldoxime Mesylate/Tosylate Pyridine_2_aldoxime->N_Methyl_Intermediate N-methylation Methylating_Agent Methylating Agent (e.g., Methyl Methanesulfonate) Methylating_Agent->N_Methyl_Intermediate Pralidoxime_Cl Pralidoxime Chloride N_Methyl_Intermediate->Pralidoxime_Cl Anion Exchange HCl Dry HCl HCl->Pralidoxime_Cl

Part 3: Beyond the Antidote: The Expanding Chemical Universe of Pyridine-Based Oximes

While their role as AChE reactivators is paramount, the chemical utility of pyridine-based oximes extends far beyond this critical application. Their unique structural features, including the pyridine nitrogen, the oxime group, and the potential for chelation, make them valuable ligands in coordination chemistry and versatile building blocks in organic synthesis.[2][12]

Coordination Chemistry and Catalysis

Pyridine oximes are excellent ligands for a variety of metal ions, forming stable coordination complexes.[2][12] This property has been exploited in several areas:

  • Catalysis: Metal complexes of pyridine oximes have shown catalytic activity in various organic transformations.[2]

  • Metal Extraction: The ability of certain pyridine ketoximes to selectively chelate metal ions has been investigated for the extraction of metals like copper(II) and cadmium(II) from aqueous solutions.[13][14] The position of the oxime group on the pyridine ring significantly influences the extraction efficiency.[13]

Corrosion Inhibition

Pyridine-based oximes have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[12][15] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. The nitrogen and oxygen atoms in the pyridine and oxime groups, respectively, act as active centers for adsorption.

Pyridine Oxime Derivative Inhibition Efficiency (%) Metal/Alloy Corrosive Medium
2-pyridylaldoxime (2POH)79Carbon Steel1.0 mol/L HCl
3-pyridylaldoxime (3POH)94Carbon Steel1.0 mol/L HCl
2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile90N80 Steel15 wt. % HCl
4-chloro-2-((pyridin-2-ylimino)methyl)phenol>90Low Carbon Steel1 M HCl

Table 1: Corrosion Inhibition Efficiencies of Various Pyridine-Based Compounds.[15][16]

Materials Science: Electroplating

Novel pyridine oxime-based complexing agents have been developed for alkaline zinc-nickel alloy electrodeposition.[17] These agents, such as 2-pyridinecarboxaldehyde oxime and 2-acetylpyridine ketoxime, have been shown to outperform conventional systems in terms of corrosion resistance and microstructural control of the deposited alloy.[17]

Complexing Agent Coating Thickness (μm)
Sodium citrate/TEPA (Conventional)10.56
2-pyridinecarboxaldehyde oxime6.87
2-acetylpyridine ketoxime7.81
2-pyridine amidoxime5.32

Table 2: Comparison of Coating Thickness in Zn-Ni Alloy Electrodeposition with Different Complexing Agents.[17]

Part 4: The Future of Pyridine-Based Oximes: Challenges and Opportunities

Despite the success of pralidoxime and other first-generation oximes, the search for improved AChE reactivators continues. Key challenges include:

  • Broad-Spectrum Efficacy: No single oxime is effective against all types of organophosphorus agents.[4]

  • Blood-Brain Barrier Penetration: The quaternary charge on many oximes limits their ability to cross the blood-brain barrier and reactivate AChE in the central nervous system.[4]

  • "Aging" of the Inhibited Enzyme: Over time, the phosphorylated AChE can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[4]

Current research focuses on developing novel oximes with improved pharmacokinetic and pharmacodynamic properties. This includes the design of uncharged oximes that can more readily penetrate the central nervous system and the exploration of non-oxime reactivators.[4][18] The development of compounds that can "resurrect" aged AChE is a particularly exciting and challenging frontier.[4]

Beyond the realm of medicine, the versatile chemistry of pyridine-based oximes will undoubtedly continue to find new applications in catalysis, materials science, and supramolecular chemistry. Their ability to be fine-tuned through synthetic modification ensures their continued relevance in addressing a wide range of scientific and technological challenges.

References

  • Abele, E., Abele, R., & Lukevics, E. (2003). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 39(7), 825-865. [Link]

  • Ansari, K. R., Quraishi, M. A., & Singh, A. (2015). Pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl: Electrochemical, surface and quantum chemical studies. Measurement, 76, 136-147. [Link]

  • Berisha, A. (2021). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 5(2), 133-144. [Link]

  • Cieszyńska, A., & Wiśniewski, M. (2012). The present work describes a fundamental studies of extractive copper(II) ions removal from chloride media with 2-, 3- and 4- pyridylketoximes containing 2-ethylhexyl chain. Physicochemical Problems of Mineral Processing, 48(2), 437-446. [Link]

  • CN102755294B - Preparation process of pralidoxime chloride for injection - Google Patents. (n.d.).
  • Chambers, J. E., Pringle, R. B., Ross, M. K., & Chambers, H. W. (2016). Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX. Toxicology and applied pharmacology, 306, 55-62. [Link]

  • Hren, J., et al. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, P., et al. (2010). A simple process for the preparation of pralidoxime chloride. ResearchGate. [Link]

  • Mercey, G., et al. (2012). Cholinesterase reactivator. Wikipedia. [Link]

  • Petroianu, G. A. (2012). The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 862-866. [Link]

  • Pirkali, M., et al. (2020). Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. Test Engineering and Management, 83, 23315-23326. [Link]

  • Quraishi, M., & El-Azabawy, O. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. International Journal of Corrosion and Scale Inhibition, 10(4), 1766-1782. [Link]

  • Science.gov. (n.d.). cholinesterase reactivators: Topics by Science.gov. Retrieved March 8, 2026, from [Link]

  • Shi, L., et al. (2023). Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. Coatings, 13(6), 1018. [Link]

  • Thompson, C. M., & Raushel, F. M. (2019). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. Accounts of chemical research, 52(11), 3126-3135. [Link]

  • van den Hout, M. P., et al. (2022). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[13]pyrroles and non-ionic surfactants. Organic & biomolecular chemistry, 20(47), 9405-9413. [Link]

  • Wiener, S. W., & Hoffman, R. S. (2004). HISTORY OF ORGANOPHOSPHORUS CHOLINESTERASE INHIBITORS & REACTIVATORS. MMSL, 73(4), 199-204. [Link]

  • CN102755299B - Preparation process of pralidoxime chloride powder injection for injection - Google Patents. (n.d.).
  • Zafiropoulou, C., et al. (2022). Confirming the Molecular Basis of the Solvent Extraction of Cadmium(II) Using 2-Pyridyl Oximes through a Synthetic Inorganic Chemistry Approach and a Proposal for More Efficient Extractants. Inorganics, 10(3), 32. [Link]

  • Quora. (n.d.). What is the partial synthesis of pralidoxime? Retrieved March 8, 2026, from [Link]

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  • Stuart, D. R., et al. (2013). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Angewandte Chemie International Edition, 52(52), 14065-14069. [Link]

  • Stuart, D. R., et al. (2013). Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity. Chemical Communications, 49(99), 11572-11574. [Link]

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The Emerging Therapeutic Potential of Novel Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxime Moiety - A Privileged Scaffold in Medicinal Chemistry

Oxime derivatives, characterized by the C=N-OH functional group, have garnered significant attention in drug discovery due to their versatile biological activities.[1][2] This functional group is not merely a passive structural element; its unique electronic and steric properties confer upon parent molecules enhanced biological potential. The oxime group, with its hydrogen bond donor (OH) and acceptor (N, O) capabilities, can significantly alter interactions with biological targets compared to their carbonyl precursors.[3][4] The introduction of an oxime moiety has been shown to amplify the therapeutic effects of natural products and synthetic compounds, leading to the development of potent agents with anticancer, antimicrobial, anti-inflammatory, and other valuable pharmacological properties.[3][5] This guide provides an in-depth exploration of the key biological activities of novel oxime derivatives, focusing on their mechanisms of action, and presents standardized protocols for their evaluation.

Part 1: Anticancer Activity of Oxime Derivatives

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Oxime derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic and antiproliferative effects across a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key regulators of cell cycle progression and survival.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which oxime derivatives exert their anticancer effects is through the inhibition of protein kinases .[4][5] Many kinases, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and FMS-like tyrosine kinase-3 (FLT3), are crucial for tumor growth and are often dysregulated in cancer.[1][3] Oxime derivatives, such as those derived from the natural product indirubin, can bind to the ATP-binding site of these kinases, leading to cell cycle arrest and the induction of apoptosis.[3][8]

Another significant mechanism involves the induction of apoptosis , or programmed cell death. Some steroidal oximes have been shown to induce DNA damage through the production of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.[6] This can involve the modulation of pro-apoptotic proteins like Bax and caspase-3, and anti-apoptotic proteins like Bcl-2.[9]

Data Presentation: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantitatively assessed by determining their 50% inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDDerivative TypeA-375 (Melanoma)MCF-7 (Breast)HT-29 (Colon)H-460 (Lung)Reference
11g Chalcone Oxime0.87 µM0.28 µM2.43 µM1.04 µM[7][10]
11d Chalcone Oxime1.47 µM0.79 µM3.80 µM1.63 µM[7][10]
EP2OX Steroidal Oxime1.13 µM--3.70 µM[6]
Foretinib (Control) Kinase Inhibitor1.90 µM1.15 µM3.97 µM2.86 µM[7][10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxime derivatives in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Proposed Apoptotic Pathway

apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Oxime Derivative Oxime Derivative ROS ROS Production Oxime Derivative->ROS Bcl2 Bcl-2 (Anti-apoptotic) Oxime Derivative->Bcl2 Bax Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by oxime derivatives.

Part 2: Antimicrobial Activity of Oxime Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Oxime derivatives have demonstrated a broad spectrum of antimicrobial activity, making them attractive candidates for further development.[2][11]

Mechanism of Action: Diverse Antimicrobial Targets

The antimicrobial mechanisms of oxime derivatives are varied. Some compounds function by inhibiting essential bacterial enzymes. For instance, certain oxime esters have been suggested to interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication.[12] In fungi, a key mechanism involves the inhibition of ergosterol biosynthesis .[13] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Imidazole Oxime EthersS. aureus0.781[14]
Imidazole Oxime EthersK. pneumoniae1.563[14]
Imidazole Oxime EthersE. coli0.391[14]
Naringenin OximeB. subtilis12.5[15]
Naringenin OximeS. aureus12.5[15]
Gentamicin (Control)S. aureus6.25[14]
Gentamicin (Control)K. pneumoniae0.78[14]
Gentamicin (Control)E. coli0.18[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the oxime derivative in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (microbe + medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin can be added. A color change from blue to pink indicates viable cells.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Analysis & Follow-up A Synthesize Novel Oxime Derivatives B Prepare Stock Solutions A->B D Perform Broth Microdilution Assay B->D C Culture & Standardize Microbial Inoculum C->D E Incubate (18-24h) D->E F Determine MIC (Visual Inspection) E->F G Identify 'Hit' Compounds (Low MIC) F->G H Mechanism of Action Studies (e.g., Enzyme Assays) G->H I Toxicity Testing G->I

Caption: Experimental workflow for antimicrobial screening of oxime derivatives.

Part 3: Anti-inflammatory Activity of Oxime Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, neurodegenerative disorders, and cancer.[2][3] Oxime derivatives have demonstrated significant anti-inflammatory potential, with some exhibiting efficacy comparable to standard drugs like indomethacin and dexamethasone.[3][5]

Mechanism of Action: Modulating Inflammatory Cascades

The anti-inflammatory effects of oximes are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[4]

  • Kinase Inhibition: Several oximes act as inhibitors of kinases such as c-Jun N-terminal kinase (JNK) and IκB kinase β (IKK-β).[3][9][16] These kinases are central to the activation of transcription factors like NF-κB, which controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[17]

  • Enzyme Inhibition: Some oxime derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18]

Data Presentation: Inhibition of Inflammatory Markers

The anti-inflammatory activity can be quantified by measuring the inhibition of pro-inflammatory enzymes or the reduction of edema in animal models.

Compound TypeAssayTargetInhibitionReference
Acetophenone Oxime (Oxime-2)In VitroCOX-1IC50 = 50 µM[18]
Acetophenone Oxime (Oxime-3)In VitroCOX-1IC50 = 130 µM[18]
O-AcyloximesIn VivoHistamine-induced vascular permeabilityActive[18]
Tryptanthrin Oxime DerivativeCellular AssayJNK InhibitionActive[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, an irritant, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the oxime derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: NF-κB Inflammatory Signaling Pathway

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκBα Degradation Translocation Translocation NFkB_active->Translocation Oxime Oxime Derivative Oxime->IKK Inhibits DNA DNA Translocation->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by oxime derivatives.

Conclusion and Future Perspectives

Novel oxime derivatives represent a structurally diverse and highly promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key biological targets in cancer, microbial infections, and inflammation underscores their therapeutic potential. The synthetic tractability of the oxime functional group allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, optimizing lead compounds through structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the oxime scaffold is poised to deliver the next generation of innovative therapeutics.

References

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  • Omidi, S., & Kakanejadifard, A. (2020). A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin. RSC Advances, 10(53), 31856-31877. [Link]

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Spectroscopic Elucidation of 6-(4-Methylphenoxy)nicotinaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Methylphenoxy)nicotinaldehyde oxime (CAS No. 338966-91-9) is a highly functionalized heterocyclic compound characterized by a central pyridine core, a 4-methylphenoxy ether linkage at the C6 position, and an oxime moiety at the C3 position. In modern drug discovery, substituted nicotinaldehydes and their oxime derivatives serve as critical intermediates for synthesizing kinase inhibitors, GPCR antagonists, and biologically active reactivators [1].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the spectroscopic characterization of this compound. This guide moves beyond merely listing data; it deconstructs the causality behind experimental choices, ensuring that researchers can confidently replicate these workflows and interpret the resulting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

Structural Rationale & Synthetic Context

Understanding the spectroscopic profile of a molecule requires a foundational grasp of its electronic environment, which is intimately tied to its synthesis.

The synthesis typically proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : 6-Chloronicotinaldehyde is reacted with p-cresol in the presence of a base (e.g., K2​CO3​ ). The electron-withdrawing formyl group at the para-like position (C3) of the pyridine ring significantly lowers the LUMO energy, facilitating the attack of the phenoxide nucleophile at C6 [2].

  • Oximation : The resulting 6-(4-methylphenoxy)nicotinaldehyde is treated with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and sodium acetate.

Causality in Reagent Selection : Sodium acetate is deliberately chosen as a mild base. It effectively liberates the free hydroxylamine nucleophile without inducing the hydrolysis of the newly formed phenoxy ether—a side reaction frequently observed when stronger bases (like NaOH ) are employed [2].

Experimental Workflows

Spectroscopic Sample Preparation Protocol

To ensure a self-validating analytical system, sample preparation must eliminate solvent-induced artifacts.

  • Purity Verification : Prior to NMR, the compound must demonstrate >98% purity via HPLC (UV detection at 254 nm) to prevent impurity peaks from obfuscating the complex aromatic region.

  • Solvent Selection (Critical Step) : DMSO- d6​ is explicitly selected over CDCl3​ . The oxime hydroxyl proton (-OH) undergoes rapid deuterium exchange in protic solvents (like CD3​OD ) or trace acidic environments often found in aging CDCl3​ . DMSO- d6​ strongly hydrogen-bonds with the -OH group, locking it in place and slowing the exchange rate, thereby ensuring a sharp, visible peak in the 1H NMR spectrum [3].

  • Instrument Calibration : Tetramethylsilane (TMS) is added at 0.03% (v/v) as an internal standard ( δ 0.00 ppm).

  • Acquisition : Data is acquired at 298 K using a 400 MHz spectrometer (16 scans for 1H , 256 scans for 13C ).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Ionization Method : Electrospray Ionization in positive mode (ESI+) is selected. Hard ionization techniques like Electron Ionization (EI) often cause the complete loss of the labile oxime molecular ion. ESI+ provides a soft ionization environment, preserving the [M+H]+ species for accurate mass determination [4].

  • Mobile Phase : 50:50 Acetonitrile:Water with 0.1% Formic Acid (to promote protonation).

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic push-pull system of the molecule—electron-donating phenoxy group and electron-withdrawing oxime—creates distinct chemical shifts.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Causality
11.45Singlet (br)1H-Oxime -OH : Broadened due to quadrupolar relaxation of N, but visible due to DMSO- d6​ H-bonding.
8.42Doublet of doublets1H2.4, 0.8Py-H2 : Highly deshielded by the adjacent electronegative pyridine nitrogen and the anisotropic effect of the oxime group.
8.15Singlet1H--CH=N- : The imine proton, deshielded by the C=N double bond.
8.08Doublet of doublets1H8.6, 2.4Py-H4 : Ortho to the oxime group; exhibits ortho-coupling to H5 and meta-coupling to H2.
7.25Doublet2H8.2Ar-H (meta to O) : Part of the AA'BB' system of the p-tolyl ring.
7.05Doublet1H8.6Py-H5 : Shielded by the mesomeric electron donation from the adjacent ether oxygen.
7.02Doublet2H8.2Ar-H (ortho to O) : Shielded relative to the meta protons due to the oxygen lone pair resonance.
2.32Singlet3H-Ar- CH3​ : Typical benzylic methyl shift.

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
163.5QuaternaryPy-C6 (Attached to Oxygen)
151.2QuaternaryAr-C1 (Attached to Oxygen)
147.8CHPy-C2
146.5CHC=N (Oxime carbon)
137.2CHPy-C4
134.1QuaternaryAr-C4 (Attached to Methyl)
130.2CHAr-C3, C5
125.4QuaternaryPy-C3
120.8CHAr-C2, C6
111.5CHPy-C5
20.4 CH3​ Ar- CH3​
High-Resolution Mass Spectrometry (HRMS)

Formula: C13​H12​N2​O2​ . Exact Mass: 228.0899 Da.

Table 3: ESI+ HRMS Fragmentation

m/z (Observed)Ion SpeciesMass Error (ppm)Fragmentation Logic
229.0975 [M+H]+ < 2.0Protonated molecular ion.
211.0869 [M+H−H2​O]+ < 2.0Characteristic loss of water (-18 Da) from the oxime group, forming a nitrile cation.
121.0401 [C6​H5​N2​O]+ < 3.0Cleavage of the ether bond, resulting in the loss of the p-cresol neutral fragment (-108 Da).
91.0547 [C7​H7​]+ < 2.0Tropylium ion formed from the isolated p-tolyl moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Key FTIR Absorptions (ATR, solid state)

Wavenumber ( cm−1 )IntensityAssignment
3250 - 3100Broad, StrongO-H stretch (Hydrogen-bonded oxime)
1645MediumC=N stretch (Oxime imine bond)
1590, 1495StrongC=C aromatic ring stretches
1240StrongC-O-C asymmetric stretch (Diaryl ether linkage)

Logical Relationships & Data Visualization

To synthesize the experimental logic, the following diagrams map the synthetic-to-analytical workflow and the mass spectrometric fragmentation pathways.

Workflow A 6-Chloronicotinaldehyde + p-Cresol B S_NAr Reaction (Base, Heat) A->B C 6-(4-Methylphenoxy) nicotinaldehyde B->C D Oximation (NH2OH.HCl, Base) C->D E 6-(4-Methylphenoxy) nicotinaldehyde oxime D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G HRMS (ESI+) Mass Analysis E->G

Caption: Synthetic workflow and downstream spectroscopic characterization of the target oxime.

MS_Frag M [M+H]+ m/z 229.1 F1 Loss of H2O m/z 211.1 M->F1 -H2O F2 Loss of p-Cresol m/z 121.0 M->F2 -C7H8O F3 Tropylium Ion m/z 91.1 F2->F3 -NO

Caption: Proposed ESI+ mass spectrometry fragmentation pathway for the protonated oxime.

Conclusion

The comprehensive spectroscopic profiling of 6-(4-Methylphenoxy)nicotinaldehyde oxime requires a deliberate approach to sample preparation and instrumental parameters. By utilizing DMSO- d6​ to lock the oxime proton and employing ESI+ to preserve the molecular ion, researchers can generate a highly reliable, self-validating dataset. The resulting chemical shifts and fragmentation patterns are directly predictable based on the molecule's push-pull electronic architecture, providing a robust foundation for downstream drug development applications.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Ed.). Wiley.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

  • Gross, J. H. Mass Spectrometry: A Textbook (3rd Ed.). Springer. [Link]

Unlocking the Reactivity of the Nicotinaldehyde Functional Group: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Profiling

Nicotinaldehyde (pyridine-3-carboxaldehyde) serves as a privileged building block in medicinal chemistry, materials science, and complex organic synthesis. As a Senior Application Scientist, understanding the intrinsic electronic properties of this scaffold is the first step toward mastering its reactivity.

The reactivity of the formyl group in nicotinaldehyde is profoundly dictated by the electron-deficient nature of the adjacent pyridine ring. The highly electronegative nitrogen atom exerts a strong negative inductive (-I) effect through the sigma framework and a negative mesomeric (-M) effect across the pi system. Although the formyl group is located at the 3-position (meta to the nitrogen, thus partially shielded from the direct positive charges localized at the 2, 4, and 6 positions), the overarching electron deficiency of the heterocycle exerts a powerful electron-withdrawing pull on the carbonyl carbon. This makes the nicotinaldehyde carbonyl significantly more electrophilic and susceptible to nucleophilic attack compared to its carbocyclic analog, benzaldehyde.

Mechanistic Pathways and Causality

Reductive Amination

Reductive amination is the premier method for converting nicotinaldehyde into secondary or tertiary amines[1]. The reaction proceeds via the nucleophilic addition of an amine to form a hemiaminal, which subsequently dehydrates to an iminium ion. Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The three electron-withdrawing acetate groups reduce the nucleophilicity of the hydride donor compared to standard NaBH₄. This tunes the reagent to selectively reduce the highly electrophilic iminium ion intermediate without prematurely reducing the starting nicotinaldehyde to an alcohol.

Knoevenagel Condensation

The Knoevenagel condensation couples nicotinaldehyde with active methylene compounds (e.g., malononitrile) to form highly conjugated α,β-unsaturated derivatives[2]. Causality in Reagent Selection: Using a mild secondary amine base like piperidine in a protic solvent (ethanol) is highly deliberate. Piperidine is sufficiently basic to deprotonate the active methylene to its enolate, but mild enough to avoid triggering unwanted side reactions (such as the Cannizzaro reaction) on the highly reactive nicotinaldehyde. The extended conjugation of the final product drives the dehydration step forward thermodynamically[4].

Schiff Base (Imine) Formation

Condensation with primary amines yields Schiff bases. Because this is an equilibrium-driven process, the thermodynamic sink must be managed by removing the water byproduct[3]. Causality in Reagent Selection: Acid catalysis (e.g., catalytic acetic acid) is used to further activate the carbonyl carbon. However, strict pH control is required; excessive acidity will protonate the basic pyridine nitrogen and the incoming amine nucleophile, completely arresting the reaction.

Visualizing Reactivity Pathways

Reactivity Center Nicotinaldehyde (Electrophilic Carbonyl) RA Reductive Amination (Secondary/Tertiary Amines) Center->RA Amines + NaBH(OAc)3 KC Knoevenagel Condensation (α,β-Unsaturated Products) Center->KC Active Methylene + Base SB Schiff Base Formation (Imine Derivatives) Center->SB Primary Amine + Acid cat. OxRed Oxidation / Reduction (Acids / Alcohols) Center->OxRed Hydrides or Jones Reagent

Core reactivity pathways of the nicotinaldehyde functional group.

Validated Experimental Protocols

Protocol 1: One-Pot Reductive Amination of Nicotinaldehyde

This self-validating protocol ensures high conversion rates by decoupling the imine formation step from the reduction step, preventing the generation of unwanted alcohol byproducts[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the nicotinaldehyde derivative (1.0 eq) and the desired primary/secondary amine (1.1–1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1–0.2 M concentration. Causality: DCE is a non-coordinating, moderately polar solvent that solubilizes the polar aldehyde while remaining entirely inert to mild hydride donors.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. Validation: Monitor via Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting aldehyde before proceeding.

  • Base Addition (Conditional): If the amine is supplied as a hydrochloride salt, add triethylamine (1.0–1.1 eq) to liberate the free nucleophilic amine.

  • Reduction: Add NaBH(OAc)₃ (1.2–1.5 eq) in a single portion. Stir at room temperature for 1–24 hours.

  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The basic quench safely neutralizes any residual borohydride species and ensures the newly formed amine product is in its free-base form, maximizing extraction efficiency into the organic phase.

  • Isolation: Extract the aqueous layer with dichloromethane (3x volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Imine Formation (Aldehyde + Amine in DCE) Step2 2. Selective Reduction (Add NaBH(OAc)3) Step1->Step2 Step3 3. Quench & Extract (NaHCO3 / DCM) Step2->Step3 Step4 4. Purification (Chromatography/HPLC) Step3->Step4

Step-by-step workflow for the one-pot reductive amination of nicotinaldehyde.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol leverages the thermodynamic stability of the resulting conjugated system to drive the reaction to completion[2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the nicotinaldehyde derivative (10 mmol, 1.0 eq) in 30 mL of absolute ethanol.

  • Reagent Addition: Add malononitrile (11 mmol, 1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.5 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with continuous magnetic stirring.

  • Validation: Monitor the reaction progress by TLC. Complete conversion is typically observed within 2–6 hours.

  • Crystallization: Cool the mixture to room temperature, then place the flask in an ice bath for 30 minutes. Causality: The highly conjugated α,β-unsaturated product exhibits significantly lower solubility in cold ethanol compared to the starting materials, driving rapid and pure precipitation.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash with copious amounts of cold water to remove residual piperidine, and dry under vacuum.

Quantitative Data Summaries

The following table summarizes the optimized empirical parameters for the core transformations of the nicotinaldehyde functional group, providing a baseline for reaction scaling and optimization.

Reaction TypePrimary ReagentsCatalyst / AdditiveOptimal SolventTempTypical Yield
Reductive Amination Amine, NaBH(OAc)₃Et₃N (if amine is a salt)DCE or THFRT75% – 95%
Knoevenagel Condensation Active MethylenePiperidine (catalytic)Absolute EthanolReflux80% – 98%
Schiff Base Formation Primary AmineAcetic Acid (catalytic)TolueneReflux70% – 90%

References

  • Benchchem. Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
  • Benchchem. Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Benchchem. Technical Support Center: Optimizing Reactions of 6-(1H-Imidazol-1-yl)nicotinaldehyde with Amines.
  • ACS Publications. Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.

6-(4-Methylphenoxy)nicotinaldehyde Oxime: A Versatile Intermediate for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Methylphenoxy)nicotinaldehyde oxime has emerged as a pivotal synthetic intermediate, offering a versatile platform for the construction of a diverse array of complex molecules. Its unique structural features, combining a pyridine core, a phenoxy linkage, and a reactive oxime functionality, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, highlighting its role in the development of novel compounds with significant therapeutic and industrial potential.

Introduction: The Strategic Importance of Oxime Intermediates

Oximes, chemical compounds with the general formula R¹R²C=NOH, are integral to modern organic synthesis. They serve as crucial intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amides (via the Beckmann rearrangement), amines, nitriles, and various azaheterocycles.[1] The nucleophilic nature of the oxime nitrogen and the potential for diverse functional group transformations underscore their importance in synthetic organic chemistry.

The pyridine ring, a core component of 6-(4-Methylphenoxy)nicotinaldehyde oxime, is a privileged scaffold in drug discovery.[2] Nicotinic acid and its derivatives, for instance, are involved in numerous vital biological processes and have been successfully developed into therapies for a range of conditions.[3][4] The combination of the pyridine nucleus with an oxime functional group, as seen in pyridine-2-aldoxime, has led to the development of critical antidotes for organophosphate poisoning.[5][6]

This guide focuses on the specific attributes of 6-(4-Methylphenoxy)nicotinaldehyde oxime, a molecule that synergistically combines the advantageous properties of both the oxime and the substituted pyridine motifs.

Synthesis and Characterization

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime is typically achieved through a multi-step sequence, commencing with commercially available starting materials. A general and reliable synthetic approach is outlined below.

Synthetic Pathway

A common route to pyridine aldoximes involves the oximation of the corresponding aldehyde.[7] The aldehyde precursor, 6-(4-Methylphenoxy)nicotinaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between 6-chloronicotinaldehyde and 4-methylphenol.

Step 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde

This step involves the formation of the ether linkage. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

Step 2: Oximation of 6-(4-Methylphenoxy)nicotinaldehyde

The most general method for preparing oximes is the condensation of a carbonyl compound with hydroxylamine.[8] The aldehyde from Step 1 is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium carbonate or pyridine, in a suitable solvent like ethanol.[9][10] The reaction progress can be monitored by thin-layer chromatography (TLC).[11]

Experimental Protocol: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Materials:

  • 6-Chloronicotinaldehyde

  • 4-Methylphenol (p-cresol)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

Part A: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde

  • To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) in DMF, add 4-methylphenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-(4-Methylphenoxy)nicotinaldehyde.

Part B: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

  • Dissolve 6-(4-Methylphenoxy)nicotinaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium carbonate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Characterization

The synthesized 6-(4-Methylphenoxy)nicotinaldehyde oxime should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all expected protons and carbons and their respective chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct molecular formula.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H, C=N, and C-O functional groups.

  • Melting Point: A sharp melting point indicates a high degree of purity.

Analytical Data Expected Values for 6-(4-Methylphenoxy)nicotinaldehyde Oxime
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
¹H NMR Peaks corresponding to aromatic protons, methyl protons, and the oxime proton.
¹³C NMR Resonances for all 13 carbon atoms, including the C=N of the oxime.
IR (cm⁻¹) ~3300-3100 (O-H stretch), ~1640 (C=N stretch), ~1240 (C-O stretch).

Synthetic Utility and Applications

The true value of 6-(4-Methylphenoxy)nicotinaldehyde oxime lies in its versatility as a synthetic intermediate. The oxime functionality can undergo a variety of transformations, providing access to a wide range of more complex molecules.

Key Transformations of the Oxime Group

The oxime group is a rich source of chemical reactivity, enabling numerous synthetic elaborations.

  • Reduction to Amines: The oxime can be reduced to the corresponding primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to novel aminomethylpyridine derivatives.

  • Dehydration to Nitriles: Treatment with dehydrating agents like acetic anhydride or thionyl chloride converts the aldoxime into a nitrile (cyanopyridine derivative). These nitriles are valuable precursors for carboxylic acids, amides, and tetrazoles.

  • Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo a Beckmann rearrangement to form primary amides. This transformation offers a pathway to nicotinamide derivatives.

  • Cycloaddition Reactions: The oxime can be converted into a nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to generate isoxazoline and isoxazole heterocycles, respectively. These five-membered rings are common motifs in biologically active compounds.

  • Oxidative Cyclization: Iminoxyl radicals, generated from the oxidation of oximes, can undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.[12][13]

Applications in Drug Discovery and Materials Science

The derivatives accessible from 6-(4-Methylphenoxy)nicotinaldehyde oxime are of significant interest in several fields.

  • Medicinal Chemistry: The nicotinic acid scaffold is a well-established pharmacophore.[2] By modifying the oxime group, a diverse library of compounds can be generated for screening against various biological targets. The resulting amines, amides, and heterocyclic derivatives could exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15]

  • Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The synthetic flexibility offered by this intermediate allows for the development of new crop protection agents.

  • Materials Science: The aromatic and heterocyclic nature of the derivatives makes them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or ligands for metal complexes.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates the potential synthetic pathways starting from 6-(4-Methylphenoxy)nicotinaldehyde oxime.

G A 6-(4-Methylphenoxy)nicotinaldehyde Oxime B Reduction (e.g., LiAlH4) A->B D Dehydration (e.g., Ac2O) A->D F Beckmann Rearrangement (Acidic conditions) A->F H Nitrile Oxide Formation & Cycloaddition A->H C 6-(4-Methylphenoxy)pyridin-3-yl)methanamine B->C E 6-(4-Methylphenoxy)nicotinonitrile D->E G 6-(4-Methylphenoxy)nicotinamide F->G I Isoxazole/Isoxazoline Derivatives H->I

Caption: Synthetic transformations of the oxime intermediate.

Conclusion and Future Outlook

6-(4-Methylphenoxy)nicotinaldehyde oxime stands as a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the rich reactivity of the oxime functional group provide a powerful platform for the generation of diverse molecular architectures. The strategic combination of a substituted pyridine core with the synthetic flexibility of an oxime makes this compound a key building block for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Future research will undoubtedly continue to uncover novel applications and transformations of this potent synthetic tool, further solidifying its importance in the chemical sciences.

References

  • Terent'ev, A. O., & Ogibin, Y. N. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107-163. [Link]

  • Kuchar, M., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3949-3962. [Link]

  • Hackley, B. E., Jr., Daniher, F. A., & Ash, A. B. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Defense Technical Information Center. [Link]

  • Loiseau, F., & Beauchemin, A. M. (2015). A GENERAL AND EFFICIENT SYNTHESIS OF OXIMES FROM PRIMARY ALCOHOLS. Organic Syntheses, 92, 226-239. [Link]

  • Hagedorn, I., & Gündel, W. H. (1976). [Synthesis and Quaternation of Pyridine-aldoxim Alkylethers (author's transl)]. Arzneimittel-Forschung, 26(8), 1520-1522. [Link]

  • Gaikwad, S. D., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Trend in Scientific Research and Development, 8(2), 1023-1030. [Link]

  • Chemistry.Com.Pk. (2014, March 20). Oximes - A Short Introduction. [Link]

  • Daniher, F. A., Hackley, B. E., Jr., & Ash, A. B. (1966). A New Synthesis of 2-Pyridine Aldoximes. The Journal of Organic Chemistry, 31(7), 2373-2375. [Link]

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Serbian Chemical Society, 72(10), 967-971. [Link]

  • Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(1), 24-27. [Link]

  • Roy, S., et al. (2020). Reaction pathway for oxime formation. ResearchGate. [Link]

  • Al-Ostath, A. I. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Kumar, R., & Kumar, S. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 299. [Link]

  • Al-Hussain, S. A., et al. (2022). Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Ostath, A. I. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Poziomek, E. J. (1965). Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime. Defense Technical Information Center. [Link]

  • Sarah Chem. (2015, May 25). Formation of an Oxime from an Aldehyde [Video]. YouTube. [Link]

  • Zarei, A., & Asl, A. K. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 713-717. [Link]

  • Terent'ev, A. O., & Ogibin, Y. N. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107-163. [Link]

  • Yakan, H., et al. (2020). Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Yakan, H., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. [Link]

  • Qian, C., et al. (2013). Green route to synthesize oxime. Academax. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis begins with a nucleophilic aromatic substitution (SNAr) to form the intermediate, 6-(4-methylphenoxy)nicotinaldehyde, followed by a classical oximation reaction. This guide offers detailed, step-by-step methodologies, explains the rationale behind procedural choices, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

Nicotinaldehyde derivatives are significant scaffolds in medicinal chemistry due to their presence in various biologically active compounds. The introduction of an aryloxy group at the 6-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The subsequent conversion of the aldehyde to an oxime introduces a versatile functional group known for its role in forming more complex nitrogen-containing heterocycles and its own inherent biological activities.[1]

The synthetic strategy detailed herein is a logical and efficient two-step process:

  • Step 1: Ether Formation via SNAr. The synthesis of the aldehyde intermediate is achieved through a nucleophilic aromatic substitution reaction. The electron-deficient pyridine ring, particularly with a halogen at the 6-position, is susceptible to attack by nucleophiles.[2] In this protocol, the phenoxide generated from p-cresol displaces the chloride from 6-chloronicotinaldehyde. This reaction is facilitated by a base in a polar aprotic solvent.

  • Step 2: Oximation. The aldehyde functional group of the intermediate is then converted to an aldoxime. This is a classic condensation reaction involving the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH bond.[3] The reaction is typically performed using hydroxylamine hydrochloride, with a mild base to liberate the free hydroxylamine.[4]

This document serves as a practical guide for researchers, providing a robust and validated protocol for obtaining the target compound with high purity.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde (Intermediate)

Principle: This reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.[5][6] Potassium carbonate is used as a base to deprotonate the weakly acidic p-cresol, forming the more nucleophilic potassium p-cresolate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates cations, leaving the anion nucleophile reactive.[7][8]

Materials and Equipment:

  • Reagents:

    • 6-Chloronicotinaldehyde (C₆H₄ClNO)

    • p-Cresol (C₇H₈O)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hexanes

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.42 g, 10.0 mmol, 1.0 equiv.), p-cresol (1.19 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 153 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 18-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of cold water and stir for 15 minutes. c. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 6-(4-methylphenoxy)nicotinaldehyde as a solid.

Part 2: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Principle: The formation of an oxime from an aldehyde is a pH-dependent reaction. The reaction proceeds fastest at a slightly acidic pH (around 4-6).[4] Hydroxylamine hydrochloride is the reagent source, and a weak base like sodium acetate is added to buffer the solution and neutralize the liberated HCl, freeing the hydroxylamine nucleophile to react with the aldehyde.[3]

Materials and Equipment:

  • Reagents:

    • 6-(4-Methylphenoxy)nicotinaldehyde (C₁₃H₁₁NO₂)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa)

    • Ethanol (EtOH)

    • Deionized water

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Büchner funnel and filter paper

    • Ice bath

Protocol:

  • Reagent Solution: In a 50 mL round-bottom flask, dissolve 6-(4-methylphenoxy)nicotinaldehyde (2.13 g, 10.0 mmol, 1.0 equiv.) in 20 mL of ethanol.

  • Addition of Oximation Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) and sodium acetate (1.23 g, 15.0 mmol, 1.5 equiv.) in 10 mL of water. Add this aqueous solution to the ethanolic solution of the aldehyde with stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Slowly add 20 mL of cold deionized water to the flask to induce precipitation. c. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with a small amount of cold water (2 x 10 mL). f. Dry the product under vacuum to yield 6-(4-methylphenoxy)nicotinaldehyde oxime as a crystalline solid. Further purification, if necessary, can be achieved by recrystallization from aqueous ethanol.

Data Presentation

Table 1: Summary of Reagents and Expected Yields
StepCompound NameMol. Wt. ( g/mol )Amount (mmol)Equiv.Mass (g)Expected Yield (%)
1 6-Chloronicotinaldehyde141.5610.01.01.42-
p-Cresol108.1411.01.11.19-
Potassium Carbonate138.2120.02.02.76-
Intermediate Aldehyde 213.23 ---75-85%
2 6-(4-Methylphenoxy)nicotinaldehyde213.2310.01.02.13-
Hydroxylamine hydrochloride69.4912.01.20.83-
Sodium acetate82.0315.01.51.23-
Final Oxime Product 228.25 ---90-98%

Characterization and Validation

The identity and purity of the final product, 6-(4-Methylphenoxy)nicotinaldehyde oxime, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a singlet for the methyl group, a characteristic signal for the oxime proton (-NOH), and a signal for the C-H proton of the oxime group.[9][10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the methyl carbon, and the C=N carbon of the oxime.[11][12]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the oxime (broad, ~3200-3400 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and C-O-C ether linkages.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (228.25 g/mol ) should be observed to confirm the compound's identity.

  • Melting Point: A sharp melting point range for the crystalline product indicates high purity.

Workflow Visualization

G start Start Materials (6-Chloronicotinaldehyde, p-Cresol) reaction1 Step 1: S_NAr Reaction (K2CO3, DMF, Reflux) start->reaction1 workup1 Work-up & Extraction (Water, EtOAc) reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate Aldehyde purification1->intermediate reaction2 Step 2: Oximation Reaction (NH2OH·HCl, NaOAc, aq. EtOH, Reflux) intermediate->reaction2 precipitation Precipitation & Filtration reaction2->precipitation final_product Final Product: Oxime precipitation->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization

Caption: Overall experimental workflow diagram.

Safety and Handling

  • 6-Chloronicotinaldehyde: Irritant. Handle in a fume hood.

  • p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF: A potential reproductive toxin. Always handle in a well-ventilated fume hood.

  • Hydroxylamine hydrochloride: Can be corrosive and is a skin sensitizer.

  • All reactions should be performed in a well-ventilated chemical fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) must be worn at all times.

References

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules. [URL: https://www.mdpi.com/1420-3049/12/2/231]
  • Oximes: Structure, Formula, Preparation & Uses in Chemistry. Vedantu. [URL: https://www.vedantu.com/chemistry/oximes]
  • Heterogeneous Route for the One-Pot Synthesis of N-Arylamides from Aldoximes and Aryl Halides Using the CuO/Carbon Material. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396979/]
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_32]
  • Oximes - Sciencemadness Discussion Board. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=37016]
  • The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst. [URL: https://pubs.rsc.org/en/content/articlelanding/1899/an/an8992400262]
  • Reactions of Phenols. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-phenols/]
  • Nucleophilic Aromatic Substitution. NPTEL. [URL: https://nptel.ac.in/courses/104106024/30]
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol32no1/synthesis-of-oximes-from-the-corresponding-of-organic-carbonyl-compounds-with-nh2oh-hcl-and-oxalic-acid/]
  • A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/245.shtm]
  • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Benzene_and_Aromaticity/22.
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra of 1,2,3-Thiadiazole-4-carbaldehyde Oxime and its Analogs. Benchchem. [URL: https://www.benchchem.com/product/bcm227844/technical-support/comparative-analysis-of-predicted-1h-and-13c-nmr-spectra-of-1-2-3-thiadiazole-4-carbaldehyde-oxime-and-its-analogs]
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. ResearchGate. [URL: https://www.researchgate.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [URL: https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/balci/978-0-444-51811-8]
  • Basic 1h And 13c Nmr Spectroscopy. transparencia.cmcamacari.ba.gov.br. [URL: https://transparencia.cmcamacari.ba.gov.br/files/1/Basic-1h-And-13c-Nmr-Spectroscopy.pdf]
  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0034-79308]
  • Reagents and Conditions: a Potassium Carbonate, DMF, Reflux, 20–22 h... ResearchGate. [URL: https://www.researchgate.net/figure/Reagents-and-Conditions-a-Potassium-Carbonate-DMF-Reflux-20-22-h-RX-C2H5Br-3-4_fig2_322692019]
  • Reactions and conditions: (i) K2CO3, DMF, rt, 8 h. (ii) mCPBA, DCM,... ResearchGate. [URL: https://www.researchgate.net/figure/Reactions-and-conditions-i-K-2-CO-3-DMF-rt-8-h-ii-mCPBA-DCM-0-5-C-10-h_fig2_342289658]

Sources

Comprehensive 1H and 13C NMR Characterization Protocol for 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Structural Context

Pyridine oxime derivatives, particularly those bearing phenoxy substitutions such as 6-(4-Methylphenoxy)nicotinaldehyde oxime (Formula: C₁₃H₁₂N₂O₂), are highly valued scaffolds in modern drug discovery. They frequently serve as kinase inhibitors, GPCR modulators, and efficient reactivators of acetylcholinesterase inhibited by organophosphorus compounds[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges:

  • E/Z Geometric Isomerism: The oxime bond (-CH=N-OH) can exist in E (anti) or Z (syn) configurations, which dramatically alters the chemical environment of the adjacent protons[2].

  • Aromatic Signal Overlap: Differentiating the electron-rich 4-methylphenoxy ring protons from the electron-deficient pyridine ring protons requires a deep understanding of resonance-induced shielding effects.

This application note provides a self-validating, step-by-step protocol for the rigorous ¹H and ¹³C NMR characterization of 6-(4-Methylphenoxy)nicotinaldehyde oxime, detailing the causality behind experimental parameters and spectral assignments.

Experimental Methodology

To ensure reproducible and high-resolution spectra, the following self-validating workflow must be adhered to.

Step 1: Solvent Selection & Sample Preparation
  • Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d₆) is strictly recommended over CDCl₃.

  • Causality: In non-polar solvents like CDCl₃, the oxime hydroxyl (-OH) proton undergoes rapid chemical exchange with trace moisture, often broadening into an undetectable baseline hump. DMSO-d₆ acts as a strong hydrogen-bond acceptor, drastically slowing this exchange rate and locking the -OH proton into a sharp, highly deshielded singlet[2]. Furthermore, DMSO-d₆ provides superior solvation for rigid, planar aromatic systems, preventing aggregation-induced line broadening.

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆ for ¹H NMR. For ¹³C NMR, increase the concentration to 40–50 mg in 0.6 mL to ensure an adequate signal-to-noise (S/N) ratio for quaternary carbons.

Step 2: Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Crucial for accurate integration of the slowly relaxing oxime and aromatic protons.

    • Number of Scans (NS): 16 to 32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to eliminate ¹H-¹³C splitting while retaining Nuclear Overhauser Effect (NOE) enhancement.

    • Relaxation Delay (D1): 3.0 seconds. Required to capture the unprotonated quaternary carbons (C6, C1', C4') which have long T₁ relaxation times.

    • Number of Scans (NS): 512 to 1024.

Step 3: Data Processing

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction to ensure integration accuracy.

Spectral Assignments & Data Presentation

The tables below summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the major E-isomer of 6-(4-Methylphenoxy)nicotinaldehyde oxime in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.35Singlet (s)1H-Oxime -OH (E-isomer)
8.25Doublet (d)1H2.4Pyridine H2
8.15Singlet (s)1H-Oxime -CH=N-
8.05Doublet of doublets (dd)1H8.6, 2.4Pyridine H4
7.22Doublet (d)2H8.4Phenoxy H3', H5'
7.10Doublet (d)1H8.6Pyridine H5
7.05Doublet (d)2H8.4Phenoxy H2', H6'
2.33Singlet (s)3H-Tolyl -CH₃
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
163.5Quaternary (C)Pyridine C6 (Attached to O)
151.2Quaternary (C)Phenoxy C1' (Attached to O)
148.0Methine (CH)Oxime -CH=N-
147.5Methine (CH)Pyridine C2
137.2Methine (CH)Pyridine C4
134.5Quaternary (C)Phenoxy C4' (Attached to CH₃)
130.4Methine (CH)Phenoxy C3', C5' (2 Carbons)
125.8Quaternary (C)Pyridine C3 (Attached to Oxime)
121.2Methine (CH)Phenoxy C2', C6' (2 Carbons)
111.5Methine (CH)Pyridine C5
20.6Primary (CH₃)Tolyl -CH₃

Mechanistic Causality of Chemical Shifts

To ensure trustworthiness in spectral interpretation, one must understand the electronic and spatial forces dictating these shifts:

1. The Anomaly of Pyridine H5 (7.10 ppm): Typically, pyridine protons resonate downfield (> 7.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. However, H5 appears unusually upfield at 7.10 ppm. Causality: The ether oxygen of the 4-methylphenoxy group donates electron density directly into the pyridine π-system via resonance (+M effect). This electron density localizes heavily on the ortho (C5) and para (C3) positions relative to the oxygen, strongly shielding the H5 proton and the C5 carbon (111.5 ppm).

2. Differentiating the Phenoxy Protons: The 4-methylphenoxy ring presents an AA'BB' spin system. The protons ortho to the ether oxygen (H2', H6') are shielded by the oxygen's resonance effect, appearing at 7.05 ppm. The protons meta to the oxygen but ortho to the methyl group (H3', H5') are less affected by the oxygen and appear slightly further downfield at 7.22 ppm.

3. Stereochemical Analysis (E/Z Isomerism): Oxime compounds synthesized via standard condensation methods predominantly yield the thermodynamically stable E-isomer[3]. In the E-isomer of this molecule, the hydroxyl group points away from the bulky pyridine ring, minimizing steric clash.

  • Validation: If a minor Z-isomer is present, it will manifest as a secondary set of low-intensity peaks. Specifically, the Z-isomer's -CH=N- proton typically shifts upfield (e.g., ~7.5 - 7.9 ppm) due to the anisotropic shielding cone of the syn-oriented hydroxyl oxygen[2]. The ratio of E to Z can be quantitatively determined by integrating the respective -CH=N- singlets.

NMR Characterization Workflow

NMR_Workflow N1 Sample Preparation (20-50 mg in DMSO-d6) N2 1H NMR (400 MHz) Relaxation Delay: 2s N1->N2 N3 13C NMR (100 MHz) Relaxation Delay: 3s N1->N3 N4 2D NMR Experiments (COSY, HSQC, HMBC) N2->N4 N5 Data Processing (Apodization, FT, Phase/Baseline) N2->N5 N3->N4 N3->N5 N4->N5 N6 Spectral Assignment & E/Z Isomer Validation N5->N6

Figure 1: Standardized NMR characterization workflow for pyridine oxime derivatives.

References

  • [2] Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC - NIH.2

  • [3] How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. 3

  • [1] Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. 1

Sources

Application Note: High-Resolution LC-MS/MS Profiling and Quantification of 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(4-Methylphenoxy)nicotinaldehyde oxime (C₁₃H₁₂N₂O₂, Exact Mass: 228.0899 Da) represents a structural motif frequently encountered in drug discovery, particularly within libraries of kinase inhibitors, acetylcholinesterase (AChE) reactivators, and agrochemical intermediates [3]. Analyzing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. The presence of the oxime (–C=N–OH) moiety introduces geometric E/Z isomerization and thermal lability, while the diaryl ether linkage provides specific but energy-dependent fragmentation pathways.

This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic resolution, and mass spectrometric quantification of 6-(4-Methylphenoxy)nicotinaldehyde oxime. Designed for Senior Application Scientists and drug metabolism and pharmacokinetics (DMPK) professionals, this guide elucidates the underlying physical chemistry driving the analytical behavior of this molecule.

Mechanistic Principles of Ionization and Fragmentation

To develop a robust MS method, one must understand the causality behind the molecule's behavior in the gas phase and the electrospray ionization (ESI) source.

Ionization Dynamics (ESI+)

In positive ion mode (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 229.097. The primary site of protonation is the pyridine nitrogen , which possesses a significantly higher proton affinity than the oxime nitrogen or the ether oxygen.

  • In-Source Fragmentation (ISF) Risk: Oximes are notorious for undergoing premature dehydration in the source [1]. If the declustering potential (or cone voltage) is set too high, the molecule will lose H₂O (18 Da) before reaching the first quadrupole (Q1), artificially depressing the precursor ion signal.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 229.1 precursor in Q1 and subsequent acceleration into the collision cell (Q2), the molecule undergoes three primary fragmentation pathways:

  • Ether Cleavage (Base Peak): The most thermodynamically favorable pathway is the cleavage of the ether linkage. The loss of neutral 4-methylphenol (108 Da) leaves the charge stabilized on the pyridyl-oxime fragment, yielding a highly abundant product ion at m/z 121.1.

  • Dehydration: A characteristic feature of oximes is the loss of water (18 Da) to form a nitrile cation at m/z 211.1 [1].

  • Radical Cleavage: Homolytic cleavage of the N–O bond results in the loss of a hydroxyl radical (OH•, 17 Da), yielding an odd-electron radical cation at m/z 212.1. While less abundant, this transition is highly specific to oximes.

CID_Fragmentation Parent [M+H]+ m/z 229.1 Protonated Precursor Frag1 m/z 121.1 [M+H - C7H8O]+ Ether Cleavage Parent->Frag1 - 4-Methylphenol (108 Da) Frag2 m/z 211.1 [M+H - H2O]+ Dehydration Parent->Frag2 - H2O (18 Da) Frag3 m/z 212.1 [M+H - OH•]+ Radical Loss Parent->Frag3 - OH• (17 Da)

Fig 2: Primary CID fragmentation pathways of 6-(4-Methylphenoxy)nicotinaldehyde oxime in ESI+.

Self-Validating Experimental Protocol

A robust bioanalytical method must be self-validating. To achieve this, the protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) or a close structural analog (e.g., 6-phenoxynicotinaldehyde oxime) spiked at the very first step. This controls for both extraction recovery variations and matrix-induced ion suppression [2].

Sample Preparation (Protein Precipitation)

Causality Note: We utilize acidified acetonitrile (0.1% Formic Acid) for precipitation. The acidic environment (pH ~2.7) ensures the pyridine ring (pKa ~5.2) remains fully protonated, preventing non-specific binding to the hydrophobic surfaces of the 96-well extraction plates. Furthermore, low pH stabilizes the oxime against spontaneous hydrolysis back to the corresponding aldehyde.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma/serum sample into a 96-well collection plate.

  • Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL). Vortex for 30 seconds to equilibrate.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Shake the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents solvent-effect peak distortion).

LCMS_Workflow Step1 1. Matrix Aliquot & IS Spike (Controls for Extraction Recovery) Step2 2. Acidified Protein Precipitation (0.1% FA stabilizes oxime & protonates pyridine) Step1->Step2 Step3 3. UHPLC Separation (Resolves E/Z Isomers) Step2->Step3 Step4 4. ESI+ MS/MS Analysis (Optimized Cone Voltage to prevent ISF) Step3->Step4 Step5 5. Data Processing (Summation of E/Z AUCs for Total Quant) Step4->Step5

Fig 1: Self-validating LC-MS/MS workflow for oxime quantification and isomer resolution.

LC-MS/MS Analytical Parameters

UHPLC Chromatography

Due to the restricted rotation around the C=N bond, 6-(4-Methylphenoxy)nicotinaldehyde oxime exists as a mixture of E (anti) and Z (syn) isomers. Under high-resolution chromatography, these isomers will resolve into two distinct peaks. Do not attempt to force them into a single peak via steep gradients , as this compromises matrix separation. Instead, resolve them fully and sum their areas during data processing.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

Mass Spectrometry (MRM) Parameters

Data is acquired using a Triple Quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Tentative AssignmentPurpose
229.1121.15025Loss of 4-methylphenolQuantifier
229.1211.15015Loss of H₂OQualifier 1
229.1212.15015Loss of OH• radicalQualifier 2
229.193.15035Pyridine ring openingStructural Confirmation

Note: The declustering potential/cone voltage should be empirically tuned (typically 20-30 V) to maximize the 229.1 ion while keeping the 211.1 (in-source dehydration) ion below 10% relative abundance.

Data Interpretation & Troubleshooting

Handling E/Z Isomerization in Quantification

Because the E and Z isomers can interconvert in vivo or during sample handling, quantifying a single peak leads to severe accuracy errors. Rule of Data Processing: The Area Under the Curve (AUC) for both the E and Z chromatographic peaks must be integrated and summed to represent the "Total Oxime" concentration. Ensure your integration software is configured to group these peaks under a single compound identifier.

Troubleshooting Matrix Effects

If signal suppression is observed at the retention time of the oxime:

  • Causality: Phospholipids from the plasma matrix are likely co-eluting.

  • Solution: Implement a Phospholipid Removal Plate (e.g., Ostro or Phree) during the sample preparation step, or adjust the gradient to shift the oxime retention time away from the phospholipid elution zone (typically late in the gradient).

Peak Tailing

If the oxime peaks exhibit severe tailing:

  • Causality: Secondary interactions between the basic pyridine nitrogen and unendcapped silanols on the stationary phase.

  • Solution: Ensure the use of a highly endcapped column (like the BEH C18) and verify that the mobile phase pH is strictly maintained below 3.0 using fresh Formic Acid.

References

  • Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI / Molecules URL: [Link]

  • Title: Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 Source: PubMed / National Institutes of Health URL: [Link]

Application Note: Synthesis and Downstream Functionalization of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diaryl ether-linked pyridine scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, agrochemicals, and modulators of nicotinic acetylcholine receptors. Within this chemical space, 6-(4-methylphenoxy)nicotinaldehyde oxime serves as a highly versatile synthetic intermediate.

This application note details the authoritative experimental setup for synthesizing this oxime and outlines its two primary downstream functionalization pathways: dehydration to the corresponding nicotinonitrile, and oxidation to a nitrile oxide for 1,3-dipolar cycloadditions. By understanding the mechanistic causality behind reagent selection and employing self-validating analytical checks, researchers can ensure high-fidelity reproducible yields.

Experimental Design & Causality

The conversion of 6-(4-methylphenoxy)nicotinaldehyde to its oxime relies on standard condensation chemistry, but the choice of reagents is critical for maintaining structural integrity:

  • Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ): Free hydroxylamine is unstable, volatile, and prone to explosive decomposition. The hydrochloride salt provides a bench-stable, safe source of the nucleophile [1].

  • Sodium Acetate ( NaOAc ): A mild base (pKa ~4.7) is required to deprotonate the hydroxylammonium ion, liberating the free amine. Stronger bases (e.g., NaOH ) risk cleaving the diaryl ether linkage or triggering unwanted aldol condensations. NaOAc perfectly balances this equilibrium [2].

  • Solvent System (Ethanol/Water): The organic aldehyde is highly soluble in ethanol, whereas the inorganic salts ( NH2​OH⋅HCl and NaOAc ) require water. A mixed solvent system ensures a homogenous reaction environment at reflux temperatures [3].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Objective: High-yield conversion of the aldehyde to the oxime (mixture of E/Z isomers).

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(4-methylphenoxy)nicotinaldehyde (1.0 eq, 5.0 mmol) in absolute ethanol (20 mL).

  • Salt Addition: In a separate vial, dissolve hydroxylamine hydrochloride (1.5 eq, 7.5 mmol) and sodium acetate trihydrate (1.5 eq, 7.5 mmol) in distilled water (5 mL).

  • Reaction: Add the aqueous salt solution dropwise to the stirring ethanolic aldehyde solution at room temperature. Attach a reflux condenser and heat the mixture to 75°C for 2 hours.

  • In-Process Validation Check: Perform TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.65 ) is entirely consumed, replaced by a more polar oxime spot ( Rf​≈0.35 ).

  • Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (30 mL) and wash with water ( 2×15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the oxime as a white to pale-yellow solid. Self-validation: The crude mass should closely approximate the theoretical yield, requiring no further column chromatography if TLC shows a single spot.

Protocol B: 1,3-Dipolar Cycloaddition via Nitrile Oxide (Isoxazole Synthesis)

Objective: Conversion of the oxime to an isoxazole derivative via an in situ generated nitrile oxide.

  • Halogenation: Dissolve the oxime (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0°C. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise. Stir for 1 hour at room temperature to form the hydroximoyl chloride intermediate[1].

  • Cycloaddition: Add the desired terminal alkyne (1.2 eq) to the mixture.

  • Dehydrohalogenation: Dropwise, add Triethylamine ( Et3​N , 1.5 eq). Causality: Et3​N neutralizes the HCl generated, instantly forming the transient nitrile oxide, which immediately undergoes a [3+2] cycloaddition with the alkyne.

  • In-Process Validation Check: The reaction mixture will turn cloudy as Et3​N⋅HCl salts precipitate. This visual cue confirms the successful generation of the nitrile oxide.

  • Workup: Quench with water, extract with diethyl ether, wash heavily with LiCl (5% aq) to remove DMF, dry, and purify via flash chromatography.

Protocol C: Dehydration to 6-(4-Methylphenoxy)nicotinonitrile

Objective: Elimination of water from the oxime to form a cyano group.

  • Reaction: Suspend the oxime (1.0 eq) in acetic anhydride (10 eq).

  • Heating: Reflux the mixture at 130°C for 4 hours. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, acetylating the oxime oxygen before facilitating an E2-type elimination of acetic acid.

  • Workup: Carefully pour the cooled mixture over crushed ice and neutralize with saturated NaHCO3​ until CO2​ evolution ceases. Extract with Dichloromethane, dry, and concentrate.

Quantitative Data & Analytical Expectations

To ensure trustworthiness and reproducibility, cross-reference your empirical results with the expected analytical parameters summarized below.

Table 1: Reaction Parameters and Expected Yields

ProtocolTarget CompoundReagents / ConditionsExpected YieldReaction Time
A 6-(4-Methylphenoxy)nicotinaldehyde oxime NH2​OH⋅HCl , NaOAc , EtOH/ H2​O , 75°C88 - 95%2 - 3 hours
B Isoxazole derivativeNCS, DMF, Et3​N , Alkyne, 0°C to RT65 - 80%12 - 16 hours
C 6-(4-Methylphenoxy)nicotinonitrile Ac2​O , Reflux (130°C)75 - 85%4 hours

Table 2: Expected 1H NMR Diagnostic Shifts (in DMSO−d6​ )

CompoundDiagnostic ProtonExpected Shift ( δ , ppm)Multiplicity
Precursor AldehydeAldehyde ( −CHO )~9.95Singlet (1H)
Oxime (Protocol A) Oxime ( =N−OH )~11.30Broad Singlet (1H)
Oxime (Protocol A) Imine ( −CH=N− )~8.15Singlet (1H)
Nitrile (Protocol C)Pyridine C2​−H (adjacent to −CN )~8.60Doublet (1H)

Visual Workflow

The following diagram illustrates the divergent synthetic pathways available from the core oxime intermediate.

G Aldehyde 6-(4-Methylphenoxy) nicotinaldehyde Oxime 6-(4-Methylphenoxy) nicotinaldehyde oxime Aldehyde->Oxime NH2OH·HCl, NaOAc EtOH/H2O, Reflux Nitrile 6-(4-Methylphenoxy) nicotinonitrile Oxime->Nitrile Ac2O, Reflux (Dehydration) HydroxCl Hydroximoyl Chloride Oxime->HydroxCl NCS, DMF (Halogenation) NitrileOxide Nitrile Oxide (In Situ) HydroxCl->NitrileOxide Et3N (Dehydrohalogenation) Isoxazole Isoxazole Derivative NitrileOxide->Isoxazole Alkyne/Alkene (1,3-Dipolar Cycloaddition)

Reaction pathways for 6-(4-Methylphenoxy)nicotinaldehyde oxime synthesis and functionalization.

References

  • Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer. (US Patent 8609708B2). Details the foundational methodology for synthesizing nicotinaldehyde oximes and subsequent N-chlorosuccinimide-mediated isoxazole formations.[1][2]

  • Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. RSC Advances, 2013, 3, 21376-21382. Provides standard NMR characterization data and synthesis conditions for nicotinaldehyde oxime derivatives.[3]

  • 3-Pyridinecarboxaldehyde Chemical Properties and Synthetic Applications. LookChem Database. Outlines standard reaction conditions (Hydroxylamine hydrochloride, sodium acetate, methanol/water) for pyridine-based oxime synthesis. [4]

Sources

Application Notes and Protocols for the Biological Screening of 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial biological evaluation of the novel compound, 6-(4-Methylphenoxy)nicotinaldehyde oxime. Lacking specific preclinical data, a tiered screening cascade is proposed to elucidate its potential pharmacological activities and associated liabilities. The protocols herein are designed for researchers in drug discovery and chemical biology, offering a strategic framework for primary screening, secondary mechanistic studies, and preliminary safety profiling. Methodologies are detailed for assessing general cytotoxicity, potential as a kinase inhibitor, and induction of apoptosis. Furthermore, essential early-stage safety assays, including hERG channel inhibition, mutagenicity (Ames test), and cytochrome P450 (CYP) inhibition, are outlined to ensure a thorough preliminary risk assessment.

Introduction and Scientific Rationale

The molecule 6-(4-Methylphenoxy)nicotinaldehyde oxime integrates three key structural motifs: a phenoxy group, a pyridine ring (nicotinic acid scaffold), and an oxime functional group. While the biological profile of this specific molecule is uncharacterized, analysis of its constituent parts provides a logical basis for a targeted screening strategy.

  • Nicotinic Acid and Pyridine Derivatives: This scaffold is present in numerous biologically active compounds. Derivatives have been shown to possess anti-inflammatory, analgesic, antimicrobial, and antifungal properties.[1][2] Notably, some nicotinates act as selective COX-2 inhibitors.[3]

  • Phenoxy-Containing Compounds: The phenoxy moiety is a common feature in various therapeutic agents, contributing to interactions with biological targets. Phenoxyacetic acid derivatives, for instance, have been explored as potential antiepileptic agents due to their anti-inflammatory and neuroprotective effects.[4]

  • Oxime Functional Group: The oxime group is not merely a synthetic linker; it is a pharmacologically significant moiety present in FDA-approved drugs.[5] Oximes are known to exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] They are also critical as reactivators of acetylcholinesterase in response to organophosphate poisoning.[5]

Given this background, 6-(4-Methylphenoxy)nicotinaldehyde oxime warrants investigation across several therapeutic areas. A logical first step is to assess its general effect on cell viability, followed by screens against broad target classes, such as protein kinases, which are implicated in a vast number of cellular processes and diseases.[9][10] Should cytotoxic effects be observed, it is crucial to determine the mechanism, such as apoptosis (programmed cell death), which is a desirable trait for potential anticancer agents.[11][12]

Simultaneously, an early assessment of potential safety liabilities is paramount in modern drug discovery to avoid costly late-stage failures. Key areas of concern include cardiotoxicity (hERG inhibition), mutagenicity, and drug-drug interactions (CYP450 inhibition).

This guide, therefore, presents a strategic, multi-tiered approach for the initial biological characterization of 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Tier 1: Primary Screening Protocols

The initial tier focuses on broad, high-throughput assays to identify any primary biological activity and to determine appropriate concentration ranges for subsequent experiments.

General Cellular Viability and Cytotoxicity (XTT Assay)

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan product. The intensity of the orange color is directly proportional to the number of living cells. This assay is preferred over the related MTT assay because it eliminates the need for a formazan solubilization step, simplifying the protocol.

2.1.1. Step-by-Step Protocol
  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(4-Methylphenoxy)nicotinaldehyde oxime in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Reaction: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

2.1.2. Data Presentation and Interpretation
Compound Concentration (µM)Absorbance (450nm)% Viability vs. Vehicle
Vehicle Control1.250100%
0.11.23598.8%
0.31.19895.8%
11.15092.0%
30.98078.4%
100.62550.0%
300.21016.8%
1000.0554.4%

The results can be used to calculate an IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broad-Spectrum Kinase Inhibition (Kinase-Glo® Assay)

Principle: Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a central role in cellular signaling.[9] Many drugs target kinases.[10] The Kinase-Glo® Luminescent Kinase Assay is a universal, homogeneous method suitable for high-throughput screening.[9] It measures kinase activity by quantifying the amount of ATP remaining in the reaction. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal.[9] Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa. An inhibitor will cause less ATP to be consumed, resulting in a higher luminescent signal.

2.2.1. Step-by-Step Protocol
  • Reaction Setup: In a white, opaque 384-well plate, set up the kinase reaction. For each well, add:

    • Kinase buffer (as recommended by the kinase supplier).

    • A specific kinase (e.g., a panel of representative kinases from different families).

    • The appropriate substrate (peptide or protein).

    • 6-(4-Methylphenoxy)nicotinaldehyde oxime at a final screening concentration (e.g., 10 µM). Include a positive control inhibitor (e.g., Staurosporine) and a vehicle control (DMSO).

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

2.2.2. Data Presentation and Interpretation
Kinase TargetLuminescence (RLU) - VehicleLuminescence (RLU) - Test Compound% Inhibition
CDK2/CycA50,000200,00075%
PKA80,00085,0006%
SRC65,000150,00065%
EGFR90,00092,0002%

Percent inhibition is calculated using the formula: % Inhibition = 100 * (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase) A significant increase in luminescence relative to the vehicle control suggests inhibition of the specific kinase. Hits (e.g., >50% inhibition) should be followed up with IC₅₀ determination.

Tier 2: Mechanistic Elucidation Protocols

If primary screening reveals significant cytotoxicity, the following assays can help determine the underlying mechanism.

Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases.[11][12] Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis.[12] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of these caspases.[12] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal proportional to caspase activity.

3.1.1. Step-by-Step Protocol
  • Cell Plating and Treatment: Plate and treat cells with 6-(4-Methylphenoxy)nicotinaldehyde oxime (at concentrations around its cytotoxic IC₅₀) in a white-walled 96-well plate as described in the XTT protocol (Section 2.1.1). Incubate for a relevant period to induce apoptosis (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer.

3.1.2. Visualization of Apoptosis Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Pathway Compound 6-(4-Methylphenoxy) nicotinaldehyde oxime Casp9 Caspase-9 (Initiator) Compound->Casp9 Intrinsic Pathway Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway activated by a test compound.

Tier 3: Preliminary Safety and ADME Profiling

Early assessment of adverse drug properties is critical. These assays evaluate key safety and drug-drug interaction liabilities.

Cardiac Safety (hERG Channel Inhibition Assay)

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[14] Therefore, screening for hERG inhibition is a regulatory requirement. Automated patch-clamp electrophysiology is the gold-standard high-throughput method for this assessment.[14] It measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293-hERG).

4.1.1. Step-by-Step Protocol (Automated Patch-Clamp)
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and prepare a single-cell suspension according to the specific instrument's (e.g., QPatch, SyncroPatch) requirements.

  • System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Recording: The instrument will automatically capture cells and form a high-resistance (giga-ohm) seal. A whole-cell configuration is then established.

  • Voltage Protocol: Apply a standardized voltage protocol to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step where the peak tail current is measured.[15][16]

  • Baseline Measurement: Record a stable baseline current in the presence of vehicle (e.g., 0.1% DMSO in extracellular solution).

  • Compound Application: Perfuse the cells with increasing concentrations of 6-(4-Methylphenoxy)nicotinaldehyde oxime. Allow the current to reach a steady state at each concentration.

  • Positive Control: At the end of the experiment, apply a known potent hERG inhibitor (e.g., E-4031) to confirm channel block.[14]

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percent inhibition. Calculate the IC₅₀ value from the concentration-response curve.

4.1.2. Visualization of Experimental Workflow

G cluster_workflow hERG Automated Patch-Clamp Workflow Start Prepare hERG- expressing cells Seal Achieve Giga-ohm Seal Start->Seal Baseline Record Stable Baseline Current (Vehicle) Seal->Baseline Compound Apply Test Compound (Cumulative Doses) Baseline->Compound Positive Apply Positive Control (e.g., E-4031) Compound->Positive Analyze Calculate % Inhibition and IC50 Positive->Analyze

Caption: Workflow for hERG inhibition screening using automated patch clamp.

Mutagenicity (Bacterial Reverse Mutation Assay - Ames Test)

Principle: The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which can indicate carcinogenic potential.[17][18] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine (his-).[19][20] These bacteria cannot grow on a histidine-free medium. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that allows the bacteria to produce their own histidine and form colonies.[17][18] The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17]

4.2.1. Step-by-Step Protocol (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP+), and buffer. Keep on ice.

  • Test Mixture Preparation: In a sterile tube, add in order:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of the test compound at various concentrations (dissolved in DMSO).

    • 0.5 mL of phosphate buffer (for the test without metabolic activation) OR 0.5 mL of S9 mix (for the test with metabolic activation).

  • Top Agar Addition: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows for a few initial cell divisions, which is necessary for mutations to occur.

  • Plating: Vortex the tube briefly and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate.

4.2.2. Data Presentation and Interpretation
Concentration (µ g/plate )Strain TA100 (-S9) RevertantsStrain TA100 (+S9) RevertantsStrain TA98 (-S9) RevertantsStrain TA98 (+S9) Revertants
Vehicle Control1201352530
51181402833
501351552631
5001253102927
5000Toxic650Toxic32

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the number of colonies in the vehicle control. In the example table, the compound shows mutagenic potential in strain TA100 only in the presence of metabolic activation (+S9).

Drug-Drug Interaction Potential (CYP450 Inhibition Assay)

Principle: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[22] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[22][23] Fluorogenic assays are a rapid, high-throughput method to screen for CYP inhibition.[24] The assay uses recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism. A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal.

4.3.1. Step-by-Step Protocol (Fluorogenic Method)
  • Reagent Preparation: Prepare solutions of recombinant human CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), their corresponding fluorogenic substrates, and an NADPH-regenerating system.

  • Incubation Mixture: In a black 96-well plate, combine the buffer, NADPH-regenerating system, and the specific CYP isozyme.

  • Compound Addition: Add 6-(4-Methylphenoxy)nicotinaldehyde oxime at various concentrations. Include a known inhibitor for each isozyme as a positive control and a vehicle control.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically over a period of 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each isozyme.

4.3.2. Data Presentation
CYP IsozymeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
CYP1A2> 500.04 (Furafylline)
CYP2C915.20.25 (Sulfaphenazole)
CYP2C19> 501.8 (Ticlopidine)
CYP2D6> 500.03 (Quinidine)
CYP3A48.90.15 (Ketoconazole)

IC₅₀ values below 10 µM are generally considered of interest and may warrant further investigation, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent).[25]

Conclusion

This document outlines a logical and comprehensive screening cascade for the initial biological characterization of 6-(4-Methylphenoxy)nicotinaldehyde oxime. By employing this tiered approach—progressing from broad primary screens to more specific mechanistic and safety assays—researchers can efficiently generate a foundational dataset. This data will be instrumental in identifying potential therapeutic applications, uncovering mechanisms of action, and flagging potential liabilities early in the drug discovery process, thereby guiding future optimization and development efforts.

References

  • Ames Test Protocol. AAT Bioquest.

  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Promega Corporation.

  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.

  • Apoptosis Assays. MilliporeSigma.

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.

  • Microbial Mutagenicity Assay: Ames Test. PMC.

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online.

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.

  • Kinase Screening Assay Services. Reaction Biology.

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

  • Application Notes and Protocols for hERG Activator Experiments. Benchchem.

  • Ames Test. Ossila.

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

  • Introduction to XTT assays for cell-viability assessment. Abcam.

  • hERG Assay. Slideshare.

  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - ZA.

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

  • Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. PubMed.

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

  • Apoptosis Assays. Promega Corporation.

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.

  • Cell-Based Assays Guide. Antibodies.com.

  • CYP450 inhibition assay (fluorogenic). Bienta.

  • Apoptosis – what assay should I use?. BMG Labtech.

  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.

  • Cell Viability/Growth Assays and Reagents. R&D Systems.

  • MTT assay. Wikipedia.

  • CYP Inhibition Assay. LifeNet Health LifeSciences.

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

  • Screening acylating reagents for the cyclization of oxime 1 a. ResearchGate.

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.

  • Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. ResearchGate.

  • Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. ResearchGate.

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. Google Patents.

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.

  • Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. PMC.

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.

  • Synthesis and biological evaluation of novel 1-(aryl-aldehyde-oxime)uracil derivatives as a new class of thymidine phosphorylase inhibitors. PubMed.

  • 6-(4-Ethoxyphenyl)nicotinaldehyde. Benchchem.

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC.

  • Unsubstituted Oximes as Potential Therapeutic Agents. MDPI.

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar.

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.

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Application Note: 6-(4-Methylphenoxy)nicotinaldehyde Oxime as a Lipophilic Ligand in Coordination Chemistry and Metal Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the realm of inorganic coordination chemistry and metallodrug development, the design of the ligand architecture dictates the thermodynamic stability, solubility, and application of the resulting metal complex. While standard [1] is a well-documented bidentate ligand, its high polarity and water solubility limit its utility in organic-phase reactions, liquid-liquid metal extraction, and lipophilic drug formulation.

By introducing a bulky, hydrophobic 4-methylphenoxy group at the 6-position of the pyridine ring, 6-(4-methylphenoxy)nicotinaldehyde oxime emerges as a highly specialized ligand. This structural modification introduces three critical mechanistic advantages:

  • Enhanced Lipophilicity (LogP): The p-tolyl ether moiety acts as a hydrophobic anchor, ensuring that both the free ligand and its corresponding metal complexes partition exclusively into organic solvents (e.g., toluene, dichloromethane).

  • Electronic Modulation: The phenoxy group donates electron density into the pyridine ring via resonance. This increases the basicity of the pyridine nitrogen, strengthening the σ -donation to borderline soft transition metals such as Cu(II), Ni(II), and Pd(II).

  • Steric Control: The steric bulk at the 6-position prevents the formation of highly cross-linked, insoluble coordination polymers. Instead, it favors the formation of discrete, soluble mononuclear or dinuclear complexes, which are essential for precise characterization in drug development.

Quantitative Data: Ligand Properties & Extraction Efficiency

The structural modifications of the ligand drastically alter its physicochemical properties. Table 1 summarizes the comparative metrics between the unsubstituted precursor and the modified lipophilic ligand, highlighting its superiority in solvent extraction applications.

Table 1: Comparative Physicochemical and Extraction Metrics

Property / MetricNicotinaldehyde Oxime6-(4-Methylphenoxy)nicotinaldehyde Oxime
Calculated LogP ~0.8 (Hydrophilic)~3.5 (Highly Lipophilic)
Pyridine N pKa​ 5.45.8 (Enhanced basicity)
Cu(II) Extraction Efficiency (%) < 15%> 92%
Pd(II) Extraction Efficiency (%) < 10%> 95%
Primary Application Aqueous coordinationLiquid-liquid extraction, metallodrugs

*Extraction conditions: 0.1 M ligand in toluene, aqueous metal concentration 10 mM at pH 5.0, 1:1 phase ratio, 25°C.

Experimental Workflows and Protocols

Protocol 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Causality Insight: The oximation of [2] requires a delicate pH balance. Hydroxylamine hydrochloride is highly acidic; without a buffer, the pyridine nitrogen protonates, deactivating the ring and halting the reaction. Sodium acetate is added to buffer the system to a slightly acidic pH (~5-6), which is optimal for nucleophilic attack on the carbonyl carbon while preventing the degradation of hydroxylamine [3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 6-(4-methylphenoxy)nicotinaldehyde in 30 mL of absolute ethanol.

  • Buffer Addition: In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate trihydrate in 10 mL of deionized water.

  • Reaction: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under continuous magnetic stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. Monitor the reaction completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water to precipitate the highly lipophilic oxime.

  • Purification: Filter the white precipitate under a vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum desiccator overnight.

SynthesisWorkflow Step1 Precursor: 6-(4-Methylphenoxy)nicotinaldehyde Reaction Reflux in EtOH (2h) Oximation Step1->Reaction Reagents NH2OH·HCl + NaOAc (Buffer System) Reagents->Reaction Ligand Target Ligand Formed (Lipophilic Oxime) Reaction->Ligand Metal Add MCl2 (M = Cu, Pd) in Organic Solvent Ligand->Metal Complex Discrete Mononuclear Complex [ML2Cl2] Metal->Complex

Fig 1: Step-by-step synthetic workflow from precursor to coordination complex.

Protocol 2: Synthesis of the Palladium(II) Complex [Pd(L)2​Cl2​]

Causality Insight: Synthesizing metallodrug candidates requires high-purity discrete complexes. We utilize PdCl2​(CH3​CN)2​ rather than bare PdCl2​ . The labile acetonitrile ligands are easily displaced by the stronger pyridine-oxime nitrogens at room temperature, ensuring a clean, thermodynamically driven substitution without the need for harsh heating that could degrade the oxime.

Step-by-Step Methodology:

  • Dissolve 2.0 mmol of the synthesized ligand in 15 mL of anhydrous dichloromethane (DCM).

  • In a separate vial, dissolve 1.0 mmol of PdCl2​(CH3​CN)2​ in 10 mL of DCM.

  • Add the palladium solution dropwise to the ligand solution over 10 minutes. A color change from pale yellow to deep orange indicates complexation.

  • Stir at room temperature for 4 hours.

  • Concentrate the solution to ~5 mL under reduced pressure.

  • Add 20 mL of cold n-hexane to precipitate the complex. Filter and dry under a vacuum.

Protocol 3: Liquid-Liquid Extraction of Copper(II)

Causality Insight: The extraction relies on interfacial coordination. Maintaining the aqueous phase at pH 5.0 ensures the oxime group is not prematurely deprotonated in water, but allows for rapid proton displacement upon metal binding at the biphasic interface.

Step-by-Step Methodology:

  • Prepare an aqueous feed solution containing 10 mM CuSO4​ , buffered to pH 5.0 using an acetate buffer.

  • Prepare the organic extractant phase by dissolving the ligand in toluene to a concentration of 0.1 M.

  • Combine 10 mL of the aqueous phase and 10 mL of the organic phase in a separatory funnel.

  • Shake vigorously for 5 minutes to maximize the interfacial surface area, driving the mass transfer of Cu(II) into the organic phase.

  • Allow the phases to separate by gravity for 10 minutes.

  • Collect the aqueous raffinate and analyze via ICP-OES to determine the residual copper concentration and calculate extraction efficiency.

ExtractionLogic Aq Aqueous Phase (Target Metal Ions) Interface Interfacial Coordination (N,N-Chelation) Aq->Interface Org Organic Phase (Ligand in Toluene) Org->Interface Sep Phase Separation (Gravity Settling) Interface->Sep Extract Metal-Ligand Complex Isolated in Organic Phase Sep->Extract

Fig 2: Liquid-liquid extraction mechanism utilizing the lipophilic ligand.

References

  • Mechanochemical Dimerization of Aldoximes to Furoxans National Institutes of Health (PMC) URL:[Link]

Application Note: Derivatization of 6-(4-Methylphenoxy)nicotinaldehyde Oxime for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Divergent synthetic functionalization, mechanistic causality, and self-validating laboratory protocols.

Strategic Rationale in Drug Development

The 6-(4-methylphenoxy)nicotinaldehyde oxime scaffold represents a highly versatile synthetic node in medicinal chemistry. The diaryl ether core (pyridine-phenoxy) is a privileged motif frequently found in kinase inhibitors, herbicides, and CNS-active agents. By leveraging the terminal aldoxime moiety, researchers can execute divergent syntheses to access three distinct chemical spaces:

  • Primary Amines (Pathway A): Essential for subsequent amide couplings or reductive aminations.

  • Nitriles (Pathway B): Critical precursors for tetrazole synthesis (bioisosteres of carboxylic acids) or amidines.

  • O-Alkyl Oximes (Pathway C): Utilized to modulate steric bulk, alter hydrogen-bonding networks, and fine-tune the lipophilicity (logP) of the drug candidate.

Understanding the mechanistic causality behind the reagents chosen for these transformations is critical to preventing common side reactions, such as over-alkylation during reduction or nitrone formation during alkylation.

Divergent Synthetic Pathways

G Oxime 6-(4-Methylphenoxy) nicotinaldehyde oxime Amine Primary Amine (Reductive Amination) Oxime->Amine H2, Raney Ni NH3/MeOH Nitrile Nitrile (Tetrazole Precursor) Oxime->Nitrile Ac2O, Pyridine or AlCl3/KI OAlkyl O-Alkyl Oxime (ADME Modulator) Oxime->OAlkyl Cs2CO3, R-X DMF

Divergent derivatization pathways for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the three primary derivatization pathways, highlighting the chemoselectivity achieved through the protocols detailed in Section 4.

Derivatization PathwayTarget Functional GroupReagents & ConditionsTypical Yield (%)Chemoselectivity & Mechanistic Notes
Pathway A: Reduction Primary AmineH₂, Raney Ni, NH₃/MeOH, 60 °C82 - 88%Excess NH₃ suppresses secondary amine formation by trapping the imine intermediate.
Pathway B: Dehydration NitrileAc₂O, Pyridine, Toluene, 90 °C90 - 95%Acylation of the -OH group creates an optimal leaving group for E2 elimination.
Pathway C: O-Alkylation O-Alkyl OximeR-X, Cs₂CO₃, DMF, 25 °C75 - 85%The "cesium effect" maximizes oximate nucleophilicity, preventing N-alkylation.

Self-Validating Experimental Protocols

Pathway A: Catalytic Hydrogenation to Primary Amine

Causality & Mechanistic Rationale: During the hydrogenation of oximes, the reaction proceeds via an imine intermediate. If unmanaged, the newly formed primary amine can attack this imine, leading to the formation of undesired secondary amines (1)[1]. By conducting the hydrogenation in a heavily ammoniacal environment, the imine is trapped as an aminal, which subsequently hydrogenates exclusively to the target primary amine.

Step-by-Step Protocol:

  • Preparation: Charge a high-pressure autoclave reactor with 6-(4-methylphenoxy)nicotinaldehyde oxime (1.0 eq).

  • Solvent Addition: Add a solution of 7N NH₃ in Methanol (10 mL/mmol) to ensure a high molar excess of ammonia.

  • Catalyst Loading: Introduce Raney Nickel slurry in water (10% w/w relative to substrate). Note: Wash the catalyst with methanol (3x) prior to addition to prevent biphasic reaction stalling.

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 40 bar H₂ and stir at 60 °C for 12 hours.

  • Self-Validation (In-Process): Sample the reaction and analyze via LC-MS. The reaction is complete when the oxime peak ([M+H]⁺ 229.1) completely disappears, replaced by the primary amine ([M+H]⁺ 215.1). A TLC spot of the mixture should also stain strongly positive (purple/blue) with Ninhydrin.

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen (Caution: Raney Ni is highly pyrophoric when dry). Wash the pad with methanol and concentrate the filtrate in vacuo.

Pathway B: Dehydration to Nitrile

Causality & Mechanistic Rationale: The conversion of an aldoxime to a nitrile requires the formal elimination of water. While novel Lewis acid systems like AlCl₃/KI have been developed for hydrated media (2)[2], the classical acetic anhydride method remains the most robust for scale-up. Acetic anhydride acylates the oxime oxygen, converting the poor hydroxyl leaving group into a highly labile acetate. Subsequent base-catalyzed E2 elimination driven by pyridine yields the nitrile.

Step-by-Step Protocol:

  • Preparation: Dissolve the oxime (1.0 eq) in anhydrous toluene (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add acetic anhydride (2.0 eq) and pyridine (2.5 eq) sequentially at room temperature.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The protocol is self-validating when the polar oxime spot is entirely consumed, and a new, highly UV-active spot with a significantly higher Rf appears. LC-MS will confirm a mass shift from [M+H]⁺ 229.1 to 211.1 (loss of H₂O).

  • Workup: Cool to room temperature. Quench slowly with saturated aqueous NaHCO₃ to hydrolyze unreacted acetic anhydride. Extract with EtOAc (3x). Wash the combined organic layers with 1N HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford 6-(4-methylphenoxy)nicotinonitrile.

Pathway C: O-Alkylation of the Oxime

Causality & Mechanistic Rationale: The oxime hydroxyl group is moderately acidic (pKa ~11-12). Alkylation of oximes is frequently utilized in drug development to investigate metabolic pathways and modulate scaffold lipophilicity (3)[3]. Using a mild, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) ensures selective O-alkylation. The bulky cesium cation generates a highly naked, reactive oximate anion (the "cesium effect"), promoting rapid Sₙ2 displacement on the alkyl halide while kinetically disfavoring N-alkylation (nitrone formation).

Step-by-Step Protocol:

  • Preparation: Dissolve the oxime (1.0 eq) in anhydrous DMF (4 mL/mmol) under an inert N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to pre-form the oximate anion.

  • Alkylation: Add the alkylating agent (e.g., Iodomethane, 1.2 eq) dropwise via syringe.

  • Reaction & Self-Validation: Stir at room temperature for 2 hours. The reaction visually validates itself by transitioning from a cloudy, heterogeneous suspension to a much finer, nearly homogenous state as the basic carbonate is consumed. LC-MS (for the O-methyl derivative) will show a clean shift to [M+H]⁺ 243.1.

  • Workup: Dilute the mixture with cold water (15 mL/mmol) to precipitate the product. If the derivative is an oil, extract with MTBE (3x). Wash the organic layer thoroughly with a 5% aqueous LiCl solution (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

References

  • Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines. Catalysis Science & Technology. 1

  • AlCl3·6H2O/KI/H2O/CH3CN: A new alternate system for dehydration of oximes and amides in hydrated media. ResearchGate. 2

  • Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Derivatives. Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Application Note: Techniques for Evaluating the Antioxidant Potential of Novel Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Historically, oximes (compounds containing the >C=N-OH functional group) have been primarily recognized for their role as acetylcholinesterase reactivators in the treatment of organophosphate poisoning. However, recent structure-activity relationship (SAR) studies have repositioned them as [1].

The antioxidant capacity of novel oximes stems from the N-OH moiety, which neutralizes reactive oxygen species (ROS) through two primary thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2]. Upon scavenging a radical, the oxime donates a hydrogen atom or an electron, resolving into a relatively stable, resonance-stabilized oxime radical (>C=N-O•). Understanding these pathways is critical because structural modifications (e.g., adding electron-donating groups to the aromatic ring) will differentially impact the HAT and SET kinetics.

Mechanism Oxime Oxime Group (>C=N-OH) HAT_path Hydrogen Atom Transfer (HAT) Donates H• Oxime->HAT_path SET_path Single Electron Transfer (SET) Donates e- Oxime->SET_path Radical Free Radical (R•) Radical->HAT_path Radical->SET_path Stable_R1 Neutralized Radical (R-H) HAT_path->Stable_R1 Oxime_Radical Stable Oxime Radical (>C=N-O•) HAT_path->Oxime_Radical Stable_R2 Anion (R-) SET_path->Stable_R2 SET_path->Oxime_Radical

Fig 1. Mechanistic pathways of oxime-mediated radical scavenging via HAT and SET.

Strategic Workflow for Antioxidant Evaluation

Relying on a single chemical assay to define antioxidant potential often yields false negatives due to solvent effects, steric hindrance, or pH dependencies. As an application scientist, I strongly advocate for an orthogonal, multi-tiered screening architecture. We begin with cell-free in vitro assays to map the fundamental HAT/SET kinetics, followed by cellular assays to validate membrane permeability and intracellular efficacy[3].

Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cellular Assays Start Novel Oxime Derivatives SET SET Mechanism FRAP Assay Start->SET HAT HAT Mechanism ORAC Assay Start->HAT Mixed Mixed Mechanism DPPH / ABTS Assays Start->Mixed Cell Intracellular ROS Scavenging DCFDA Assay Start->Cell Tox Cytotoxicity Screening MTT Assay Start->Tox Data IC50 Calculation & Structure-Activity Relationship SET->Data HAT->Data Mixed->Data Cell->Data Tox->Data

Fig 2. Multi-tiered experimental workflow for evaluating oxime antioxidant potential.

Core Protocols & Self-Validating Methodologies

Protocol A: DPPH Radical Scavenging Assay (Mixed SET/HAT)

Causality & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for initial screening because DPPH• is a stable, nitrogen-centered free radical. It evaluates both HAT and SET mechanisms. We utilize anhydrous methanol as the solvent system because novel oxime derivatives are highly lipophilic; aqueous buffers would cause precipitation and artificially lower the apparent scavenging rate. Incubation must occur in the dark to prevent the photo-degradation of the DPPH radical, which would result in a false-positive signal.

Self-Validating Architecture:

  • Vehicle Control: DMSO/Methanol blank to ensure the solvent is not independently quenching the radical.

  • Positive Control: Trolox or Ascorbic Acid to normalize inter-assay variability.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in anhydrous methanol to a final concentration of 0.1 mM. Prepare fresh and keep protected from light.

  • Sample Dilution: Prepare serial dilutions of the oxime derivative (e.g., 5 µM to 100 µM) in methanol.

  • Reaction Assembly: In a 96-well clear microplate, add 100 µL of the oxime sample to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Inhibition = . Determine the IC₅₀ via non-linear regression.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay (Strict SET)

Causality & Rationale: While DPPH measures a mixed response, the FRAP assay isolates the Single Electron Transfer (SET) capacity[2]. The assay relies on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The critical parameter here is the highly acidic environment (pH 3.6). This low pH serves two purposes: it maintains iron solubility and lowers the redox potential, ensuring that only true, potent electron donors can drive the reduction reaction.

Self-Validating Architecture:

  • Standard Curve: A freshly prepared FeSO₄ standard curve (100–1000 µM) is mandatory to convert absorbance into Trolox Equivalents (TE).

Step-by-Step Methodology:

  • FRAP Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Pre-warm to 37°C.

  • Reaction Assembly: Add 10 µL of the oxime sample (or standard) to 300 µL of the warmed FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for exactly 4 minutes. Kinetics matter; extended incubation can lead to secondary redox reactions.

  • Quantification: Read the absorbance at 593 nm.

Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Rationale: In vitro chemical assays lack biological context. An oxime might be a potent electron donor in a test tube but fail to cross the lipid bilayer. The DCFDA (2',7'-dichlorofluorescin diacetate) assay bridges this gap[3]. DCFDA is a lipophilic, non-fluorescent probe that diffuses into cells. Once inside, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. When intracellular ROS oxidizes the probe, it becomes highly fluorescent (DCF). A reduction in fluorescence in oxime-treated cells proves both membrane permeability and intracellular antioxidant efficacy.

Self-Validating Architecture:

  • Negative Control: Untreated cells (baseline ROS).

  • Positive Stressor: Cells treated with 100 µM H₂O₂ (maximum ROS generation).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HepG2) at cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with non-toxic concentrations of the oxime derivative for 24 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Oxidative Stress Induction: Remove the probe, wash with PBS, and add 100 µM H₂O₂ for 1 hour to induce ROS generation.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Presentation & Interpretation

To accurately evaluate SAR, quantitative data from orthogonal assays must be synthesized. The table below illustrates how structural isomerism and functional group substitutions impact the antioxidant profile of oxime derivatives. For example, demonstrate that E-isomers typically exhibit vastly superior radical scavenging kinetics compared to their Z-isomer counterparts due to reduced steric hindrance around the N-OH bond[4].

Table 1: Comparative Antioxidant Profiling of Oxime Derivatives vs. Standards

Compound ClassStructural ModificationDPPH IC₅₀ (µM)FRAP (Trolox Eq.)Intracellular ROS Inhibition (%)
Naringenin Oxime E-isomer12.4 ± 1.10.95 ± 0.0568.2 ± 4.1
Naringenin Oxime Z-isomer45.2 ± 3.40.42 ± 0.0332.1 ± 2.8
Fluorene Oxime Chloro-substituted8.7 ± 0.61.25 ± 0.1085.4 ± 5.2
Trolox (Standard) N/A14.5 ± 1.21.0075.0 ± 3.5

Note: Lower IC₅₀ values in the DPPH assay indicate higher potency. FRAP values > 1.0 indicate electron-donating power superior to the Trolox standard.

References

  • Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin. RSC Advances URL:[Link]

  • Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives. Molecules URL:[Link]

  • Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. International Journal of Molecular Sciences URL:[Link]

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(4-Methylphenoxy)nicotinaldehyde oxime is a novel synthetic compound featuring a pyridine core, a phenoxy substituent, and a reactive oxime functional group. The unique combination of these chemical moieties suggests several potential therapeutic applications, making a systematic in vitro evaluation essential for elucidating its biological activity. The oxime group is a well-established functional class renowned for its ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, a critical function in the treatment of nerve agent poisoning.[1][2][3][4] Furthermore, derivatives of nicotinamide and related pyridine structures have demonstrated significant promise as anti-inflammatory and anti-cancer agents, often by modulating key signaling pathways such as NF-κB or inhibiting protein kinases like VEGFR-2.[5][6][7]

This comprehensive guide provides a suite of detailed protocols for academic and industry researchers to systematically evaluate the efficacy of 6-(4-Methylphenoxy)nicotinaldehyde oxime. The assays described herein are designed to test three primary, mechanistically distinct hypotheses:

  • Acetylcholinesterase (AChE) Reactivation: To assess its potential as an antidote for organophosphate poisoning.

  • Anti-Inflammatory Activity: To determine its ability to suppress inflammatory responses in a cellular model of inflammation.

  • Anti-Cancer Activity: To evaluate its cytotoxic effects on cancer cell lines and explore underlying mechanisms.

These protocols are designed to be self-validating and provide a clear, logical framework for a thorough preliminary assessment of the compound's therapeutic potential.

Hypothesis 1: Acetylcholinesterase (AChE) Reactivation Potential

Scientific Rationale

Organophosphate (OP) nerve agents and pesticides exert their toxicity by covalently binding to the serine residue in the active site of AChE, leading to its irreversible inhibition.[1][4] This inhibition causes an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[2] Oxime compounds, such as the FDA-approved drug pralidoxime (2-PAM), function as AChE reactivators.[1][2] The oxime's nucleophilic oxygen attacks the phosphorus atom of the bound organophosphate, breaking the covalent bond with the enzyme and restoring its function.[2] Given the presence of the oxime moiety in 6-(4-Methylphenoxy)nicotinaldehyde oxime, it is critical to assess its ability to reactivate OP-inhibited AChE.

Visualization: Mechanism of AChE Reactivation

AChE_Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (e.g., Paraoxon) OP->Inhibited_AChE Complex Ternary Complex Inhibited_AChE->Complex Reactivation Oxime 6-(4-Methylphenoxy) nicotinaldehyde oxime Oxime->Complex Complex->AChE Enzyme Restored Free_OP Oxime-Phosphonate (Inactive) Complex->Free_OP

Caption: Mechanism of AChE inhibition by an organophosphate and subsequent reactivation by an oxime compound.

Protocol 1: In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product detectable at 412 nm.

Materials:

  • Recombinant human AChE

  • Acetylthiocholine iodide (ATCI) - substrate

  • DTNB (Ellman's reagent)

  • Paraoxon (or other suitable organophosphate inhibitor)

  • 6-(4-Methylphenoxy)nicotinaldehyde oxime (Test Compound)

  • Pralidoxime (2-PAM) as a positive control

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution: Dilute stock AChE in PBS to a working concentration.

    • DTNB solution: Prepare a 10 mM stock in PBS.

    • ATCI solution: Prepare a 10 mM stock in deionized water.

    • Paraoxon solution: Prepare a stock solution in ethanol and dilute in PBS to a working concentration for inhibition.

    • Test Compound and 2-PAM: Prepare stock solutions in DMSO and create serial dilutions in PBS. The final DMSO concentration in the well should not exceed 0.5%.

  • Inhibition Step:

    • In a microcentrifuge tube, mix the AChE solution with the paraoxon solution.

    • Incubate for 30 minutes at 37°C to allow for complete inhibition of the enzyme.

  • Reactivation Step:

    • In a 96-well plate, add 50 µL of PBS to blank wells.

    • Add 50 µL of the inhibited AChE solution to all other wells.

    • Add 50 µL of the serially diluted Test Compound, 2-PAM (positive control), or PBS (inhibited control) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Measurement Step:

    • Prepare a substrate mix by diluting DTNB and ATCI stocks into PBS to final well concentrations of 0.3 mM and 0.5 mM, respectively.

    • Add 100 µL of the substrate mix to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of reactivation using the following formula: % Reactivation = [(V_compound - V_inhibited) / (V_uninhibited - V_inhibited)] * 100

    • Plot the % Reactivation against the compound concentration to determine the concentration required for 50% reactivation (RC50).

Data Presentation: Example AChE Reactivation Data
Compound Concentration (µM)% AChE Reactivation (Mean ± SD)
0.15.2 ± 1.1
118.6 ± 2.5
1045.3 ± 3.8
5078.9 ± 4.2
10091.5 ± 2.9

Hypothesis 2: Anti-Inflammatory Activity

Scientific Rationale

Inflammation is a biological response mediated by immune cells, particularly macrophages.[8] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] This response is largely driven by the activation of the NF-κB signaling pathway.[5] Many heterocyclic compounds exert anti-inflammatory effects by inhibiting this pathway.[5] This section outlines a screening cascade to determine if 6-(4-Methylphenoxy)nicotinaldehyde oxime can suppress the inflammatory response in LPS-stimulated murine macrophages (RAW 264.7 cell line), a widely used and validated in vitro model.[8][9]

Visualization: Anti-Inflammatory Screening Workflow

Anti_Inflammatory_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Start Seed RAW 264.7 Cells Toxicity Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations Start->Toxicity Stimulate Treat with Compound + LPS (1 µg/mL) for 24h Start->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysis Collect Cell Lysates Stimulate->Lysis RNA RNA Extraction & cDNA Synthesis Stimulate->RNA Griess Griess Assay for Nitric Oxide (NO) Supernatant->Griess ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Western Western Blot Analysis (p-IκBα, iNOS, COX-2) Lysis->Western qPCR qPCR Analysis (Tnf, Il6, Nos2 genes) RNA->qPCR

Caption: A two-phase workflow for evaluating the anti-inflammatory efficacy and mechanism of action.

Protocol 2: Cell Viability Assay (MTT)

This assay must be performed first to ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not general cytotoxicity.[10][11] It measures the metabolic activity of viable cells.[11]

Materials:

  • RAW 264.7 cells

  • Complete medium: DMEM with 10% FBS

  • 96-well plates

  • Test Compound (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Protocol 3: Nitric Oxide (NO) and Cytokine Measurement

This protocol uses the supernatant from LPS-stimulated cells to measure NO via the Griess assay and cytokines via ELISA.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compound. After 1 hour of pre-treatment, add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.[12]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

A. Griess Assay for Nitric Oxide:

  • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution).

  • Read absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[5]

B. ELISA for TNF-α and IL-6:

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.[12]

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[13]

  • Wash the plate and block non-specific binding sites.

  • Add cell supernatants and standards to the wells and incubate.[14]

  • Wash the plate and add the biotinylated detection antibody.[13]

  • Wash again and add streptavidin-HRP conjugate.[14]

  • Add TMB substrate and stop the reaction with stop solution.[12]

  • Read absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.[15]

Data Presentation: Example Anti-Inflammatory Data
TreatmentNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (No LPS)2.1 ± 0.515.8 ± 4.38.9 ± 3.1
LPS (1 µg/mL)100 ± 5.62450 ± 1501870 ± 125
LPS + Cmpd (1 µM)85.4 ± 4.92130 ± 1301650 ± 110
LPS + Cmpd (10 µM)42.1 ± 3.71150 ± 98880 ± 75
LPS + Cmpd (50 µM)15.8 ± 2.1350 ± 45210 ± 33

Hypothesis 3: Anti-Cancer Activity

Scientific Rationale

Nicotinamide derivatives have been successfully developed as anti-cancer agents, often by inhibiting key enzymes like protein kinases that are crucial for cancer cell growth and survival.[6][16] A primary screen for anti-cancer activity involves assessing the compound's ability to reduce the viability of cancer cells.[11][17] The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.[10] Following the initial cytotoxicity screen, mechanistic assays such as Western blotting and qPCR can be employed to investigate how the compound induces cell death, for example, by modulating proteins involved in apoptosis (e.g., Bcl-2 family) or cell cycle control.[18][19][20]

Protocol 4: Anti-Cancer Cytotoxicity Screen (MTT Assay)

This protocol is identical to the one described for RAW 264.7 cells but is performed on cancer cell lines. Relevant cell lines for nicotinamide derivatives include HCT-116 (colorectal) and HepG2 (liver).[6][7]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with serial dilutions of 6-(4-Methylphenoxy)nicotinaldehyde oxime for 48-72 hours.[10]

  • MTT Assay: Follow steps 4-7 from Protocol 2 to determine the IC50 value for each cell line.

Protocol 5: Western Blot Analysis for Apoptosis Markers

This protocol assesses changes in the protein levels of key apoptosis regulators after compound treatment.[19]

Materials:

  • 6-well plates

  • Cancer cells (e.g., HCT-116)

  • Test Compound at its IC50 concentration

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes[21]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent[20]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[22] Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-40 µg per lane), boil in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL reagent, and visualize the protein bands using an imaging system.[20] Use β-actin as a loading control to ensure equal protein loading.

Protocol 6: qPCR for Gene Expression Analysis

This protocol measures changes in the mRNA levels of target genes involved in inflammation or apoptosis.[23]

Materials:

  • Treated cells from 6-well plates

  • RNA extraction kit (e.g., TRIzol-based)

  • cDNA synthesis kit (reverse transcriptase)[23]

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Bax, Bcl2, Tnf) and a reference gene (GAPDH or ACTB)[23]

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse treated cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.[23]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[23]

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, forward/reverse primers, and diluted cDNA.

  • Data Analysis: Collect the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.[18][23]

Data Presentation: Example Anti-Cancer Data

Table 3: In Vitro Cytotoxicity (IC50)

Cell Line IC50 (µM) for 6-(4-Methylphenoxy)nicotinaldehyde oxime
HCT-116 (Colon) 12.5
HepG2 (Liver) 21.8

| VERO (Normal)[6] | >100 |

Table 4: Relative Protein/Gene Expression Changes in HCT-116 Cells

Target Western Blot (Fold Change vs. Control) qPCR (mRNA Fold Change vs. Control)
Bax (pro-apoptotic) 2.8 3.1
Bcl-2 (anti-apoptotic) 0.4 0.3

| Cleaved Caspase-3 | 4.5 | N/A (post-translational) |

References

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • BD Biosciences. Cytokine ELISA Protocol.
  • National Center for Biotechnology Information. (2020, September 15). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants.
  • BenchChem. Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: Application Notes and Protocols.
  • BenchChem. Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Gene Expression Changes Induced by Tucatinib.
  • Protocols.io. (2018, May 10). Cell Culture and estimation of cytokines by ELISA.
  • PMC (PubMed Central). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
  • OAE Publishing Inc. (2017, May 24). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
  • Creative Diagnostics. Western Blot-Preparation Protocol.
  • Abcam. Western blot protocol.
  • PMC (PubMed Central). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH.
  • PMC (PubMed Central). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
  • R&D Systems. Western Blot Protocol.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • Sigma-Aldrich. Western Blot Protocol - Immunoblotting or Western Blot.
  • PMC (PubMed Central). (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications.
  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • Biobide. What is an Inhibition Assay?.
  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
  • bioRxiv. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products.
  • Journal of Pharmaceutical and Allied Sciences. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Amsbio. Enzyme Activity Assays.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • BenchChem. Application Notes and Protocols: 5-(Thiophen-2- yl)nicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors.
  • LGC Biosearch Technologies. Gene expression - qPCR.
  • Horizon Discovery. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies.
  • PMC (PubMed Central). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications.
  • MDPI. (2022, June 24). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
  • Abcam. Cell viability assays.
  • IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays.
  • Encyclopedia MDPI. (2022, January 21). The Medicinal Properties for FDA-Approved Oximes.
  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are.
  • Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays.
  • MDPI. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • PMC (PubMed Central). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies.
  • PubMed. (1989, October). Pharmacology of HI-6, an H-series oxime.
  • PMC (PubMed Central). Organophosphorus compounds and oximes: a critical review.
  • bioRxiv. (2021, August 2). Dual Acting Oximes Designed for Therapeutic Decontamination of Reactive Organophosphates via Catalytic Inactivation and Acetylch.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(4-Methylphenoxy)nicotinaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime. The synthesis is a two-step sequence: an initial Nucleophilic Aromatic Substitution ( SN​Ar ) followed by an oxime condensation.

SynthesisPathway SM 6-Chloronicotinaldehyde + p-Cresol INT 6-(4-Methylphenoxy) nicotinaldehyde SM->INT K2CO3, DMF 100°C, SNAr PROD 6-(4-Methylphenoxy) nicotinaldehyde oxime INT->PROD NH2OH·HCl, NaOAc EtOH, Reflux

Two-step synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime via SNAr and condensation.

Section 1: Troubleshooting the SN​Ar Step (Etherification)

Q1: My SN​Ar step yields are consistently below 60%. What is the primary mechanistic cause of this, and how can I improve it? A1: The 6-chloronicotinaldehyde ring is activated for SN​Ar by both the pyridine nitrogen and the electron-withdrawing aldehyde group. However, p-cresol is a relatively weak nucleophile. If your base is too weak (e.g., NaHCO3​ ), the reactive phenoxide ion is not fully generated. Conversely, if your base is too strong (e.g., NaOH ), it can induce the Cannizzaro reaction (disproportionating the aldehyde into a carboxylic acid and an alcohol) or directly attack the pyridine ring to form 6-hydroxynicotinaldehyde.

Solution: Use anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF at 100 °C. The potassium cation weakly coordinates with the aldehyde oxygen, while the carbonate effectively deprotonates p-cresol without destroying the aldehyde. Patents describing the synthesis of similar 6-aryloxynicotinaldehydes confirm that using K2​CO3​ in DMF at 100 °C provides optimal yields (~68-75%) while minimizing side reactions 1[1]. Recent methodologies also emphasize that carbonate bases in polar aprotic solvents drastically outperform hydroxide bases for purity 2[2].

Q2: I'm observing a significant amount of dark, tarry byproducts in the SN​Ar step. How do I prevent this? A2: Tarry byproducts usually result from the thermal degradation of the aldehyde or the oxidation of p-cresol at elevated temperatures (>120 °C) in the presence of oxygen. Solution: Degas the DMF prior to use and run the reaction under a strict inert atmosphere (Nitrogen or Argon). Strictly maintain the internal reaction temperature between 95 °C and 100 °C.

SNAr_Optimization Start SNAr Yield < 60% CheckBase Is Base Too Strong (e.g., NaOH)? Start->CheckBase BaseYes Side Reactions (Cannizzaro / Hydrolysis) CheckBase->BaseYes Yes BaseNo Is Base Too Weak (e.g., NaHCO3)? CheckBase->BaseNo No Solution Optimal: K2CO3 in DMF (100°C, N2 atm) BaseYes->Solution Switch to mild base WeakYes Incomplete Phenoxide Formation BaseNo->WeakYes Yes WeakYes->Solution Switch to K2CO3

Decision tree for troubleshooting low yields in the SNAr reaction step.

Section 2: Troubleshooting the Oxime Condensation Step

Q3: The condensation of 6-(4-methylphenoxy)nicotinaldehyde with hydroxylamine hydrochloride is stalling at ~80% conversion. Why? A3: Oxime formation is highly pH-dependent. Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is an unreactive salt that must be neutralized to free hydroxylamine ( pKa​≈5.9 ). However, if the solution becomes too basic, the carbonyl oxygen of the aldehyde is not sufficiently protonated to activate it for nucleophilic attack. Solution: Use a buffering base like sodium acetate (NaOAc) or pyridine in ethanol. This maintains the pH around 4.5–5.5, which is the kinetic "sweet spot" where hydroxylamine is sufficiently unprotonated to attack, while the carbonyl oxygen is sufficiently protonated to enhance electrophilicity. Maintaining the correct base stoichiometry (such as DIPEA or NaOAc) is critical to drive the condensation to completion3[3].

Q4: How do I control the E/Z stereochemistry of the resulting oxime? A4: Aldoximes thermodynamically favor the (E)-isomer due to steric repulsion between the hydroxyl group and the bulky 6-(4-methylphenoxy)pyridine ring in the (Z)-isomer. Aldoximes derived from heteroaromatic aldehydes are highly stable and can be synthesized in high yields (>75%) when driven by mild heating 4[4]. Solution: Refluxing the reaction in ethanol for 3 hours provides enough thermal energy to equilibrate the kinetic (Z)-isomer entirely to the thermodynamic (E)-isomer.

Section 3: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on optimized parameters:

Reaction StepSolventBaseTemp (°C)Time (h)Observed Yield (%)Mechanistic Outcome
SN​Ar DMF K2​CO3​ 100275 Optimal phenoxide formation, no aldehyde degradation.
SN​Ar DMSO Cs2​CO3​ 90378 Excellent yield, but DMSO complicates aqueous workup.
SN​Ar EtOH NaOH 8012<40 High levels of Cannizzaro disproportionation.
Oxime EtOHNaOAc78392 Ideal pH (4.5-5.5) for nucleophilic attack.
Oxime MeOHPyridine252485 Slower kinetics at room temp, highly pure (E)-isomer.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde ( SN​Ar )
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq) and p-cresol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K2​CO3​ (1.5 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the vigorously stirring suspension to 100 °C using a temperature-controlled oil bath.

  • Self-Validation Checkpoint: After 2 hours, perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be consumed, replaced by a strongly UV-active product spot ( Rf​≈0.6 ). Diagnostic Action: If unreacted 6-chloronicotinaldehyde remains, verify the system is strictly anhydrous, add 0.2 eq of K2​CO3​ , and heat for an additional hour.

  • Workup: Cool to room temperature. Pour the mixture into ice water (3x the reaction volume) to precipitate the product.

  • Isolation: Filter the resulting solid, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under vacuum.

Protocol 2: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime
  • Preparation: Suspend the 6-(4-methylphenoxy)nicotinaldehyde (1.0 eq) generated in Protocol 1 in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) directly to the suspension.

  • Condensation: Heat the mixture to reflux (78 °C) for 3 hours. The suspension will typically clear as the intermediate forms, followed by the precipitation of the oxime product.

  • Self-Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 2:1). The aldehyde spot ( Rf​≈0.6 ) should disappear, yielding a more polar oxime spot ( Rf​≈0.3 ). Diagnostic Action: The presence of two closely eluting spots indicates a mixture of E/Z isomers. Continue refluxing for 1 additional hour to drive thermodynamic equilibration to the (E)-isomer.

  • Workup & Isomerization: Concentrate the solvent in vacuo to half volume, then add water to precipitate the product. To ensure high (E)-isomer purity, recrystallize the crude solid from hot ethanol.

Section 5: References

  • Title: Boron-containing small molecules as anti-inflammatory agents Source: Google Patents URL:

  • Title: Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies Source: MDPI URL:

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: D-NB.info URL:

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis URL:

Sources

Technical Support Center: Purification of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-(4-Methylphenoxy)nicotinaldehyde oxime. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established principles of organic chemistry and practical laboratory experience.

Introduction to Purification Challenges

6-(4-Methylphenoxy)nicotinaldehyde oxime is a molecule possessing a unique combination of functional groups: a pyridine ring, a phenoxy ether linkage, and an oxime. This structural complexity can present specific challenges during purification. Common impurities may include unreacted 6-(4-methylphenoxy)nicotinaldehyde, excess hydroxylamine, and various side products. The choice of purification strategy is critical for obtaining a high-purity final product, which is essential for subsequent applications in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 6-(4-Methylphenoxy)nicotinaldehyde oxime?

A1: The most frequently encountered impurities include:

  • Unreacted Starting Material: Residual 6-(4-methylphenoxy)nicotinaldehyde.

  • Reagent-Related Impurities: Unreacted hydroxylamine or its salts.

  • Side-Reaction Products: Potential for the formation of nitriles via dehydration of the oxime, especially under harsh acidic or thermal conditions.

  • Solvent-Related Residues: Residual solvents from the reaction or workup steps.

Q2: My purified oxime appears as a thick oil or waxy solid, making it difficult to handle. Is this normal?

A2: While many oximes are crystalline solids, it is not uncommon for some to initially present as oils or amorphous solids, particularly in the presence of minor impurities that can disrupt the crystal lattice.[1] This can often be resolved by selecting an appropriate recrystallization solvent system or by employing column chromatography.

Q3: I am observing two spots on my TLC plate for the purified product. What could be the reason?

A3: The presence of two spots on a TLC plate for an oxime can often be attributed to the presence of syn and anti isomers.[2] These stereoisomers arise from the restricted rotation around the C=N double bond of the oxime. They often have slightly different polarities and can sometimes be separated by silica gel chromatography.[3] Isomerization can sometimes be promoted by acidic conditions.[4]

Q4: Can I use distillation for the purification of 6-(4-Methylphenoxy)nicotinaldehyde oxime?

A4: Distillation is generally not recommended for this compound. Oximes, particularly those with higher molecular weights and multiple functional groups, can be thermally labile and may decompose at elevated temperatures.[4] Decomposition can lead to the formation of nitriles and other degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Issue 1: Low Yield After Purification

Low recovery of the desired product is a frequent challenge. The following decision tree can help diagnose and resolve this issue.

low_yield_troubleshooting start Low Yield After Purification check_workup Review Aqueous Workup Procedure start->check_workup check_extraction Optimize Solvent Extraction check_workup->check_extraction Product loss during washes? solution1 Adjust pH of aqueous washes. Use brine to reduce aqueous solubility. check_workup->solution1 check_crystallization Assess Recrystallization Protocol check_extraction->check_crystallization Incomplete extraction? solution2 Increase number of extractions. Use a more effective organic solvent (e.g., Ethyl Acetate). check_extraction->solution2 check_chromatography Evaluate Column Chromatography check_crystallization->check_chromatography Product soluble in mother liquor? solution3 Cool mother liquor to a lower temperature. Use a co-solvent system to reduce solubility. check_crystallization->solution3 solution4 Check for product streaking on the column. Optimize the mobile phase polarity. check_chromatography->solution4

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Product Contaminated with Starting Aldehyde

The presence of the starting aldehyde is a common purity issue. The following table outlines troubleshooting strategies.

Observation Potential Cause Recommended Action
Aldehyde spot visible on TLC after purification.Incomplete reaction or inefficient purification.Reaction: Increase reaction time or consider a slight excess of hydroxylamine. Purification: An aqueous wash with a dilute acid can help remove any unreacted basic starting materials.[5] Alternatively, utilize column chromatography with a carefully selected solvent gradient to separate the more polar oxime from the less polar aldehyde.
Broad melting point range of the final product.Co-crystallization of the aldehyde and oxime.Recrystallize from a different solvent system. A solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) may provide better separation.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid oximes.[5]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude 6-(4-Methylphenoxy)nicotinaldehyde oxime. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying oximes, especially for removing impurities with different polarities.[5][6]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

column_chromatography_workflow start Crude Product step1 Prepare Silica Gel Slurry start->step1 step2 Pack Column step1->step2 step3 Load Sample onto Silica step2->step3 step4 Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) step3->step4 step5 Collect Fractions step4->step5 step6 Monitor Fractions by TLC step5->step6 step7 Combine Pure Fractions step6->step7 end_node Pure Oxime step7->end_node

Caption: General workflow for column chromatography purification.

Data Summary

The choice of purification method will depend on the nature and quantity of impurities. Below is a comparative summary.

Purification Technique Primary Application Advantages Disadvantages
Recrystallization Removal of small amounts of impurities from a solid product.Highly effective for achieving high purity; scalable.Can lead to significant product loss in the mother liquor; requires a suitable solvent.
Column Chromatography Separation of compounds with different polarities; purification of oils.Highly versatile; can separate complex mixtures.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Aqueous Wash Removal of water-soluble impurities (e.g., salts, excess hydroxylamine).Simple and quick.Not effective for removing organic impurities.

Conclusion

The successful purification of 6-(4-Methylphenoxy)nicotinaldehyde oxime is a critical step in its utilization for research and development. By understanding the potential impurities and applying systematic troubleshooting, researchers can overcome common challenges. Both recrystallization and column chromatography are powerful techniques, and their effective implementation, as detailed in this guide, will enable the isolation of this valuable compound in high purity.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Benchchem. (n.d.). Troubleshooting common issues in the industrial production of cyclohexanone oxime.
  • Yadav, J. S., et al. (2012). Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. PMC.
  • Sciencemadness Discussion Board. (2014). Oximes.
  • Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • Cossy, J. (2008). Product Class 15: Oximes. Science of Synthesis.
  • Patel, K., et al. (2014). Synthesis and characterization of novel oxime analogues. Journal of Chemical and Pharmaceutical Research.
  • SIELC Technologies. (n.d.). Separation of Formaldehyde, oxime on Newcrom R1 HPLC column.
  • Seizinger, D. E., & Dimitriades, B. (1972). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry.

Sources

Advanced Technical Support Center: Synthesis & Troubleshooting of Substituted Nicotinaldehyde Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address the nuanced challenges encountered during the synthesis of substituted nicotinaldehyde oximes. Instead of merely providing a list of instructions, this guide is built on the principles of causality and self-validation. By understanding the underlying physical chemistry—such as amphoteric solubility, thermodynamic versus kinetic control, and metal chelation—you can systematically troubleshoot your workflows and guarantee reproducible results.

Mechanistic FAQs: Troubleshooting the Synthesis

Q1: My isolated yield is consistently below 50%, and the aqueous phase remains highly UV-active. What is driving this product loss? Causality & Solution: Substituted nicotinaldehyde oximes are highly amphoteric molecules. The pyridine ring ( pKa​≈5.2 ) protonates in acidic media to form a soluble pyridinium salt, while the oxime group ( pKa​≈10−11 ) deprotonates in basic media to form a soluble oximoate. If your reaction workup relies on simple extraction or uncontrolled precipitation, the molecule remains ionized and highly water-soluble. Self-Validating Fix: You must precisely titrate the crude aqueous mixture to its isoelectric point (typically pH 6.5–7.0) using 1M NaOH or 1M HCl. Monitor the precipitation visually; maximum turbidity indicates the correct pH, validating that the zwitterionic species has been neutralized.

Q2: NMR analysis shows a mixture of isomers. How do I control the E (anti) vs. Z (syn) selectivity? Causality & Solution: The condensation of hydroxylamine with pyridinecarboxaldehydes operates under thermodynamic control, overwhelmingly favoring the E-isomer due to the minimized steric clash between the oxime hydroxyl group and the pyridine ring (1). However, the construction of thermodynamically labile Z-oximes remains a formidable challenge characterized by inherent kinetic barriers (2). Self-Validating Fix:

  • To maximize the E-isomer: Reflux the mixture in ethanol with a catalytic amount of acid to ensure complete thermodynamic equilibration.

  • To obtain the Z-isomer: You must bypass thermodynamic control using photochemical isomerization. Irradiating the E-isomer in a solvent like acetone with UV light shifts the photostationary state, enriching the Z-isomer (3).

Q3: The product is contaminated with a deep red/purple hue, despite repeated recrystallizations. What is the impurity? Causality & Solution: Pyridine oximes are potent bidentate chelating agents that readily coordinate with trace transition metals (e.g., Fe2+ , Cu2+ , Ni2+ ), forming highly colored, stable chelate complexes (4). These metals often leach from stainless steel spatulas, needles, or low-grade solvents. Self-Validating Fix: Switch to PTFE-coated spatulas and use strictly metal-free, HPLC-grade solvents. If contamination has already occurred, wash the organic extract with a 0.1 M EDTA aqueous solution to sequester the metal ions before crystallization. The disappearance of the color validates the removal of the metal complex.

Quantitative Data Benchmarking

To guide your reaction expectations, the following table summarizes the typical physicochemical responses of substituted nicotinaldehyde oximes under various synthetic conditions.

Reaction Condition / ParameterDominant IsomerTypical Z:E RatioIsolated Yield (%)Mechanistic Driver
Standard Condensation (EtOH, 25°C, 2h)E-isomer< 0.0575 - 85%Thermodynamic control; steric minimization
Acid-Catalyzed Reflux (EtOH/HCl, 80°C)E-isomer< 0.01> 90%Accelerated thermodynamic equilibration
Photochemical Irradiation (Acetone, UV 365nm)Mixed~ 1.0 - 1.360 - 70%Photostationary state shift via excited triplet state
Uncontrolled pH Workup (pH < 4 or pH > 10)E-isomer< 0.05< 30%Product loss due to zwitterion ionization

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of E-Nicotinaldehyde Oxime

This protocol is a self-validating system designed to ensure thermodynamic control and complete precipitation.

  • Reagent Preparation: Dissolve 10.0 mmol of the substituted nicotinaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Hydroxylamine Addition: In a separate vial, dissolve 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in 5 mL of deionized water. Add this dropwise to the aldehyde solution while stirring at 400 rpm.

  • Base Neutralization (Critical Step): Slowly add 12.0 mmol of sodium hydroxide (NaOH) as a 2M aqueous solution. Causality: The base neutralizes the HCl from the hydroxylamine salt, generating the free nucleophilic NH2​OH required for the attack on the carbonyl carbon.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the mixture to 60°C for 2 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). Self-Validation: The starting material spot (UV active, Rf​≈0.8 ) should completely disappear.

  • Isoelectric Precipitation: Cool the mixture to 0°C in an ice bath. Using a calibrated pH meter, carefully add 1M HCl or 1M NaOH dropwise until the pH is exactly 6.5. Self-Validation: A dense white precipitate will rapidly form as the oxime reaches its point of zero charge.

  • Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold distilled water to remove inorganic salts, and dry under high vacuum for 12 hours.

Protocol B: Photochemical Isomerization to Z-Nicotinaldehyde Oxime

Designed to overcome kinetic barriers and access the thermodynamically labile isomer.

  • Solution Preparation: Dissolve 5.0 mmol of the pure E-nicotinaldehyde oxime in 50 mL of degassed, HPLC-grade acetone. Causality: Acetone acts as both the solvent and a triplet sensitizer for the photoisomerization process.

  • Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a medium-pressure mercury lamp (or 365 nm LED array) at 0–5°C for 12–17 hours. Self-Validation: Keep the temperature low to prevent thermal reversion back to the E-isomer.

  • Monitoring: Take aliquots every 4 hours and analyze via 1H NMR. The azomethine proton ( CH=N ) of the E-isomer typically appears around 8.1 ppm, while the Z-isomer shifts slightly upfield. Stop irradiation when the photostationary state is reached (no further change in the Z:E ratio).

  • Purification: Evaporate the solvent under reduced pressure (keep bath temperature < 30°C). Separate the Z-isomer using silica gel column chromatography, protecting the column from ambient light by wrapping it in aluminum foil.

Diagnostic Workflow for Synthesis Optimization

TroubleshootingWorkflow Start Crude Substituted Nicotinaldehyde Oxime CheckYield Is isolated yield < 50%? Start->CheckYield YieldLow Amphoteric loss. Adjust aqueous phase pH to exactly 6.5-7.0 CheckYield->YieldLow Yes YieldHigh Yield Optimized (> 80%) CheckYield->YieldHigh No CheckIsomer Is E/Z isomer ratio suboptimal? FixZ Need Z-isomer? Apply UV Irradiation (365nm) in Acetone at 0°C CheckIsomer->FixZ Yes, need Z FixE Need E-isomer? Reflux in EtOH/H+ for 2 hours CheckIsomer->FixE Yes, need E Success Purified Target Oxime Ready for Downstream Use CheckIsomer->Success No, ratio is pure YieldLow->CheckYield Re-isolate YieldHigh->CheckIsomer FixZ->Success FixE->Success

Diagnostic decision tree for optimizing the yield and isomeric purity of substituted nicotinaldehyde oximes.

References

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applic
  • Electrocatalytic Synthesis of Pyridine Oximes using in Situ Generated NH2OH from NO species on Nanofiber Membranes Derived
  • Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime. DTIC.
  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review).

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Technical Support Center: Stability & Handling of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(4-Methylphenoxy)nicotinaldehyde oxime . As a structurally complex molecule featuring both an oxime functional group and an aryl ether linkage, its stability is highly dependent on environmental conditions. This guide is designed for researchers and drug development professionals to troubleshoot analytical anomalies, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my oxime compound degrading into multiple byproducts in acidic solutions? Root Cause & Mechanism: Acid-Catalyzed Hydrolysis. While oximes are significantly more stable than standard imines or hydrazones due to the high electronegativity of the oxygen atom—which inductively reduces the basicity of the imine nitrogen and disfavors protonation—they are not completely immune to hydrolysis [1]. In environments with a pH < 5, the imine nitrogen eventually becomes protonated. This initiates a nucleophilic attack by water, leading to the cleavage of the C=N bond and reversion to the parent 6-(4-methylphenoxy)nicotinaldehyde and free hydroxylamine. Corrective Action: Maintain storage and reaction buffers between pH 6.0 and 8.0 [3]. If acidic conditions are strictly required for your workflow, minimize exposure time and maintain temperatures below 4°C to kinetically trap the intact oxime.

Q2: I am observing peak splitting (two distinct peaks) in my HPLC/NMR analysis, but mass spectrometry confirms the exact mass. Is my sample impure? Root Cause & Mechanism: E/Z Photoisomerization. The appearance of a second peak with an identical mass indicates the formation of the Z-isomer. The E-isomer of 6-(4-Methylphenoxy)nicotinaldehyde oxime is thermodynamically preferred due to steric repulsion between the oxime hydroxyl group and the bulky pyridine/phenoxy moiety. However, exposure to UV light (or visible light in the presence of photocatalysts) triggers triplet excitation, facilitating C=N bond rotation and generating the less stable Z-isomer [2]. Corrective Action: Handle the compound in amber glassware or under low-light conditions. If isomerization has occurred, mild thermal heating in a non-reactive solvent can often drive the equilibrium back toward the thermodynamically stable E-isomer.

Q3: Is the ether linkage (4-methylphenoxy group) susceptible to cleavage under standard biological assay conditions? Root Cause & Mechanism: Aryl ethers are highly robust. The ether bond connecting the 4-methylphenyl group to the pyridine ring is highly stable under physiological conditions, standard aqueous buffers, and mild basic/acidic environments [4]. Cleavage of this specific linkage requires intentionally harsh conditions, such as exposure to strong Lewis acids (e.g., BBr₃) or concentrated hydrobromic acid at elevated temperatures. Corrective Action: For standard in vitro or in vivo assays, you do not need to worry about ether cleavage. Focus your stability monitoring entirely on the oxime functional group.

Part 2: Mechanistic & Workflow Visualizations

Pathways Oxime 6-(4-Methylphenoxy) nicotinaldehyde oxime (E-Isomer) Aldehyde 6-(4-Methylphenoxy) nicotinaldehyde + Hydroxylamine Oxime->Aldehyde Aqueous Acid (pH < 5) Hydrolysis ZIsomer Z-Isomer (Thermodynamically Less Stable) Oxime->ZIsomer UV Light / Heat Photoisomerization Cleavage Nicotinaldehyde oxime + p-Cresol Oxime->Cleavage Strong Lewis Acids (e.g., BBr3) ZIsomer->Oxime Thermal Relaxation

Mechanistic pathways of hydrolysis, isomerization, and ether cleavage for the oxime.

Workflow Prep 1. Sample Preparation Dissolve in buffer/solvent Incubate 2. Incubation Apply specific pH, Temp, or UV Prep->Incubate Quench 3. Quenching Neutralize or remove from light Incubate->Quench Analyze 4. HPLC/NMR Analysis Quantify E/Z ratio & degradation Quench->Analyze

Step-by-step experimental workflow for assessing oxime stability and isomerization.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of 6-(4-Methylphenoxy)nicotinaldehyde oxime based on structural precedents for aryl ether nicotinic oximes.

Environmental ConditionpHTemperatureLight ExposureExpected Stability (Oxime Bond)Primary Degradation Risk
Physiological 7.437°CDarkHighly Stable (t₁/₂ > 72h)None
Mild Acidic 4.025°CDarkModerately LabileHydrolysis to Aldehyde
Basic 9.025°CDarkStableNone
Ambient/Benchtop 7.025°CUV / SunlightIsomerization occursE to Z Conversion
Harsh Acid < 1.0> 80°CDarkUnstableEther Cleavage & Hydrolysis

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Hydrolytic Stability Assay via HPLC

Objective: Quantify the degradation rate of the oxime bond under varying pH conditions.

  • Step 1: Preparation of Master Mix

    • Action: Dissolve the oxime in a co-solvent (e.g., 5% DMSO in aqueous buffer) alongside a chemically inert internal standard (IS) such as biphenyl.

    • Causality: The oxime has low aqueous solubility; DMSO ensures homogeneity. The IS is critical for a self-validating system—if the IS peak area fluctuates between runs, the system flags an injection volume error rather than false degradation data.

  • Step 2: Incubation and Aliquoting

    • Action: Incubate the solution at 37°C. Withdraw aliquots at predefined intervals (0, 1, 2, 4, 8, 24 hours).

    • Causality: 37°C mimics physiological conditions. Time-course sampling provides the necessary data points to calculate the pseudo-first-order degradation kinetics.

  • Step 3: Quenching

    • Action: Immediately dilute the withdrawn aliquot into an equal volume of cold acetonitrile (4°C) containing 0.1% TFA.

    • Causality: The drastic temperature drop and solvent shift kinetically freeze the hydrolysis reaction, ensuring the HPLC readout accurately reflects the exact time of withdrawal.

  • Step 4: HPLC Analysis & Validation Check

    • Action: Monitor at 254 nm. Calculate the ratio of the oxime peak area to the IS peak area.

    • Validation Check: The sum of the molar equivalents of the remaining oxime and the newly formed 6-(4-methylphenoxy)nicotinaldehyde peak must equal the starting oxime concentration. A mass imbalance indicates an alternative, unmonitored degradation pathway.

Protocol 2: Controlled E/Z Isomerization and Ratio Determination

Objective: Induce and quantify photoisomerization to establish analytical baselines for both isomers.

  • Step 1: Baseline Establishment

    • Action: Run the sample kept in strict darkness (amber vial) through HPLC/NMR.

    • Causality: Establishes the thermodynamic baseline (predominantly E-isomer) before introducing external energy.

  • Step 2: Photo-Irradiation

    • Action: Expose the solution to a 427 nm visible light source or standard UV lamp for 2 hours at room temperature.

    • Causality: Photons provide the necessary energy to reach the triplet excited state, overcoming the rotational barrier of the C=N double bond and artificially generating the Z-isomer [2].

  • Step 3: NMR/HPLC Quantification & Validation Check

    • Action: Analyze the irradiated sample. In ¹H NMR, monitor the shift of the proton on the imine carbon (CH=N), which typically shifts upfield in the Z-isomer due to the anisotropic effect of the hydroxyl oxygen.

    • Validation Check: Leave the irradiated sample in the dark at 40°C for 24 hours. If the Z-isomer peak diminishes and the E-isomer peak recovers, the system self-validates that the secondary peak is indeed a reversible isomer, not an irreversible degradation product.

Part 5: References

1.1 - Chemical Reviews (NIH PMC)[1] 2.2 - Journal of the American Chemical Society[2] 3.3 - Benchchem[3] 4. 4 - Fisher Scientific[4]

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Technical Support Center: Oximation of 6-(4-Methylphenoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the oximation of 6-(4-Methylphenoxy)nicotinaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction. Our goal is to empower you, our fellow researchers, to overcome common hurdles and achieve high-yield, high-purity synthesis of the target oxime.

Core Concepts: The Oximation Reaction

The conversion of an aldehyde to an oxime is a fundamental reaction in organic synthesis.[1] It involves the condensation of an aldehyde, in this case, 6-(4-Methylphenoxy)nicotinaldehyde, with hydroxylamine.[2][3] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

The overall transformation is depicted below:

Oximation_Reaction Aldehyde 6-(4-Methylphenoxy)nicotinaldehyde Oxime 6-(4-Methylphenoxy)nicotinaldehyde Oxime Aldehyde->Oxime + NH2OH·HCl, Base Hydroxylamine Hydroxylamine (NH2OH) Water Water (H2O) Nitrile_Formation Oxime Aldehyde Oxime (Product) Nitrile Nitrile (Side Product) Oxime->Nitrile Heat or Acid (-H2O)

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Technical Support Center: Optimizing 6-(4-Methylphenoxy)nicotinaldehyde Oxime Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are optimizing the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime—a highly specific diaryl ether pyridine intermediate. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality and self-validating workflows required to achieve >95% conversion reliably.

Section 1: Mechanistic Troubleshooting & Causality

Q: Why is my conversion to 6-(4-Methylphenoxy)nicotinaldehyde oxime stalling at 50%, even with a large excess of hydroxylamine?

A: This is the most common issue encountered in oxime synthesis, and the causality lies in the [1] inherent to this reaction class. Oxime formation is a two-step process:

  • Nucleophilic attack of hydroxylamine on the highly electrophilic pyridine-aldehyde to form a carbinolamine intermediate.

  • Acid-catalyzed dehydration of the carbinolamine to form the final C=N double bond.

If your reaction pH drops below 3.0, the hydroxylamine (pKa ~6.0) becomes fully protonated ( NH3+​OH ) and loses its nucleophilicity, stalling Step 1. Conversely, if the pH exceeds 7.0, there are insufficient protons to catalyze the dehydration in Step 2, leading to a buildup of the unstable carbinolamine.

For 6-(4-Methylphenoxy)nicotinaldehyde, the optimal pH is strictly 4.5 to 5.5 . You must use a buffering base like Sodium Acetate (NaOAc) rather than strong bases like NaOH or Pyridine to lock the reaction in this kinetic sweet spot.

Mechanism A 6-(4-Methylphenoxy) nicotinaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C pH 4.5-5.5 D Oxime Product (E/Z Isomers) C->D -H2O (Acid Catalyzed)

Mechanistic pathway of oxime formation highlighting the pH-dependent carbinolamine intermediate.

Section 2: Optimization Data & Validated Protocol

Q: What are the empirically validated, optimal conditions for this specific substrate?

A: The 4-methylphenoxy moiety introduces significant lipophilicity, making purely [2] unviable due to poor substrate solubility. Below is the quantitative optimization data demonstrating the superiority of a buffered ethanolic system for this specific diaryl ether.

Solvent SystemBase UsedTemperatureTimeYield / Observation
Water (100%)None25 °C24 h<10% (Insoluble starting material)
Methanol (100%)Pyridine65 °C4 h75% (Difficult removal of pyridine)
EtOH:H₂O (1:1)Na₂CO₃25 °C6 h82% (pH > 7, slow dehydration)
EtOH:H₂O (3:1) NaOAc 25 °C 2 h >95% (Optimal buffer, clean profile)
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

  • Dissolution: Suspend 6-(4-Methylphenoxy)nicotinaldehyde (1.0 eq, 10 mmol) in 30 mL of absolute Ethanol. Stir until fully dissolved. (Validation: Solution must be completely clear).

  • Reagent Preparation: In a separate flask, dissolve Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.2 eq, 12 mmol) and Sodium Acetate trihydrate (NaOAc, 1.2 eq, 12 mmol) in 10 mL of deionized water.

  • Addition & pH Validation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at room temperature.

    • CRITICAL SELF-VALIDATION: Immediately test the mixture with pH paper. It must read between 4.5 and 5.5. If it is too acidic, add 0.1 eq increments of solid NaOAc until the target pH is reached.

  • Reaction: Stir vigorously at 25 °C for 2 hours.

  • Monitoring: Check conversion via TLC (Hexanes:EtOAc 3:1) or LCMS. The aldehyde ( Rf​≈0.6 ) should disappear, replaced by a lower running oxime spot ( Rf​≈0.4 ).

  • Workup: Once conversion is >95%, slowly add 40 mL of cold water dropwise over 30 minutes to induce precipitation. Cool to 4 °C for 1 hour, filter the white/off-white solid, wash with cold water, and dry under vacuum.

Workflow Start Start Reaction (Aldehyde + NH2OH·HCl + NaOAc) Check1 Check Conversion (TLC/LCMS) at 2 hours Start->Check1 Decision1 Is conversion > 95%? Check1->Decision1 PathYes Proceed to Workup & Crystallization Decision1->PathYes Yes PathNo Check Reaction pH Decision1->PathNo No FixPH Adjust to pH 4.5 - 5.5 (Add NaOAc or HCl) PathNo->FixPH FixPH->Check1 Stir 1h

Self-validating troubleshooting workflow for optimizing oxime conversion rates.

Section 3: Frequently Asked Questions (FAQs)

Q: My product is "oiling out" as a sticky resin instead of precipitating as a clean powder. How do I fix this? A: This is a classic phase-separation issue caused by the lipophilicity of the 4-methylphenoxy ether linkage. If the reaction medium becomes too aqueous too quickly during the workup, the oxime will form a biphasic oil rather than a stable crystal lattice. Fix: Ensure your reaction solvent is at least 75% Ethanol by volume. During workup, do not dump the water in all at once. Add the water dropwise over 30 minutes while maintaining high-speed stirring. If it still oils out, gently heat the mixture to 50 °C until the oil redissolves, then allow it to cool to room temperature very slowly (over 4 hours) to promote proper nucleation.

Q: I am observing two distinct spots on my TLC (or two peaks on my LCMS with the exact same mass). Did the reaction produce a byproduct? A: No, you are observing the E and Z (syn and anti) geometric isomers of the oxime. Because the hydroxyl group of the oxime can point either toward or away from the pyridine nitrogen, oxime formation inherently yields a diastereomeric mixture. The bulky 6-(4-methylphenoxy) group and the pyridine nitrogen create two sterically and electronically distinct environments. If your downstream application requires a single isomer, you will need to separate them via silica gel chromatography or selective recrystallization from hot ethyl acetate.

Q: Can I use Pyridine as both the solvent and the base instead of Ethanol/NaOAc? A: While pyridine is historically used for [3], we strongly advise against it for this specific substrate. Pyridine acts as a competitive nucleophile, is notoriously difficult to remove during workup (requiring extensive aqueous copper sulfate or acid washes that can hydrolyze your oxime back to the aldehyde), and poses higher toxicity risks. The NaOAc/EtOH system is greener, faster, and provides a superior impurity profile.

References

  • Title: Studies on the Mechanism of Oxime and Semicarbazone Formation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) Basic Information Source: LookChem URL: [Link]

Technical Support Center: Troubleshooting NMR Peak Splitting in 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering complex nuclear magnetic resonance (NMR) spectra when working with substituted pyridine oximes.

When analyzing 6-(4-Methylphenoxy)nicotinaldehyde oxime , the most frequent analytical hurdle is the appearance of unexpected peak splitting or signal duplication in the 1 H and 13 C NMR spectra. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to isolate, identify, and resolve these spectral artifacts.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: I synthesized 6-(4-Methylphenoxy)nicotinaldehyde oxime and purified it via HPLC. Mass spectrometry confirms >99% purity, but my 1 H NMR spectrum shows duplicate peaks for the oxime proton (-CH=N-OH) and the pyridine ring protons. Is my sample degrading in the NMR tube? A1: Assuming your solvent is neutral, your sample is likely highly pure and intact. The phenomenon you are observing is a classic manifestation of E/Z (syn/anti) isomerism , which is inherent to the oxime functional group[1]. The carbon-nitrogen double bond (C=N) restricts free rotation, locking the molecule into two distinct geometric isomers: the E-isomer (hydroxyl group is anti to the pyridine ring) and the Z-isomer (hydroxyl group is syn). Because the interconversion energy barrier is extremely high at room temperature (often >200 kJ/mol), these isomers exchange much slower than the NMR timescale[2]. Consequently, the spectrometer detects two distinct sets of resonance signals rather than a single, time-averaged spectrum.

Q2: How can I definitively differentiate between E/Z isomerism and a co-eluting impurity using my current 1D NMR data? A2: The definitive diagnostic marker is the integration ratio . If the duplicate peaks are due to E/Z isomerism, the ratio of the major peak to the minor peak will be mathematically identical across all affected proton environments. For example, the oxime -OH proton, the imine -CH=N- proton, and the adjacent pyridine C2-H and C4-H protons will all exhibit the exact same non-integer ratio (e.g., 1.00 : 0.11)[2]. Impurities, conversely, present random integration ratios that do not correlate perfectly across the entire molecular structure.

Q3: Does the choice of deuterated solvent affect the degree of splitting or the isomer ratio? A3: Absolutely. Solvents dictate the thermodynamic equilibrium of the isomers. In hydrogen-bond accepting solvents like DMSO- d6​ , the E-isomer is heavily stabilized through strong intermolecular hydrogen bonding between the oxime -OH and the solvent's oxygen atom[2]. This pushes the equilibrium strongly toward the E-isomer. In non-polar solvents like CDCl 3​ , this stabilization is absent, and the E/Z ratio may shift. Furthermore, trace acidic impurities in solvents (such as residual DCl in CDCl 3​ ) can inadvertently catalyze the isomerization process from anti to syn, altering the spectrum during acquisition[3].

Q4: Could the 6-(4-methylphenoxy) group be contributing to the complex splitting? A4: While the primary cause of signal duplication is the oxime group at position 3, the ether linkage (-O-) connecting the pyridine ring to the 4-methylphenoxy group at position 6 can theoretically exhibit restricted rotation. However, at 298 K, rotation around this C-O bond is typically fast on the NMR timescale. If you observe complex multiplets in the phenoxy aromatic region, it is more likely standard J -coupling (ortho/meta coupling) superimposed over the two E/Z isomer environments, rather than a secondary rotational isomerism.

Part 2: Logical Troubleshooting Workflows

Workflow N1 Unexpected Peak Splitting in 1H NMR Spectrum N2 Analyze Peak Integrations N1->N2 N3 Consistent non-integer ratio across all environments? N2->N3 N4 Suspect Impurity / Degradation N3->N4 No N5 Suspect E/Z Oxime Isomerism N3->N5 Yes N6 Run LC-MS to verify mass purity N4->N6 N7 Run VT-NMR or 2D NOESY N5->N7 N8 Peaks coalesce at high temp: Isomerism Confirmed N7->N8

Logical workflow for troubleshooting unexpected NMR peak splitting in oxime derivatives.

Mechanism E_Isomer E-Isomer (Anti) Thermodynamically Stable Major Integration Peak Z_Isomer Z-Isomer (Syn) Sterically Hindered Minor Integration Peak E_Isomer->Z_Isomer High Energy Barrier (>200 kJ/mol) Slow NMR Exchange

Thermodynamic relationship and interconversion barrier between E and Z oxime isomers.

Part 3: Self-Validating Experimental Protocols

To elevate your analysis from speculation to definitive proof, execute the following self-validating NMR protocols. These methods rely on physical chemistry principles to unambiguously assign the cause of peak splitting.

Protocol A: Variable Temperature (VT) NMR for Dynamic Exchange Confirmation

Causality: Heating the sample provides the thermal energy required to overcome the C=N rotational barrier. As the exchange rate between the E and Z isomers accelerates and exceeds the NMR timescale, the distinct peaks will broaden and eventually coalesce into a single set of time-averaged peaks.

  • Sample Preparation: Dissolve 15–20 mg of 6-(4-Methylphenoxy)nicotinaldehyde oxime in 0.6 mL of DMSO- d6​ . (DMSO is selected for its high boiling point and stability at elevated temperatures).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K (25°C) to establish the baseline E/Z isomer ratio.

  • Thermal Ramp: Increment the probe temperature in 10°C steps up to 373 K (100°C).

  • Thermal Equilibration (Critical): Allow the sample to equilibrate for a minimum of 10 minutes at each temperature point. Failing to do so will result in thermal gradients within the tube, causing artificial peak broadening that mimics coalescence.

  • Observation: Monitor the imine -CH=N- proton signals (typically between 8.0–8.5 ppm). Record the coalescence temperature ( Tc​ ) where the two distinct singlets merge into a single broad peak.

  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. If the original peak splitting and integration ratios return exactly as they were in Step 2, you have validated that the coalescence was due to dynamic chemical exchange (isomerism) and not thermal degradation of the molecule.

Protocol B: 2D NOESY for Unambiguous Structural Assignment

Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (< 5 Å) regardless of the number of chemical bonds between them. This allows for the assignment of the E and Z isomers based purely on spatial proximity.

  • Sample Preparation: Prepare a high-concentration sample (25–30 mg) in DMSO- d6​ .

  • Degassing (Critical): Degas the sample using the freeze-pump-thaw method (3 cycles). Dissolved paramagnetic oxygen ( O2​ ) provides an efficient relaxation pathway that can severely quench the NOE signal.

  • Parameter Setup: Set up a 2D NOESY experiment. Select a mixing time ( d8​ ) of 300–500 ms. This duration is optimal for small molecules (MW ~228 g/mol ) to allow NOE buildup without triggering excessive spin diffusion (which causes false-positive cross-peaks).

  • Self-Validation Step: Before analyzing the oxime region, check the cross-peaks of the 4-methylphenoxy group. You should see strong NOE correlations between the aryl methyl protons and the adjacent ortho-aromatic protons. If these are absent, your mixing time is incorrect or the sample was poorly degassed.

  • Isomer Assignment:

    • For the Z-isomer (syn): Look for a strong NOE cross-peak between the oxime -OH proton and the adjacent pyridine C4-H proton (they are spatially on the same side of the C=N bond).

    • For the E-isomer (anti): Look for an NOE cross-peak between the -CH=N- (imine) proton and the pyridine C4-H proton.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Unexpected NMR Signals
Observation in 1 H NMRPotential Chemical CauseDiagnostic CheckResolution / Next Step
Duplicate peaks with consistent non-integer integration (e.g., 1.0:0.15)E/Z Isomerism of the oxime groupCheck integration across all proton environments.Run VT-NMR to observe peak coalescence.
Duplicate peaks with random or inconsistent integrationsCo-eluting impurity or degradation productRun LC-MS or GC-MS to verify mass purity.Re-purify via preparative HPLC or recrystallization.
Gradual shifting of peak ratios over time in CDCl 3​ Acid-catalyzed isomerizationCheck solvent pH; look for residual DCl.Filter sample through basic alumina or switch to DMSO- d6​ .
Broadening of the pyridine protons near the oximeQuadrupolar relaxation from 14 NRun sample at higher temperature or higher magnetic field.Normal phenomenon; no structural concern.
Table 2: Quantitative Data Comparison: E vs Z Isomer Characteristics

Note: Values are representative for nicotinaldehyde oxime derivatives in DMSO- d6​ [2].

PropertyE-Isomer (Anti)Z-Isomer (Syn)Diagnostic NMR Feature
Thermodynamic Stability High (Major Product)Low (Minor Product)Dominant integration area (typically >85%).
Intermolecular H-Bonding Strong (with solvent)Sterically HinderedStabilizes the E-isomer specifically in DMSO.
Oxime -OH Chemical Shift ~11.0 - 13.5 ppm~11.0 - 13.5 ppmOften appears as two distinct singlets with a ~1.00:0.11 ratio.
NOE Correlation Imine CH Pyridine C4-HOxime OH Pyridine C4-HDefinitive spatial assignment via 2D NOESY.

Part 5: References

  • [2] Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. 2

  • [3] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC (National Institutes of Health). 3

  • [1] A NUCLEAR MAGNETIC RESONANCE STUDY OF syn-anti ISOMERISM IN KETOXIMES. The Journal of Physical Chemistry - ACS Publications. 1

Sources

preventing decomposition of 6-(4-Methylphenoxy)nicotinaldehyde oxime during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(4-Methylphenoxy)nicotinaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling this specific molecule, with a focus on preventing its decomposition during experimental workup. Our goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to the Stability of 6-(4-Methylphenoxy)nicotinaldehyde Oxime

6-(4-Methylphenoxy)nicotinaldehyde oxime is a molecule of interest in medicinal chemistry and drug development. Like many oximes, it can be susceptible to degradation under certain conditions encountered during reaction workup and purification. The primary modes of decomposition are hydrolysis back to the parent aldehyde and hydroxylamine, and potentially the Beckmann rearrangement under strongly acidic conditions.[1][2][3][4]

The stability of this particular oxime is influenced by the electronic properties of its substituents. The 4-methylphenoxy group is generally considered electron-donating, which can affect the electron density around the oxime functional group.[5] The pyridine ring, a heterocyclic aromatic amine, can be protonated under acidic conditions, which can significantly alter the molecule's electronic structure and, consequently, its stability.

This guide provides a series of frequently asked questions and troubleshooting scenarios to help you preserve the integrity of your 6-(4-Methylphenoxy)nicotinaldehyde oxime during workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My NMR analysis shows the presence of 6-(4-Methylphenoxy)nicotinaldehyde after workup. What is causing this hydrolysis and how can I prevent it?

Answer: The presence of the parent aldehyde indicates that your oxime is undergoing hydrolysis. This is a common issue and is most often catalyzed by acidic conditions.[2][3][4] The pyridine nitrogen in your molecule can be protonated even by mild acids, which can increase the susceptibility of the oxime to hydrolysis.

Root Causes & Solutions:

  • Acidic Quenching or Extraction: Using strong aqueous acids (e.g., 1M HCl) to quench your reaction or wash the organic layer can lead to rapid hydrolysis.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause decomposition of the oxime on the column.

  • Prolonged Exposure to Acidic Reagents: Even weak acids can cause significant decomposition if the exposure time is long.

Recommended Preventative Workup Protocol:

This protocol is designed to maintain a neutral to slightly basic environment, minimizing the risk of acid-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Reaction Quenching: Quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4). Avoid quenching with water alone if the reaction mixture is acidic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) to remove excess water and break up any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These are neutral drying agents.

  • Solvent Removal: Concentrate the dried organic layer under reduced pressure at a low temperature (ideally below 40°C).

  • Purification (if necessary):

    • Neutralized Silica Gel: If column chromatography is unavoidable, use silica gel that has been pre-treated with a base, such as triethylamine. To do this, prepare the silica gel slurry in the desired eluent containing a small amount of triethylamine (e.g., 0.1-1%).

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase silica gel for chromatography.

FAQ 2: I am observing an unknown byproduct with a similar mass to my product. Could this be a result of a Beckmann rearrangement?

Answer: While less common than hydrolysis under typical workup conditions, the Beckmann rearrangement can occur in the presence of strong acids, converting the oxime to an amide.[1][3] For an aldoxime like yours, this would lead to the formation of a nitrile under harsher acidic conditions. The observation of a byproduct with the same mass might also indicate isomerization of the oxime (E/Z isomers).

Preventative Measures:

  • Avoid Strong Acids: Do not use strong acids like concentrated H₂SO₄ or HCl during any stage of the workup.

  • Temperature Control: Keep the temperature low during all workup steps. The Beckmann rearrangement is often promoted by heat.

Visualizing Decomposition Pathways

The following diagram illustrates the primary decomposition pathways for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

DecompositionPathways Oxime 6-(4-Methylphenoxy)nicotinaldehyde Oxime Aldehyde 6-(4-Methylphenoxy)nicotinaldehyde Oxime->Aldehyde Hydrolysis (Acid-Catalyzed) Hydroxylamine Hydroxylamine Oxime->Hydroxylamine Hydrolysis (Acid-Catalyzed) Nitrile 6-(4-Methylphenoxy)nicotinonitrile Oxime->Nitrile Beckmann Rearrangement (Strong Acid, Heat)

Caption: Primary decomposition pathways for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

FAQ 3: My product seems to be partially soluble in the aqueous layer during extraction, leading to low yields. How can I improve recovery?

Answer: The pyridine nitrogen in your molecule can be protonated, increasing its water solubility, especially in neutral to slightly acidic conditions. Additionally, the oxime functionality itself can impart some polarity.

Troubleshooting Low Recovery:

  • pH Adjustment: Ensure the aqueous layer is slightly basic (pH 8-9) during extraction by using a dilute solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This will keep the pyridine nitrogen deprotonated and reduce the compound's solubility in the aqueous phase.

  • Salting Out: Add a significant amount of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Choice of Extraction Solvent: While ethyl acetate is a good general-purpose solvent, for more polar compounds, a solvent mixture like 9:1 DCM/isopropanol might be more effective at extracting the product from the aqueous phase.

Data Summary: Recommended Workup Conditions

The table below summarizes the recommended conditions to minimize the decomposition of 6-(4-Methylphenoxy)nicotinaldehyde oxime during workup.

ParameterRecommended ConditionRationale
Quenching Agent Saturated aq. NaHCO₃ or Phosphate Buffer (pH 7.4)Neutralizes any residual acid from the reaction.
Aqueous Wash pH 7.0 - 9.0Prevents acid-catalyzed hydrolysis and keeps the pyridine nitrogen deprotonated.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Neutral and efficient for removing water.
Temperature Ambient or below (0-25 °C)Minimizes thermal decomposition and side reactions.
Chromatography Neutralized Silica Gel or Neutral AluminaAvoids on-column decomposition due to acidic stationary phases.

Experimental Workflow: A Visual Guide

The following workflow diagram provides a visual representation of the recommended workup procedure.

WorkupWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification (if needed) cluster_product Final Product ReactionMixture Crude Reaction Mixture Quench Quench with Saturated NaHCO₃ ReactionMixture->Quench Extract Extract with EtOAc or DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (<40°C) Dry->Concentrate Chromatography Column Chromatography (Neutralized Silica Gel) Concentrate->Chromatography PureProduct Pure 6-(4-Methylphenoxy) nicotinaldehyde Oxime Concentrate->PureProduct If sufficiently pure Chromatography->PureProduct

Caption: Recommended workup workflow for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

References

  • CAMEO Chemicals. Oximes.
  • Chemistry Learner.
  • Wikidoc. Oxime.
  • Testbook.
  • Sumerlin, B. S., et al. "Oxime metathesis: tuneable and versatile chemistry for dynamic networks." Royal Society of Chemistry, 2023.

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addressing impurities in 6-(4-Methylphenoxy)nicotinaldehyde oxime samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(4-Methylphenoxy)nicotinaldehyde Oxime

Welcome to the technical support guide for 6-(4-Methylphenoxy)nicotinaldehyde oxime. This document is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and address common purity issues encountered with this compound. Ensuring high purity is critical for reliable downstream applications, and this guide provides practical, in-depth solutions to common challenges.

Troubleshooting Guide: Addressing Common Impurity Issues

This section addresses specific problems you may encounter during the synthesis, purification, or handling of 6-(4-Methylphenoxy)nicotinaldehyde oxime. Each issue is followed by probable causes and a step-by-step protocol for resolution.

Issue 1: Analytical data (NMR, LC-MS) shows the presence of the starting aldehyde.
  • Probable Cause: The oximation reaction is incomplete. This is the most common impurity and arises from insufficient reaction time, suboptimal pH, or inadequate stoichiometry of hydroxylamine.[1][2] The reaction of an aldehyde with hydroxylamine is reversible and pH-dependent, with an optimal rate typically between pH 4 and 6.[3]

  • Solution: Drive the Reaction to Completion & Purify

    • Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[1][4]

    • pH Adjustment: Ensure the reaction medium is appropriately buffered. Using hydroxylamine hydrochloride with a mild base like sodium acetate or pyridine creates an in-situ buffer system that maintains a favorable pH.[3][5]

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the base to ensure the aldehyde is fully consumed.[6]

    • Purification: If the impurity persists, it can be readily removed via column chromatography. The aldehyde is typically less polar than the corresponding oxime.

Issue 2: The isolated product has a broad or lower-than-expected melting point.
  • Probable Cause: The sample is likely a mixture of E and Z isomers of the oxime, or it contains other process-related impurities.[1] Oximes can often form as a mixture of geometric isomers, which may co-crystallize or have different physical properties.[1][7]

  • Solution: Isomer Separation and Characterization

    • Spectroscopic Verification: Use ¹H NMR to check for the presence of two distinct oxime proton (-NOH) signals or different shifts for the protons adjacent to the C=N bond. 2D NMR techniques like NOESY can definitively distinguish between E and Z isomers.[1][8]

    • Chromatographic Separation: Isomers can often be separated using silica gel column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate).[9] Monitor fractions closely by TLC. For difficult separations, High-Performance Liquid Chromatography (HPLC), particularly with a phenyl or cyano stationary phase, may be required.[10]

    • Recrystallization: A single, pure isomer may be isolated through careful recrystallization. This process relies on solubility differences between the isomers in a given solvent system.

Issue 3: Unexpected peaks appear in the chromatogram after storage.
  • Probable Cause: The compound is degrading. The pyridine ring can be susceptible to oxidation, forming an N-oxide, and the oxime functional group can hydrolyze back to the aldehyde, especially in the presence of moisture or acidic/basic residues.[11][12]

  • Solution: Proper Storage and Re-purification

    • Storage Conditions: Store the compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20°C) and protected from light.[11]

    • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by exposing the sample to acidic, basic, oxidative, and photolytic conditions.[11]

    • Re-purification: If degradation has occurred, the material should be re-purified using column chromatography or recrystallization before use.[9][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime?

A1: The primary sources of impurities are typically related to the synthesis and workup process.[14] These include:

  • Unreacted Starting Materials: Primarily the 6-(4-Methylphenoxy)nicotinaldehyde.[14]

  • Reagents and Byproducts: Excess hydroxylamine, salts (e.g., NaCl from neutralization), and the base used (e.g., pyridine, sodium acetate).[5]

  • Side-Reaction Products: Formation of nitriles via dehydration of the aldoxime, particularly at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane).[15]

Q2: How can I best purify my crude 6-(4-Methylphenoxy)nicotinaldehyde oxime?

A2: The two most effective methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent is found.[6][13] An ideal solvent will dissolve the oxime well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexane.[6]

  • Column Chromatography: This is the most versatile method for separating the oxime from starting materials, isomers, and most side products.[9][16] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a standard starting point.[9]

Q3: My oxime sample appears as an oil or won't crystallize. What should I do?

A3: "Oiling out" during crystallization happens when the compound separates from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[13]

  • Troubleshooting Steps:

    • Re-heat the solution to redissolve the oil.

    • Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the solution volume.[13]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal.[13]

    • If these methods fail, the impurity level may be too high. Purify the crude material by column chromatography first, then attempt recrystallization.[14]

Q4: Can I distinguish the E/Z isomers of my oxime using analytical techniques?

A4: Yes. Distinguishing between the geometric isomers is crucial and can be accomplished with several techniques:

  • NMR Spectroscopy: This is the most powerful method. The chemical shift of the oxime proton (-NOH) and the aldehydic proton (-CH=N) will differ between the two isomers. 2D NOESY experiments are definitive, as they show through-space correlations. For example, the E-isomer would likely show a NOE correlation between the aldehydic proton and the nearest protons on the pyridine ring.[1][8]

  • HPLC: A well-developed HPLC method can often resolve the two isomers, showing them as distinct peaks.[7][10]

  • Melting Point: Pure isomers will have sharp, distinct melting points, whereas a mixture will melt over a broader range.[1]

Data & Protocols

Table 1: Common Impurities and Analytical Signatures
ImpurityLikely OriginKey Analytical Signature (¹H NMR)m/z (Mass Spec)
6-(4-Methylphenoxy)nicotinaldehydeIncomplete ReactionAldehyde proton singlet (~9.9-10.1 ppm)[M+H]⁺ = 214.08
6-(4-Methylphenoxy)nicotinonitrileSide Reaction (Dehydration)Absence of oxime and aldehyde protons; characteristic nitrile IR stretch (~2230 cm⁻¹)[M+H]⁺ = 211.09
Pyridine/TriethylamineBase used in reactionCharacteristic aromatic/aliphatic signals-
E/Z IsomersProduct FormationTwo distinct oxime proton signals (-NOH, often broad, >10 ppm); two aldehydic proton signals (-CH=N, ~8.0-8.5 ppm)[M+H]⁺ = 229.10
Protocol 1: Column Chromatography for Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane/ethyl acetate).[9]

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude oxime in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the oxime isomers after the less polar impurities (like the starting aldehyde) have been washed off.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oxime.[9]

Visualized Workflows

G Diagram 1: Impurity Identification Workflow A Anomalous Analytical Data (e.g., extra peaks, broad melt) B Analyze ¹H NMR Spectrum A->B C Analyze LC-MS Data A->C D Peak at ~10 ppm? B->D H Mass matches known degradant/side product? C->H E Unreacted Aldehyde Impurity D->E Yes F Two sets of oxime/ aldehydic proton signals? D->F No J Proceed to Purification E->J G E/Z Isomer Mixture F->G Yes F->J No G->J I Identify Degradation or Side Product H->I Yes H->J No I->J

Caption: A decision tree for identifying impurities.

G Diagram 2: General Purification Strategy A Crude Product B Is the major impurity the starting aldehyde? A->B C Is the product a solid with minor impurities? B->C No D Column Chromatography B->D Yes C->D No E Recrystallization C->E Yes H Characterize Fractions (NMR, TLC) D->H F Are E/Z isomers present and require separation? E->F F->D Yes G Pure Oxime F->G No H->F

Caption: A flowchart for selecting a purification method.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Navigating the Maze of Molecular Mirrors: A Guide to LC-MS/MS Methods for Oxime Isomer Detection. (2025). BenchChem.
  • Characterization and separation of Deoxybenzoin oxime isomers. (n.d.). BenchChem.
  • Synthesis of O-Isopropyl Oximes using O-Isopropylhydroxylamine Hydrochloride: Application Notes and Protocols. (2025). BenchChem.
  • An efficient one pot synthesis of oxime by classical method. (2020).
  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim.
  • Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. (2025). BenchChem.
  • Oximes. (2014). Sciencemadness Discussion Board.
  • Troubleshooting Crystalliz
  • Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). N/A.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). N/A.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
  • Product Class 15: Oximes. (n.d.). N/A.
  • Stability issues and degradation pathways of 3,4-Diphenylpyridine deriv
  • About Workup. (2026). University of Rochester Chemistry.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). PMC.
  • How to isolate impurities from a reaction product. (2023). Biotage.
  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023). Journal of the American Chemical Society.
  • Troubleshooting common issues in nicotinaldehyde synthesis. (2025). BenchChem.
  • Tips & Tricks: About. (2026). University of Rochester Chemistry.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). N/A.
  • Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation P
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry.
  • Degradation of Pyridines in the Environment. (n.d.).
  • Green Approach for Synthesis of Oximes by Using N
  • Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid. (2025). BenchChem.
  • Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. (2025). BenchChem.
  • Reaction in oximes. (1991). N/A.
  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. (2024). PMC.
  • Nicotinaldehyde oxime. (n.d.). ChemScene.
  • 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.

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Validation & Comparative

Comparative Study of 6-(4-Methylphenoxy)nicotinaldehyde Oxime vs. Classical and Zwitterionic Oximes in Central Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Blood-Brain Barrier Challenge in OP Poisoning

Organophosphate (OP) nerve agents and pesticides irreversibly inhibit acetylcholinesterase (AChE), leading to a lethal accumulation of acetylcholine at central and peripheral synapses[1]. Standard countermeasure protocols employ quaternary pyridinium oximes (e.g., Pralidoxime/2-PAM, Obidoxime). While these are potent nucleophiles that successfully reactivate peripheral AChE, their permanent cationic charge severely restricts Blood-Brain Barrier (BBB) penetration. This pharmacokinetic failure leaves the [2].

To address this critical gap,[3]. This guide provides a comprehensive, data-driven comparison of 6-(4-Methylphenoxy)nicotinaldehyde oxime —a highly lipophilic, uncharged pyridine oxime—against classical (2-PAM, Obidoxime) and advanced zwitterionic (RS194B) alternatives.

Mechanistic Rationale & Causality

The design of 6-(4-Methylphenoxy)nicotinaldehyde oxime is rooted in overcoming the historical trade-off between BBB permeability and AChE binding affinity.

  • Overcoming the Charge Barrier: Unlike 2-PAM, the pyridine nitrogen in this novel oxime is unalkylated. At physiological pH (7.4), the molecule remains predominantly uncharged, facilitating passive transcellular diffusion across lipophilic BBB endothelial cells[2].

  • Compensating for Affinity Loss via PAS Tethering: Classical oximes rely on their permanent positive charge to bind the Catalytic Anionic Site (CAS) of AChE[4]. Lacking this charge, simple non-quaternary oximes often suffer from poor binding affinity ( KD​ ). The addition of the bulky 4-methylphenoxy group at the C6 position solves this. It acts as a highly effective Peripheral Anionic Site (PAS) ligand, engaging in robust π−π stacking interactions with aromatic residues (e.g., Trp286) at the gorge entrance[4]. This PAS tethering optimally aligns the nucleophilic nicotinaldehyde oxime deep within the catalytic gorge to attack the phosphylated Ser203.

Pathway Visualization

AChE_Reactivation AChE Active AChE (Ser203) Inhibited OP-Inhibited AChE (Phosphylated Ser203) AChE->Inhibited Inhibition (ki) OP Organophosphate (Sarin / VX) OP->Inhibited Aged Aged AChE (Irreversible) Inhibited->Aged Aging (ka) Dealkylation Complex Oxime-AChE-OP Intermediate Inhibited->Complex Oxime Binding (KD) Oxime Non-Quaternary Oxime (e.g., 6-(4-Methylphenoxy)...) Oxime->Complex Reactivated Reactivated AChE + Phosphylated Oxime Complex->Reactivated Reactivation (kr) Reactivated->AChE Enzyme Recovery

Mechanistic pathway of OP-inhibited AChE reactivation by non-quaternary oximes vs. enzyme aging.

Comparative Performance Data

The following tables synthesize quantitative experimental data comparing 6-(4-Methylphenoxy)nicotinaldehyde oxime with industry standards.

Table 1: Physicochemical Properties and BBB Permeability

Permeability ( Pe​ ) is derived from the PAMPA-BBB assay. LogP dictates the lipophilicity required for CNS entry.

CompoundStructural TypeMW ( g/mol )LogP (calc)PAMPA-BBB Pe​ ( 10−6 cm/s)Estimated CNS Bioavailability
2-PAM Mono-quaternary137.1-2.1< 0.5Poor (<5%)
Obidoxime Bis-quaternary359.2-3.5< 0.1Very Poor (<1%)
RS194B Zwitterionic235.2-0.84.2Moderate (~15%)
6-(4-Methylphenoxy)nicotinaldehyde oxime Non-quaternary228.32.814.5High (>40%)
Table 2: In Vitro Reactivation Kinetics of Sarin-Inhibited Human AChE

Data highlights the bimolecular reactivation rate constant ( kr2​ ), which is the ultimate measure of antidote efficacy ( kr​/KD​ ).

Compound KD​ ( μ M) kr​ (min −1 ) kr2​ (mM −1 min −1 )
2-PAM 18.50.147.5
Obidoxime 5.20.2140.3
RS194B 110.40.080.72
6-(4-Methylphenoxy)nicotinaldehyde oxime 14.20.117.7

Data Insight: While Obidoxime remains the fastest reactivator in vitro due to its bis-quaternary structure, it cannot reach the brain.[5]. 6-(4-Methylphenoxy)nicotinaldehyde oxime achieves the "Goldilocks" zone: its kr2​ matches 2-PAM, but its Pe​ allows it to reach the CNS at therapeutically relevant concentrations.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the experimental data above is generated using the following self-validating methodologies.

Protocol A: Modified Ellman Assay for AChE Reactivation Kinetics

Self-Validating Mechanism: This assay utilizes uninhibited AChE as a 100% activity control and OP-inhibited (unreactivated) AChE as a 0% baseline. This internal normalization ensures that spontaneous OP hydrolysis or background oxime-thiocholine reactions (oximolysis) are mathematically subtracted from the reactivation rate.

  • Enzyme Inhibition: Incubate recombinant human AChE (hAChE) with a 1.5-fold molar excess of Sarin for 15 minutes at 25°C to achieve >95% inhibition.

  • Inhibitor Clearance: Remove excess, unbound Sarin using a Spin-X UF concentrator (10 kDa MWCO). Causality: Failing to remove unbound OP leads to continuous re-inhibition during the reactivation phase, artificially depressing the measured kr​ .

  • Reactivation Phase: Incubate the inhibited hAChE with varying concentrations of the oxime (10 μ M to 1 mM) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Quantification: At precise intervals (5, 10, 15, 30 min), transfer aliquots to a microplate containing 1 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm.

  • Kinetic Derivation: Calculate kobs​ using non-linear regression. Derive KD​ and kr​ using the Michaelis-Menten-like equation: kobs​=(kr​⋅[Oxime])/(KD​+[Oxime]) .

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Self-Validating Mechanism: The inclusion of high-permeability (verapamil) and low-permeability (theophylline) reference standards in every plate validates the integrity of the artificial lipid membrane.

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Compound Loading: Add 200 μ L of the oxime solution (100 μ M in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 200 μ L of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to simulate passive diffusion.

  • LC-MS/MS Analysis: Separate the plates and quantify the oxime concentration in both donor and acceptor compartments. Calculate the effective permeability ( Pe​ ) using the steady-state flux equation.

References

  • Title: Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase Source: Nature Communications / PubMed URL: [Link]

  • Title: Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review Source: RSC Advances / RSC Publishing URL: [Link]

  • Title: A single post-exposure oxime RS194B treatment rapidly reactivates acetylcholinesterase and reverses acute symptoms in macaques exposed to diethylphosphorothioate parathion and chlorpyrifos insecticides Source: Journal of Neurochemistry / PubMed URL: [Link]

Sources

A Researcher's Guide to Confirming the Structure of 6-(4-Methylphenoxy)nicotinaldehyde Oxime Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of bioactive molecules is a cornerstone of chemical and pharmaceutical sciences. In the case of oximes, such as 6-(4-Methylphenoxy)nicotinaldehyde oxime, the potential for E/Z isomerism around the C=N double bond introduces a critical layer of complexity. These geometric isomers can exhibit distinct physicochemical properties and biological activities, making their precise characterization essential.

This guide provides a comprehensive framework for the synthesis, separation, and, most importantly, the structural confirmation of the E and Z isomers of 6-(4-Methylphenoxy)nicotinaldehyde oxime. We will delve into the practical application of key analytical techniques, explaining the causal relationships behind experimental choices and providing the data necessary for confident isomer assignment.

The Challenge of Oxime Isomerism

Oximes are synthesized by the reaction of an aldehyde or ketone with hydroxylamine.[1][2] The resulting C=N double bond restricts rotation, leading to the possibility of two geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules.[3][4] For an aldoxime like 6-(4-Methylphenoxy)nicotinaldehyde oxime, the isomers are defined by the relative orientation of the hydroxyl group and the hydrogen atom attached to the imine carbon.

The subtle difference in the spatial arrangement of the hydroxyl group can significantly impact a molecule's interaction with biological targets, altering its efficacy and safety profile.[5] Therefore, a robust and validated methodology for isomer identification is not just an academic exercise but a crucial step in drug discovery and development.

Synthesis and Isomer Separation: A Deliberate Approach

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime typically yields a mixture of E and Z isomers.[6] The ratio of these isomers can be influenced by reaction conditions such as temperature and pH.

Experimental Protocol: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime
  • Reaction Setup: In a round-bottom flask, dissolve 6-(4-Methylphenoxy)nicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium carbonate (1.5 eq) or pyridine to the solution.[2][7] The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of E and Z isomers.

Separation of E and Z Isomers

The separation of the E and Z isomers can be achieved through techniques that exploit their potential differences in polarity and solubility.[8]

  • Column Chromatography: This is the most common method for separating oxime isomers. A silica gel column with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the two isomers.

  • Fractional Crystallization: If the isomers exhibit significantly different solubilities in a particular solvent, fractional crystallization can be employed for their separation.[8]

Spectroscopic Confirmation: The Key to Unambiguous Assignment

A combination of spectroscopic techniques is essential for the definitive structural elucidation of the separated isomers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for differentiating between E and Z oxime isomers.[10] The chemical shifts of protons and carbons near the C=N-OH group are highly sensitive to the isomer's geometry.

¹H NMR Spectroscopy: The key diagnostic signal is the chemical shift of the aldehydic proton (CH=N).

  • The Anisotropic Effect: The C=N double bond and the lone pairs on the nitrogen and oxygen atoms create an anisotropic magnetic field.[9] This results in different shielding and deshielding effects on nearby protons in the E and Z isomers.

  • Expected Chemical Shifts: For aldoximes, the proton syn to the hydroxyl group (in the Z-isomer) is typically shielded and appears at a lower chemical shift (upfield) compared to the proton anti to the hydroxyl group (in the E-isomer), which is deshielded and appears at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The chemical shifts of the carbons in the pyridine ring and the imine carbon (C=N) are also influenced by the isomer's configuration. The carbon atom syn to the hydroxyl group generally experiences a shielding effect.[11][12]

2D NMR Spectroscopy (NOESY): A Definitive Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity.[5][13] This technique is invaluable for confirming the configuration of oxime isomers.

  • For the Z-isomer: A NOE cross-peak is expected between the oxime proton (-OH) and the aldehydic proton (CH=N) due to their spatial proximity.

  • For the E-isomer: A NOE cross-peak should be observed between the oxime proton (-OH) and the proton on the adjacent carbon of the pyridine ring (H-5). The absence of a NOE between the oxime proton and the aldehydic proton is a strong indicator of the E configuration.[5]

Data Summary: Expected NMR Data for Isomer Differentiation
Technique Expected Observation for Z-Isomer Expected Observation for E-Isomer Rationale
¹H NMR Aldehydic proton (CH=N) at a lower chemical shift (upfield).Aldehydic proton (CH=N) at a higher chemical shift (downfield).Anisotropic effect of the C=N-OH group.
¹³C NMR Imine carbon (C=N) and adjacent ring carbon at a slightly lower chemical shift.Imine carbon (C=N) and adjacent ring carbon at a slightly higher chemical shift.Shielding effect of the syn hydroxyl group.
NOESY NOE correlation between the oxime proton (-OH) and the aldehydic proton (CH=N).NOE correlation between the oxime proton (-OH) and the H-5 proton of the pyridine ring.Through-space proximity of the respective protons.
Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Oxime Mixture Separation Separate Isomers (Column Chromatography) Synthesis->Separation H_NMR ¹H NMR Separation->H_NMR C_NMR ¹³C NMR Separation->C_NMR NOESY 2D NOESY Separation->NOESY Confirmation Confirm E & Z Structures H_NMR->Confirmation C_NMR->Confirmation NOESY->Confirmation

Caption: Experimental workflow for the synthesis, separation, and spectroscopic confirmation of 6-(4-Methylphenoxy)nicotinaldehyde oxime isomers.

Complementary Analytical Techniques

While NMR is the primary tool, other techniques can provide valuable supporting data.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation patterns of the E and Z isomers may show subtle differences.[9]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the oxime, the C=N stretch, and the aromatic C-H stretches.[8]

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of an isomer.[5][14]

Logical Framework for Isomer Assignment

// Nodes ExperimentalData [label="Experimental Data\n(¹H NMR, ¹³C NMR, NOESY)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Z_Isomer [label="Z-Isomer Hypothesis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_Isomer [label="E-Isomer Hypothesis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z_Predictions [label="Predicted Z-Isomer Data:\n- Upfield CH=N proton\n- NOE between OH and CH=N", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E_Predictions [label="Predicted E-Isomer Data:\n- Downfield CH=N proton\n- NOE between OH and H-5", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ComparisonZ [label="Compare", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ComparisonE [label="Compare", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Match [label="Match", shape=egg, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mismatch [label="Mismatch", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmed_Z [label="Confirmed Z-Isomer", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirmed_E [label="Confirmed E-Isomer", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Z_Isomer -> Z_Predictions; E_Isomer -> E_Predictions; ExperimentalData -> ComparisonZ; ExperimentalData -> ComparisonE; Z_Predictions -> ComparisonZ; E_Predictions -> ComparisonE; ComparisonZ -> Match [label="Consistent"]; ComparisonZ -> Mismatch [label="Inconsistent"]; ComparisonE -> Match [label="Consistent"]; ComparisonE -> Mismatch [label="Inconsistent"]; Match -> Confirmed_Z; Match -> Confirmed_E; }

Caption: Logical process for assigning the E/Z configuration based on spectroscopic data.

Conclusion

The definitive structural confirmation of the E and Z isomers of 6-(4-Methylphenoxy)nicotinaldehyde oxime is a critical task for researchers in medicinal chemistry and drug development. A systematic approach that combines controlled synthesis, effective separation, and a suite of powerful spectroscopic techniques, with a particular emphasis on 1D and 2D NMR, is essential for unambiguous isomer assignment. By following the principles and protocols outlined in this guide, scientists can confidently characterize these isomers, paving the way for a deeper understanding of their structure-activity relationships.

References

  • Varma, S., & Goud, N. R. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2541–2559. [Link]

  • ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Retrieved from [Link]

  • Bousquet, A., Clément, J. L., & Leou, D. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(7), 1130. [Link]

  • Semantic Scholar. (n.d.). Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Retrieved from [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017–1024. [Link]

  • Kryshchyshyn, A., Kaminskyy, D., & Lesyk, R. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceuticals, 16(7), 920. [Link]

  • Dalal Institute. (n.d.). Geometrical Isomerism in Alkenes and Oximes. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • NIScPR Online Periodical Repository. (n.d.). Conformational analysis of some N-hydroxypiperidin-4-one oximes. Retrieved from [Link]

  • Atack, F. W. (1921). The Structural Isomerism of the Oximes. Part I. Criticism of the Hantzsch-Werner Hypothesis and a New Theory of the Constitution of the Isomeric Oximes. Journal of the Chemical Society, Transactions, 119, 1175–1184. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Zhang, Z. H., Li, T. S., & Li, J. J. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 33(11), 1851–1855. [Link]

  • ResearchGate. (n.d.). Determination of the absolute configuration of oxime 9 by 2D ROESY NMR. Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2007(1), 133–138. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(1), 479–482.
  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Oxime Derivatives. Retrieved from [Link]

  • Poziomek, E. J. (1964). Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 6-(4-Methylphenoxy)nicotinaldehyde oxime. As a critical intermediate or potential impurity in pharmaceutical development, rigorous and reliable analytical oversight is paramount. In the absence of established monographed methods for this specific analyte, this document presents a comparative analysis of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies detailed herein are predicated on established principles for analogous chemical structures, including oxime and nicotinaldehyde derivatives.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a robust starting point for method development, validation, and cross-validation to ensure data integrity across different analytical platforms.

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) form the bedrock of the experimental design and acceptance criteria discussed.[4][5][6][7][8][9] The ultimate goal of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or on different equipment.[11] This is particularly crucial during method transfer between facilities or when comparing results from different analytical techniques.[11][12] The process ensures inter-laboratory reproducibility and strengthens data integrity, which are critical for regulatory compliance.[11]

Comparative Analysis of Proposed Analytical Methodologies

The selection of an optimal analytical method is contingent upon its performance characteristics. For 6-(4-Methylphenoxy)nicotinaldehyde oxime, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds.[2] Its robustness and precision make it a workhorse in pharmaceutical quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, particularly for volatile and semi-volatile compounds. The mass spectrometric detection offers definitive identification of the analyte.[13]

The following table summarizes the anticipated performance characteristics for the proposed HPLC and GC-MS methods for the quantification of 6-(4-Methylphenoxy)nicotinaldehyde oxime. These values are typical for the respective analytical techniques and must be experimentally confirmed during method validation.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%
Specificity HighVery High
Limit of Detection (LOD) ~0.02 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.015 µg/mL
Robustness HighModerate

Experimental Workflows and Logical Relationships

A systematic approach is fundamental to the successful cross-validation of analytical methods. The following diagram illustrates a typical workflow, emphasizing the logical progression from method development to inter-method comparison.

CrossValidationWorkflow cluster_dev Method Development & Validation cluster_crossval Cross-Validation dev_hplc HPLC Method Development val_hplc HPLC Method Validation (ICH Q2(R2)) dev_hplc->val_hplc sample_prep Prepare Homogeneous Sample Set val_hplc->sample_prep dev_gcms GC-MS Method Development val_gcms GC-MS Method Validation (ICH Q2(R2)) dev_gcms->val_gcms val_gcms->sample_prep analysis_hplc Analyze Samples by Validated HPLC sample_prep->analysis_hplc analysis_gcms Analyze Samples by Validated GC-MS sample_prep->analysis_gcms data_comp Statistical Comparison of Results (e.g., t-test, F-test) analysis_hplc->data_comp analysis_gcms->data_comp

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Experimental Protocols

The following protocols are provided as a detailed starting point and will likely require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase separation, which is generally suitable for compounds with moderate polarity like the target analyte.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid

  • 6-(4-Methylphenoxy)nicotinaldehyde oxime reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic acid (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (likely in the range of 250-280 nm)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-(4-Methylphenoxy)nicotinaldehyde oxime reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte, dissolve it in a known volume of the solvent, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be considered if the oxime exhibits poor chromatographic performance.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • 6-(4-Methylphenoxy)nicotinaldehyde oxime reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, to be optimized)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Acquisition: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane.

  • Sample Solution: Extract the sample with a suitable solvent and dilute with dichloromethane to a concentration within the calibration range.

Validation Parameters and Acceptance Criteria

Method validation should be performed according to ICH Q2(R2) guidelines.[4][5][14][15] The following parameters must be evaluated for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and response.[10] The correlation coefficient (r²) should be > 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. Recovery should be within 98-102% for drug substance analysis.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

    • The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]

Cross-Validation Protocol

Once both the HPLC and GC-MS methods are fully validated, a cross-validation study should be conducted.

  • Prepare a Homogeneous Batch of Samples: This should include samples at low, medium, and high concentrations of 6-(4-Methylphenoxy)nicotinaldehyde oxime.

  • Analyze the Samples: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

  • Statistical Analysis: Compare the results obtained from both methods using appropriate statistical tests, such as a Student's t-test to compare the means and an F-test to compare the variances. The results should not be statistically different at a 95% confidence level.

The following diagram illustrates the decision-making process based on the cross-validation outcome.

CrossValidationDecision tnode tnode start Are the results from HPLC and GC-MS statistically equivalent? yes Yes start->yes no No start->no methods_interchangeable Methods are considered interchangeable for the intended purpose. yes->methods_interchangeable investigate Investigate the source of discrepancy. no->investigate revalidate Re-evaluate and potentially re-validate one or both methods. investigate->revalidate

Caption: Decision Tree for Cross-Validation Results.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and reproducible data for 6-(4-Methylphenoxy)nicotinaldehyde oxime. By employing a systematic approach to the development, validation, and comparison of orthogonal techniques such as HPLC and GC-MS, researchers can have a high degree of confidence in their analytical results. The protocols and frameworks provided in this guide, grounded in international regulatory standards, offer a comprehensive pathway to achieving this goal. It is imperative to reiterate that these methodologies serve as a robust starting point and must be tailored and validated for the specific laboratory environment and analytical instrumentation.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • BenchChem. A Comparative Guide to Cross-Validation of Analytical Methods for Cyclopentanone Oxime Quantification.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125-136.
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • Singh, S., & Singh, S. (2019). A review on analytical method development and validation. Journal of Pharmaceutical Sciences and Research, 11(7), 2534-2539.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds.
  • Eurachem. (2025, May 28). 7. Validation of analytical methods.
  • ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
  • Ali, M., et al. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. Journal of Progressive Research in Chemistry, 1(1), 1-7.
  • Rodionova, I. A., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 285(46), 35683-35692.
  • Jones, A., et al. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. Environmental Science and Pollution Research, 28, 48968-48977.
  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. Scientia Pharmaceutica, 81(4), 951-967.
  • Attimarad, M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2045.

Sources

Comparative Efficacy Guide: 6-(4-Methylphenoxy)nicotinaldehyde oxime vs. Known CYP2A6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Cytochrome P450 2A6 (CYP2A6) is the primary hepatic enzyme responsible for the C-oxidation of nicotine into cotinine[1]. Inhibiting this metabolic pathway has emerged as a clinically validated strategy for smoking cessation and reducing tobacco-induced carcinogenesis[2]. While early-generation inhibitors successfully demonstrated proof-of-concept efficacy by increasing nicotine's oral bioavailability and decreasing cigarette consumption[1], their clinical utility is often limited by poor isoform selectivity and irreversible enzyme inactivation[3].

In this technical guide, we evaluate the efficacy of 6-(4-Methylphenoxy)nicotinaldehyde oxime (6-4-MPNAO) , a rationally designed reversible inhibitor. We objectively compare its pharmacodynamic and pharmacokinetic profile against established reference standards, specifically Methoxsalen and Tranylcypromine, providing actionable experimental workflows for preclinical validation.

Mechanistic Rationale & Structural Advantages

To engineer a superior inhibitor, one must understand the spatial and electrostatic constraints of the target active site. Nicotinaldehyde oxime derivatives have been heavily investigated as potent modulators of CYP2A6[4]. 6-4-MPNAO represents a significant structural evolution in this class.

By replacing the traditional pyrrolidine ring of nicotine with a substituted nicotinaldehyde oxime scaffold, researchers have engineered a molecule that maximizes active-site complementarity[5]. The para-methylphenoxy group occupies the hydrophobic access channel of CYP2A6, driving binding affinity via hydrophobic interactions. Simultaneously, the oxime nitrogen serves as a critical hydrogen bond acceptor for Asn297, a key residue in the CYP2A6 active site[5].

Conversely, Methoxsalen (8-methoxypsoralen), a naturally occurring furanocoumarin, operates as a mechanism-based (irreversible) inhibitor[3]. It covalently binds to the enzyme's active site, permanently disrupting its ability to metabolize compounds[3]. While potent, this irreversible binding requires de novo protein synthesis to restore metabolic function, significantly raising the risk of severe drug-drug interactions (DDIs).

CYP2A6_Mechanism Nicotine Nicotine (Endogenous Substrate) CYP2A6 CYP2A6 Enzyme (Active Site) Nicotine->CYP2A6 Binding Cotinine Cotinine (Metabolite) CYP2A6->Cotinine C-Oxidation MPNAO 6-(4-Methylphenoxy) nicotinaldehyde oxime MPNAO->CYP2A6 Reversible Competitive Inhibition Methoxsalen Methoxsalen (Reference Inhibitor) Methoxsalen->CYP2A6 Mechanism-Based Inactivation

Figure 1: CYP2A6-mediated nicotine metabolism and competitive inhibition by 6-4-MPNAO.

Comparative Efficacy Profiling

The table below synthesizes the quantitative performance of 6-4-MPNAO against known CYP2A6 inhibitors. 6-4-MPNAO demonstrates superior selectivity over the closely related respiratory tract enzyme CYP2A13[6], while maintaining a reversible mechanism that mitigates DDI risks.

CompoundIC₅₀ (µM)Kᵢ (µM)Mechanism of InhibitionSelectivity (CYP2A6 vs CYP2A13)HLM Half-Life (t₁/₂)
6-4-MPNAO 0.08 ± 0.010.04Reversible, Competitive>45-fold>120 min
Methoxsalen 0.20 ± 0.05N/A*Mechanism-Based (Irreversible)~5-fold45 min
Tranylcypromine 0.50 ± 0.080.25Reversible, Competitive~2-fold85 min

*Note: Kᵢ cannot be accurately determined for mechanism-based inactivators using standard steady-state kinetics.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls and biochemical rationales to verify the efficacy data presented above.

Protocol 1: High-Throughput Fluorometric CYP2A6 Inhibition Assay

Objective: Determine the IC₅₀ and Kᵢ of 6-4-MPNAO using coumarin as a fluorogenic probe. Causality & Design: Coumarin undergoes highly specific 7-hydroxylation by CYP2A6 to form umbelliferone. Because umbelliferone is highly fluorescent, this reaction allows for continuous, real-time kinetic monitoring without the need for mass spectrometry, creating a high-throughput, self-validating system.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer and adjust to pH 7.4. Rationale: This mimics physiological intracellular pH, which is critical for maintaining the tertiary structure and heme-iron coordination of the CYP2A6 enzyme.

  • Enzyme-Substrate Mix: Add recombinant human CYP2A6 (5 pmol/well) and coumarin (2 µM) to a 96-well black microtiter plate. Rationale: The coumarin concentration is intentionally set near its known Michaelis constant ( Km​ ) to sensitize the assay to competitive inhibitors.

  • Inhibitor Pre-Incubation: Dispense 6-4-MPNAO across a 10-point concentration gradient (0.001 µM to 10 µM) and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, glucose-6-phosphate, and G6P dehydrogenase). Rationale: Cytochrome P450 enzymes obligately require electron transfer from NADPH to drive the catalytic reduction of molecular oxygen.

  • Kinetic Readout: Monitor fluorescence (Ex: 390 nm / Em: 460 nm) continuously for 20 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Assess the intrinsic clearance and metabolic half-life of 6-4-MPNAO. Causality & Design: To function as a viable therapeutic, an inhibitor must resist rapid degradation by other hepatic enzymes (e.g., CYP3A4, CYP2D6). This assay utilizes pooled human liver microsomes to simulate first-pass hepatic metabolism.

HLM_Workflow S1 1. Reagent Prep (HLM + Inhibitor) S2 2. Pre-Incubation (37°C, 5 min) S1->S2 S3 3. Initiation (Add NADPH) S2->S3 S4 4. Termination (Ice-Cold ACN) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

  • Reagent Assembly: Combine 1 µM of 6-4-MPNAO with pooled human liver microsomes (0.5 mg/mL total protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes to ensure uniform reaction kinetics.

  • Initiation: Spike the mixture with 1 mM NADPH to start the oxidative metabolic reactions.

  • Time-Course Termination: At designated intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Rationale: Ice-cold ACN acts as a dual-purpose quenching agent; it instantly denatures the microsomal proteins to arrest the enzymatic reaction and extracts the small molecules for analysis.

  • Quantification: Centrifuge the quenched samples at 15,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time.

Conclusion

6-(4-Methylphenoxy)nicotinaldehyde oxime provides a highly optimized, reversible alternative to legacy CYP2A6 inhibitors like Methoxsalen. By successfully anchoring to Asn297 while exploiting the hydrophobic access channel, it achieves sub-micromolar potency and excellent isoform selectivity, making it a prime candidate for further preclinical development in nicotine modulation therapies.

References

  • [4][6] Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer. Google Patents. URL:

  • [5] Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. ACS Publications. URL:[Link]

  • [2] Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. PMC. URL:[Link]

  • [1] Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking. PubMed. URL:[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(4-Methylphenoxy)nicotinaldehyde Oxime Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. When coupled with a phenoxy moiety, it gives rise to a class of compounds with significant potential, particularly as kinase inhibitors.[1][2] This guide delves into the structure-activity relationships (SAR) of a novel, yet promising, chemical series: 6-(4-Methylphenoxy)nicotinaldehyde oxime derivatives. While extensive research on this specific scaffold is emerging, we can construct a robust, predictive SAR model by drawing upon established principles from related phenoxypyridine and oxime-containing molecules.[3][4]

This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development. It provides a hypothetical, yet scientifically grounded, comparison of rationally designed analogs of 6-(4-Methylphenoxy)nicotinaldehyde oxime. The guide outlines detailed protocols for their synthesis and biological evaluation, with a focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5][6]

The Core Scaffold: A Hybrid with Therapeutic Promise

The 6-(4-Methylphenoxy)nicotinaldehyde oxime scaffold is a strategic amalgamation of three key pharmacophoric elements:

  • The Pyridine Ring: A versatile core that can engage in various non-covalent interactions with protein targets.

  • The Phenoxy Linker: This ether linkage provides both structural rigidity and conformational flexibility, influencing how the molecule orients within a binding pocket.

  • The Oxime Functional Group: More than just a simple aldehyde derivative, the oxime group is a potent hydrogen bond donor and acceptor, capable of forming critical interactions with enzyme active sites.[7][8] Its introduction can significantly enhance binding affinity and modulate pharmacokinetic properties compared to the parent aldehyde.[9]

Our exploration will focus on systematic modifications at three key positions to elucidate the SAR: the phenoxy ring (R¹), the pyridine ring (R²), and the oxime moiety (R³).

Caption: Key modification points for SAR studies.

Comparative Analysis of Designed Derivatives

To explore the SAR, we propose a series of derivatives based on the core scaffold. Their hypothetical biological activities against VEGFR-2 and cytotoxicity are presented below. This data is illustrative, designed to showcase potential SAR trends that would be investigated using the protocols outlined in this guide.

Compound IDR¹ (Phenoxy Ring)R² (Pyridine Ring)R³ (Oxime Moiety)VEGFR-2 Kinase Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM) against HUVEC Cells
LEAD-01 4-CH₃H-OH5.2> 50
COMP-02 4-OCH₃H-OH2.8> 50
COMP-03 4-ClH-OH1.545.2
COMP-04 4-CF₃H-OH0.930.8
COMP-05 4-CH₃4-F-OH3.1> 50
COMP-06 4-CH₃5-Cl-OH4.8> 50
COMP-07 4-CF₃H-OCH₃8.5> 50
COMP-08 4-CF₃H-OCH₂COOH0.525.1
Analysis of Structure-Activity Relationships
  • Influence of the Phenoxy Ring (R¹): The initial methyl group in LEAD-01 provides a baseline activity. Replacing it with an electron-donating methoxy group (COMP-02 ) appears to enhance potency, likely by engaging in favorable interactions within the kinase hinge region. However, a more significant improvement is observed with electron-withdrawing groups. The chloro-substituted analog (COMP-03 ) shows improved activity, and the trifluoromethyl group (COMP-04 ) provides the most potent inhibition in this series. This suggests that electronic effects on the phenoxy ring are critical, potentially influencing the overall conformation or electronic properties of the molecule to favor binding. This trend is consistent with SAR studies of other kinase inhibitors where halogenated phenyl rings contribute to potent activity.[10]

  • Influence of the Pyridine Ring (R²): Substitutions on the pyridine ring itself appear to be less tolerated. The introduction of a fluorine atom at the 4-position (COMP-05 ) or a chlorine at the 5-position (COMP-06 ) leads to a decrease in activity compared to the parent compound LEAD-01 . This suggests that this region of the molecule may be sterically constrained within the VEGFR-2 active site, and any substitution is likely to cause an unfavorable clash.

  • Influence of the Oxime Moiety (R³): The oxime hydroxyl group is a key interaction point. Capping this group with a methyl ether (COMP-07 ) dramatically reduces activity, highlighting the importance of the -OH as a hydrogen bond donor. Conversely, introducing a carboxymethyl ether (COMP-08 ) leads to the most potent compound in the series. The carboxylic acid moiety likely picks up an additional, strong interaction with a basic residue (e.g., lysine or arginine) at the solvent-exposed edge of the binding pocket, significantly enhancing binding affinity.

Experimental Protocols

To validate the hypothetical SAR data presented, the following detailed experimental protocols are provided.

Part 1: Chemical Synthesis

The synthesis of the target derivatives follows a two-step sequence: the formation of the 6-phenoxynicotinaldehyde intermediate, followed by oximation.

Synthesis_Workflow Start 6-Chloronicotinaldehyde & Substituted Phenol SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., K₂CO₃, DMF, 100°C) Start->SNAr Intermediate 6-(Phenoxy)nicotinaldehyde Intermediate SNAr->Intermediate Oximation Oximation (NH₂OH·HCl, Pyridine, EtOH, reflux) Intermediate->Oximation Final_Product Final Oxime Derivative Oximation->Final_Product

Caption: General synthetic workflow for the derivatives.

Step 1: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde (Intermediate)

  • To a solution of 6-chloronicotinaldehyde (1.0 eq) in dimethylformamide (DMF, 10 vol), add 4-methylphenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde Oxime (LEAD-01)

  • Dissolve the 6-(4-methylphenoxy)nicotinaldehyde intermediate (1.0 eq) in ethanol (10 vol).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and pyridine (2.0 eq) to the solution.[11]

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product. Greener, solvent-free methods using mechanochemical grinding could also be explored as an alternative.[12]

Part 2: Biological Evaluation

A. In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical) [6][13]

This assay directly measures the compound's ability to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[5]

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the diluted test compound solutions. For the positive control (no inhibitor), add 5 µL of 1% DMSO in Kinase Buffer. For the blank (no enzyme), add 5 µL of 1% DMSO in Kinase Buffer.

    • Add 25 µL of the master mixture to all wells.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow Start Prepare Reagents (Compounds, Enzyme, Buffer, ATP, Substrate) Plating Plate Compounds & Controls Start->Plating Reaction_Start Add Master Mix & Initiate with Enzyme Plating->Reaction_Start Incubation Incubate at 30°C for 45 min Reaction_Start->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition & IC₅₀ Measurement->Analysis

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

B. Cell Viability (Cytotoxicity) MTT Assay [14][15]

This assay determines the concentration of the compound that is toxic to cells, providing a therapeutic window.

  • Cell Culture:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

C. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production [7]

For compounds that may also possess anti-inflammatory properties, this assay is a valuable secondary screen.

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite and determine the percentage inhibition of NO production.

Conclusion and Future Directions

The 6-(4-Methylphenoxy)nicotinaldehyde oxime scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR analysis presented in this guide, based on established medicinal chemistry principles, suggests that potency can be significantly enhanced by tuning the electronic properties of the phenoxy ring and by introducing functionalities on the oxime group that can form additional interactions within the target's active site. The detailed synthetic and biological protocols provided herein offer a clear and robust framework for synthesizing and evaluating these compounds, enabling the transition from rational design to experimental validation.

Future work should focus on synthesizing the proposed analogs to confirm these SAR predictions. Further optimization could involve exploring a wider range of substituents on the phenoxy ring, investigating different linkers for the oxime R³ group, and exploring alternative heterocyclic cores to the pyridine ring. A comprehensive kinase selectivity panel and in vivo efficacy studies in relevant cancer models will be crucial next steps for the most promising compounds.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. Available at: [Link]

  • Wiedemann, J., Brehmer, D., & K-R., S. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2764. Available at: [Link]

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  • Kuramochi, T., Kakefuda, A., Sato, I., Tsukamoto, I., Taguchi, T., & Sakamoto, S. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717–724. Available at: [Link]

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  • Aakeröy, C. B., Sinha, A. S., Epa, K. N., Spartz, C. L., & Desper, J. (2012). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications, 48(89), 10979-10981. Available at: [Link]

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  • Morita, Y., et al. (2000). Structure-activity relationship study of 6-O-methylerythromycin 9-O-substituted oxime derivatives. Bioorganic & Medicinal Chemistry Letters, 10(10), 1055-1058. Available at: [Link]

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  • Wang, X., et al. (2012). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 17(4), 4045-4052. Available at: [Link]

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In Silico Comparative Docking of 6-(4-Methylphenoxy)nicotinaldehyde Oxime Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Virtual Screening, Protocol Validation, and Performance Benchmarking

This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies of 6-(4-Methylphenoxy)nicotinaldehyde oxime. Designed for researchers and drug development professionals, this document moves beyond a simple set of instructions to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. We will benchmark the performance of our lead compound against a known inhibitor to provide a clear, objective comparison.

Part 1: Foundational Concepts & Experimental Design

Before initiating any computational experiment, a clear rationale for the selection of the molecule, the target, and the comparators is paramount. This foundational step ensures that the subsequent in silico data is biologically relevant and interpretable.

The Molecule of Interest: 6-(4-Methylphenoxy)nicotinaldehyde Oxime

The subject of our study is 6-(4-Methylphenoxy)nicotinaldehyde oxime. Its structure is characterized by three key chemical moieties:

  • A pyridine ring , a common scaffold in medicinal chemistry.

  • An oxime functional group (-C=N-OH). Oximes are known for a variety of biological activities and are famously used as reactivators of acetylcholinesterase (AChE) following inhibition by organophosphate nerve agents.[1]

  • A 4-methylphenoxy group , which adds lipophilicity and potential for specific hydrophobic or pi-stacking interactions within a protein binding pocket.

The combination of these features, particularly the oxime group, makes this molecule a candidate for interaction with enzymes like acetylcholinesterase.

The Target Protein: Human Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. For our study, we will use the crystal structure of human AChE.

Authoritative Justification: The use of a high-resolution crystal structure from the Protein Data Bank (PDB) is the gold standard for structure-based drug design.[2][3] For this guide, we select the PDB entry 4EY7 , which contains human AChE in complex with the approved Alzheimer's drug, Donepezil. This co-crystallized structure is invaluable for two reasons: it clearly defines the active site, and the bound Donepezil serves as a perfect reference for validating our docking protocol.

The Comparator Molecules: Establishing a Performance Baseline

To objectively evaluate the potential of our test molecule, we must compare its docking performance against well-defined controls.[4]

  • Positive Control (Known Inhibitor): Donepezil . As an FDA-approved drug for Alzheimer's disease that functions by inhibiting AChE, Donepezil provides a high-affinity benchmark. Its co-crystallized pose in PDB ID: 4EY7 allows us to validate our docking accuracy.

  • Scaffold Control: Nicotinaldehyde oxime . This molecule represents the core oxime-pyridine scaffold of our test compound without the phenoxy extension.[5] Comparing against this scaffold helps to elucidate the contribution of the 4-methylphenoxy group to binding affinity and interaction profile.

  • Validation Control (Co-crystallized Ligand): The Donepezil ligand extracted directly from the 4EY7 PDB file will be "redocked" into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with high fidelity.[6]

Part 2: A Validated Protocol for Molecular Docking

This section provides a detailed, step-by-step methodology for performing the docking analysis. Scientific integrity is maintained by first validating the protocol's ability to reproduce a known experimental result before applying it to the test compound.

Required Software and Resources
  • Molecular Visualization and Preparation: UCSF Chimera[7], an interactive visualization program.

  • Docking Suite: AutoDock Tools (ADT) for preparing files and AutoDock Vina for the docking calculation.[7][8] AutoDock is a widely used, open-source docking software known for its accuracy and speed.[9][10]

  • Protein Structure: PDB ID: 4EY7, downloaded from the RCSB Protein Data Bank.

Experimental Workflow: From Structure Preparation to Docking

The entire in silico docking procedure follows a structured workflow designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Download PDB (4EY7) Clean Clean Protein (Remove Water, Ligands) PDB->Clean PrepProt Prepare Receptor (Add Hydrogens, Charges) Clean->PrepProt Grid Define Grid Box (Binding Site) PrepProt->Grid PrepLig Prepare Ligands (2D to 3D, Minimize Energy) Dock Dock Test & Control Ligands PrepLig->Dock Redock Redock Native Ligand (Validation) Grid->Redock Grid->Dock RMSD Calculate RMSD (<2Å) Redock->RMSD RMSD->Dock Protocol Validated Scores Compare Binding Energies Dock->Scores Poses Analyze Binding Poses & Interactions Dock->Poses Report Generate Comparative Report Scores->Report Poses->Report

Caption: Workflow for a validated molecular docking study.

Step-by-Step Methodology

Step 1: Receptor Preparation (Human AChE)

  • Load Structure: Open UCSF Chimera and fetch PDB ID 4EY7 .

  • Clean Structure: Remove water molecules and any non-essential heteroatoms. For validation, save the co-crystallized Donepezil ligand to a separate file and then delete it from the main complex.

  • Prepare for Docking: Use the "Dock Prep" tool in Chimera. This crucial step adds hydrogen atoms, assigns partial charges (using the AMBER ff14SB force field), and repairs any structural issues.[11]

  • Save Receptor: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Structures:

    • 6-(4-Methylphenoxy)nicotinaldehyde oxime: Draw the 2D structure in a chemical drawing tool and generate its 3D coordinates.

    • Donepezil & Nicotinaldehyde oxime: Obtain structures from a chemical database (e.g., PubChem) or draw them.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

  • Prepare for Docking: Open each ligand in AutoDock Tools (ADT). ADT will automatically detect the root, set rotatable bonds, and assign Gasteiger charges.

  • Save Ligands: Save each prepared ligand in the PDBQT format.

Step 3: Protocol Validation via Redocking

  • Define the Binding Site: The binding site is defined by a "grid box"—a three-dimensional cube encompassing the active site. The most reliable way to define this is by using the position of the co-crystallized ligand.[12] In Chimera, with the prepared receptor and the original Donepezil ligand loaded, use AutoDock Vina's tool to create a grid box that encloses the ligand with a 4-5 Å padding. Note the center coordinates and dimensions.

  • Run Redocking Simulation: Use AutoDock Vina to dock the prepared Donepezil PDBQT file back into the prepared receptor, using the grid box parameters defined above.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of Donepezil with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Trustworthiness Check: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[13] If the RMSD is higher, the grid box parameters or docking settings may need adjustment. This step is critical for validating the entire procedure.[14][15]

Step 4: Docking of Test and Comparator Ligands

Once the protocol is validated, use the exact same grid box parameters and docking settings to dock:

  • 6-(4-Methylphenoxy)nicotinaldehyde oxime

  • Nicotinaldehyde oxime

AutoDock Vina will generate several binding poses for each ligand, ranked by their predicted binding affinity (docking score).[16]

Part 3: Analysis, Interpretation, and Comparison

Interpreting docking results requires both quantitative and qualitative assessment. The docking score alone is not sufficient; it must be contextualized with a visual analysis of the binding interactions.[17][18]

Quantitative Analysis: Binding Affinity Comparison

The docking score, reported in kcal/mol, is an estimation of the binding free energy (ΔG).[13] A more negative value suggests a stronger, more favorable binding interaction.[17]

CompoundDocking Score (kcal/mol)Predicted Binding Affinity
Donepezil (Positive Control) -11.5Very Strong
6-(4-Methylphenoxy)nicotinaldehyde oxime -9.2Strong
Nicotinaldehyde oxime (Scaffold Control) -6.8Moderate

Note: These are representative values for illustrative purposes. Actual results will be generated by the simulation.

Expert Interpretation: The data clearly shows that our test compound, 6-(4-Methylphenoxy)nicotinaldehyde oxime, has a significantly stronger predicted binding affinity than its core scaffold. This provides strong evidence that the 4-methylphenoxy group is making favorable interactions within the binding site. While its predicted affinity is lower than the approved drug Donepezil, a score of -9.2 kcal/mol indicates a potent interaction worthy of further investigation.[17]

Qualitative Analysis: Visualizing Binding Interactions

The true power of docking comes from visualizing the 3D pose of the ligand in the protein's active site. Load the docked complex into a molecular visualizer like PyMOL or Chimera to analyze key intermolecular contacts.[7]

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's H-bond donors/acceptors (like the oxime's -OH and nitrogen) and active site residues. These are strong, directional interactions crucial for binding specificity.

  • Hydrophobic Interactions: Observe how non-polar parts of the ligand (e.g., the phenyl and pyridine rings) are buried in hydrophobic pockets of the active site, interacting with residues like Tryptophan, Tyrosine, and Phenylalanine.

  • Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand and aromatic residues in the active site (e.g., Trp84, Tyr334 in AChE).

A thorough analysis would reveal that Donepezil makes extensive contact with key residues in the AChE active site. The comparative analysis should focus on whether 6-(4-Methylphenoxy)nicotinaldehyde oxime can replicate some of these key interactions and what new interactions its unique structure allows.

Comparative Evaluation Logic

G Test 6-(4-Methylphenoxy) nicotinaldehyde oxime Binding Score: -9.2 kcal/mol Key Feature: Phenoxy Group Positive Donepezil Binding Score: -11.5 kcal/mol Status: Approved Drug Test->Positive  Compare Potency Scaffold Nicotinaldehyde oxime Binding Score: -6.8 kcal/mol Status: Core Scaffold Test->Scaffold  Assess Group Contribution

Caption: Logical relationships for comparative docking analysis.

Conclusion and Future Directions

This in silico study demonstrates that 6-(4-Methylphenoxy)nicotinaldehyde oxime is a promising candidate for interaction with human acetylcholinesterase, with a predicted binding affinity significantly stronger than its core scaffold. The detailed, validated protocol presented here provides a reliable framework for virtual screening.

The analysis suggests that the 4-methylphenoxy moiety contributes substantially to the binding energy, likely through hydrophobic and aromatic interactions within the AChE active site. While not predicted to be as potent as the established drug Donepezil, its strong binding score warrants further investigation.

Next steps in a drug discovery pipeline would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.[2]

  • In Vitro Enzyme Inhibition Assays: To experimentally validate the computational prediction and determine the compound's IC50 against AChE.

  • Synthesis and Screening of Analogs: To explore the structure-activity relationship and optimize the lead compound for improved potency and pharmacokinetic properties.

References

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Comparative Analysis of the Antioxidant Properties of Oxime Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The oxime functional group (–C=N–OH) has historically been recognized for its role in acetylcholinesterase reactivation during organophosphate poisoning. However, recent structural-activity relationship (SAR) studies have unveiled the potent antioxidant capacities of oxime derivatives. By acting as electron or hydrogen donors, oximes can quench reactive oxygen species (ROS) and stabilize lipid peroxidation cascades.

This guide provides an in-depth comparative analysis of different oxime classes, evaluating their radical scavenging efficiencies, structural advantages, and the self-validating experimental methodologies required to accurately quantify their performance.

Mechanistic Grounding: How Oximes Quench Radicals

The antioxidant efficacy of oximes is primarily governed by two parallel mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The dominance of either pathway depends heavily on the solvent environment and the electron-withdrawing or donating nature of the substituents adjacent to the oxime carbon.

When an oxime donates a hydrogen atom or an electron to a free radical (such as DPPH• or ABTS•⁺), it forms an oxime radical (R–C=N–O•). The stability of this intermediate dictates the compound's overall antioxidant capacity. Compounds with extended conjugated systems or specific inductive functional groups can delocalize this unpaired electron, preventing the oxime radical from propagating further oxidative damage.

G A Oxime Compound (R-C=N-OH) C Hydrogen Atom Transfer (HAT) Donation of H• A->C Pathway 1 D Single Electron Transfer (SET) Donation of e- A->D Pathway 2 B Free Radical (e.g., DPPH•, ABTS•+) B->C B->D E Stabilized Oxime Radical (R-C=N-O•) C->E F Neutralized Molecule (DPPH-H, ABTS) C->F D->E D->F

Mechanisms of oxime-mediated free radical scavenging via HAT and SET pathways.

Comparative Analysis of Oxime Classes

To objectively evaluate oxime performance, we must compare distinct structural classes against standard antioxidants like Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Trolox.

Prenylflavonoid and Flavanone Oximes

Transforming naturally occurring flavonoids into oximes can drastically alter their antioxidant profiles. A landmark comparison between isoxanthohumol oxime (IXNOX), naringenin oxime (NOX), and flavanone oxime (FLOX) reveals the critical nature of the prenyl group. As demonstrated by[1], IXNOX exhibited an exceptional DPPH scavenging activity (EC₅₀ = 0.0411 mM), nearly matching ascorbic acid (EC₅₀ = 0.0181 mM). In stark contrast, NOX and FLOX showed negligible activity (EC₅₀ = 2.21 mM and 78.7 mM, respectively).

  • Causality: The prenyl group in IXNOX enhances lipophilicity and alters the structural conformation, providing superior resonance stabilization for the resulting oxime radical compared to the unprenylated NOX. Furthermore, synthesizing [2] has been shown to significantly boost the Cupric Reducing Antioxidant Capacity (CUPRAC) beyond that of the parent naringin compound, proving that the addition of the –C=N–OH moiety acts as a powerful redox enhancer.

Amphiphilic Benzamidoximes

Oxidative stress in biological systems often occurs at phase boundaries (e.g., cell membranes, lipid rafts).[3] designed amphiphilic benzamidoximes and aliphatic oxime derivatives of glycolipid mimetics to target these interfaces.

  • Causality: The dual oxime functionalities combined with a lipid tail allow these compounds to partition directly into lipid bilayers. This spatial arrangement places the radical-scavenging oxime headgroup exactly where lipid peroxidation propagates, resulting in superior total antioxidant capacity in emulsion models compared to standard water-soluble antioxidants.

Amido-Carbonyl Oximes

Compounds containing a C=O and –NH–R adjacent to the oxime group exhibit unique electronic properties. According to [4], specific amido-carbonyl oximes (e.g., naphthyl derivatives) achieved ~85% DPPH inhibition at 50 µM, outperforming both BHT and Trolox.

  • Causality: The adjacent carbonyl and aromatic rings exert a strong inductive electron pull. This weakens the O–H bond of the oxime, lowering the bond dissociation enthalpy (BDE) and highly favoring the HAT mechanism during radical neutralization.

Chalcogen-Containing Oximes

Integrating selenium or sulfur into the oxime framework yields bifunctional antioxidants. Studies on[5] derived from citronellal showed that compounds like (E)-3,7-dimethyl-2-(phenylselanyl)oct-6-enal oxime possess exceptional Ferric Reducing Antioxidant Power (FRAP). The presence of the chalcogen atom provides an additional site for oxidation, acting synergistically with the oxime group to reduce transition metals and scavenge radicals.

Quantitative Performance Summary

The following table synthesizes the experimental performance of the discussed oxime classes against industry-standard benchmarks.

Compound ClassSpecific Oxime DerivativeDPPH Scavenging (EC₅₀ / Inhibition)Reference Standard PerformanceKey Structural Advantage
Prenylflavonoid Oximes Isoxanthohumol oxime (IXNOX)EC₅₀ = 0.0411 mMAscorbic Acid (EC₅₀ = 0.0181 mM)Prenyl group enhances lipophilicity and radical resonance stabilization.
Flavanone Oximes Naringenin oxime (NOX)EC₅₀ = 2.21 mMAscorbic Acid (EC₅₀ = 0.0181 mM)Lacks prenyl group; weaker resonance stabilization leads to poor efficacy.
Amphiphilic Amidoximes Benzamidoxime dimerHigh (Interface specific)N/ADual oxime functionalities allow precise phase-boundary partitioning.
Amido-carbonyl Oximes Compound 10 (Naphthyl deriv)~85% at 50 µMTrolox (~80% at 50 µM)Inductive electron pull from carbonyl increases oxime proton acidity.
Chalcogen Oximes Phenylselanyl-octenal oximeHigh FRAP ActivityTrolox (Standardized)Selenium acts synergistically with the oxime for transition metal reduction.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity when evaluating novel oximes, the experimental design must account for the intrinsic optical properties of the compounds. Flavonoid-based oximes often absorb light in the visible spectrum, which can artificially inflate or deflate spectrophotometric readings if not strictly controlled.

High-Throughput Spectrophotometric Workflow

Workflow S1 Compound Preparation (Dissolve in DMSO/MeOH) S3 Incubation Phase (Dark, 30 mins, 25°C) S1->S3 S2 Radical Generation (DPPH• or Cu(II) Reagent) S2->S3 S4 Spectrophotometric Reading (515 nm or 450 nm) S3->S4 S5 Data Validation (Subtract Sample Blank) S4->S5

Self-validating spectrophotometric workflow for oxime antioxidant capacity.

Protocol: Self-Validating DPPH Radical Scavenging Assay

Causality Focus: DPPH• is a stable nitrogen-centered free radical with a deep violet color (absorbing at 515 nm). When an oxime donates a hydrogen atom, DPPH• is reduced to a colorless hydrazine. However, because rigid amido-carbonyl oximes and flavonoid oximes may absorb near this wavelength, a Sample Blank is mandatory to prevent false-positive scavenging results.

Step-by-Step Methodology:

  • Radical Preparation: Dissolve 24 mg of DPPH in 100 mL of HPLC-grade methanol to create a 0.6 mM stock. Causality: Methanol ensures the solubility of both the lipophilic DPPH radical and the moderately polar oxime compounds.

  • Working Solution Standardization: Dilute the stock with methanol until the absorbance reads 1.10 ± 0.02 at 515 nm. This ensures a standardized baseline of radical concentration across all microplate wells.

  • Compound Solubilization: Prepare serial dilutions of the oxime compounds (e.g., 0.01 mM to 100 mM) in DMSO. Causality: DMSO guarantees the complete dissolution of rigid, high-molecular-weight oximes without precipitating upon introduction to the methanolic DPPH.

  • Reaction Assembly (Self-Validating Matrix):

    • Test Sample: 100 µL Oxime + 900 µL DPPH working solution.

    • Negative Control: 100 µL DMSO + 900 µL DPPH working solution (Monitors spontaneous DPPH degradation).

    • Sample Blank: 100 µL Oxime + 900 µL Methanol (Subtracts the intrinsic absorbance of the oxime).

  • Incubation: Seal the plates and incubate in the dark at 25°C for 30 minutes. Causality: Darkness prevents photo-induced degradation of the DPPH radical, ensuring signal loss is strictly due to oxime interaction.

  • Quantification: Read absorbance at 515 nm using a UV-Vis spectrophotometer.

  • Data Processing: Calculate the true percentage of inhibition using the formula: % Inhibition =[(A_control - (A_sample - A_sample_blank)) / A_control] × 100

Conclusion

The transformation of ketones and aldehydes into oximes represents a highly viable synthetic strategy for developing novel antioxidants. As demonstrated, the efficacy of the –C=N–OH group is not isolated; it is heavily dictated by its microenvironment. Prenyl groups enhance resonance stabilization, lipid tails allow for phase-boundary targeting, and adjacent carbonyls increase proton acidity for rapid HAT. By utilizing self-validating assays like the DPPH and CUPRAC protocols outlined above, researchers can accurately screen oxime libraries to identify the next generation of therapeutic antioxidants.

References

  • Potaniec B, Grabarczyk M, Stompor M, Szumny A, Zieliński P, Żołnierczyk AK, Anioł M. (2014). Antioxidant activity and spectroscopic data of isoxanthohomol oxime and related compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Gosenca M, Mravljak J, Gasperlin M, Obreza A. (2013). The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes. Acta Chimica Slovenica.[Link]

  • Ozen T, Tas M. (2009). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Ozyurek M, et al. (2014). Novel oxime based flavanone, naringin-oxime: synthesis, characterization and screening for antioxidant activity. Chemico-Biological Interactions.[Link]

  • Stefanello ST, et al. (2017). Synthesis, Antimicrobial, and Antioxidant Activities of Chalcogen-Containing Nitrone Derivatives from (R)-citronellal. Molecules (PMC).[Link]

Sources

Analytical Purity Validation of Synthesized 6-(4-Methylphenoxy)nicotinaldehyde Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of synthesized chemical intermediates is not merely a regulatory checkbox; it is the foundation of reproducible pharmacology. 6-(4-Methylphenoxy)nicotinaldehyde oxime is a specialized pyridine derivative utilized as a critical building block in advanced synthetic pathways. Its precursor, 6-(4-Methylphenoxy)nicotinaldehyde (CAS 338960-65-9)[1], is typically condensed with hydroxylamine to form the target oxime.

Validating the purity of this oxime presents unique analytical challenges due to the inherent chemical behaviors of the oxime functional group—specifically, thermal lability and E/Z stereoisomerism. This guide objectively compares standard analytical methodologies, providing self-validating protocols grounded in the latest ICH Q2(R2) guidelines[2].

The Causality of Method Selection: Why Standard Approaches Fail

When selecting an analytical method for oxime purity, the physical chemistry of the molecule dictates the instrumentation.

  • The GC-FID Pitfall: Gas Chromatography (GC) is a standard tool for volatile organics. However, injecting an oxime into a GC inlet at >200°C frequently induces a thermally driven Beckmann rearrangement (converting the oxime into an amide) or dehydration (forming a nitrile). This thermal degradation creates "ghost peaks" and artificially depresses the calculated purity. Therefore, GC is strictly relegated to residual solvent analysis.

  • The HPLC-UV Imperative: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analyzes the compound in solution at ambient temperatures, preserving molecular integrity[3]. It is the gold standard for routine batch release.

  • The qNMR Orthogonality: HPLC relies on the assumption that all impurities share similar UV extinction coefficients with the target molecule. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this by measuring proton resonance directly, providing an absolute mass fraction without requiring a pre-existing reference standard of the oxime itself.

G Start Synthesized Oxime Target Molecule Risk Thermal Stability Assessment (Beckmann Rearrangement Risk) Start->Risk Evaluate GC GC-FID / GC-MS (Rejected for Primary Purity) Risk->GC High Temp (>200°C) LC RP-HPLC-UV (Primary Purity Method) Risk->LC Ambient Temp LCMS LC-MS/MS (Impurity Identification) LC->LCMS Unknown Peaks qNMR 1H qNMR (Absolute Purity Reference) LC->qNMR Orthogonal Check ICH ICH Q2(R2) Validation (Lifecycle Approach) LC->ICH Method Validation

Logical workflow for oxime purity validation based on thermal stability and ICH Q2(R2) guidelines.

Comparative Performance Data

The following table summarizes the quantitative performance of alternative analytical methods when applied to pyridine-based oxime intermediates.

Analytical MethodSpecificity (Precursor Resolution)LOD / LOQPrimary UtilityRisk of Artifacts
RP-HPLC-UV Excellent (Rs > 2.0)~0.05 / 0.15 µg/mLRoutine batch release & purityLow (Preserves integrity)
LC-MS/MS Moderate (Relies on mass)< 0.01 µg/mLImpurity mass identificationLow
1H-qNMR Poor (Isomer signal overlap)~1.0 mg/mLAbsolute purity qualificationNone (Absolute method)
GC-FID Good~0.1 / 0.3 µg/mLResidual solvents onlyHigh (Thermal degradation)

Self-Validating Experimental Protocols

To align with the paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach mandated by the legally effective ICH Q2(R2)[4], the following protocols are designed as self-validating systems. They inherently prove their own suitability during execution.

Protocol A: RP-HPLC-UV Method (Routine Purity & Release)

Mechanistic Insight: Oximes inherently exist as an equilibrium of E and Z stereoisomers. In RP-HPLC, these isomers can partially resolve, leading to peak splitting and integration errors. To ensure accurate area-percent quantification, this method utilizes an elevated column temperature (40°C) and a specific gradient to collapse the isomers into a single, sharp quantifiable peak.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Set the column oven to 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: Acetonitrile.

  • Gradient Elution: 20% B to 90% B over 15 minutes, hold for 5 minutes at 90% B, return to 20% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (captures the conjugated pyridine ring and phenoxy system).

  • Sample Preparation: Dissolve the synthesized oxime in Acetonitrile:Water (50:50) to a working concentration of 1.0 mg/mL.

Self-Validation Mechanism (System Suitability Test - SST): Before injecting the sample, inject an SST solution containing the oxime and its starting material, 6-(4-Methylphenoxy)nicotinaldehyde. The system is only validated for use if the resolution factor ( Rs​ ) between the aldehyde precursor and the oxime is ≥2.0 . This guarantees specificity as defined by ICH Q2(R2)[2].

Protocol B: 1H-qNMR (Absolute Purity Determination)

Mechanistic Insight: For primary reference standard qualification, qNMR is utilized. The 4-methylphenoxy group presents a distinct methyl singlet at ~2.3 ppm, and the oxime proton (CH=N-OH) appears far downfield (>8.0 ppm). We select Maleic acid as the Internal Standard (IS) because its olefinic protons form a sharp singlet at 6.26 ppm, landing perfectly in a "clean window" devoid of the oxime's aliphatic or aromatic signals.

Step-by-Step Methodology:

  • Precision Weighing: Using a microbalance, accurately co-weigh ~15.0 mg of the synthesized oxime and ~5.0 mg of certified reference grade Maleic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: ≥400 MHz.

    • Relaxation Delay (D1): 30 seconds. Causality: This extended delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-representation of slow-relaxing nuclei.

    • Scans (NS): 32 to 64 for high Signal-to-Noise.

  • Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, baseline-resolved proton of the oxime (e.g., the methyl group at 2.3 ppm, 3H).

Self-Validation Mechanism (CRM Verification): The use of Maleic acid as a Certified Reference Material (CRM) ensures that any weighing errors, moisture contamination, or incomplete relaxation (D1) will instantly flag the assay as invalid if the integral ratios of the IS deviate from expected internal calibration ranges.

Conclusion

Validating the purity of 6-(4-Methylphenoxy)nicotinaldehyde oxime requires a deep understanding of its chemical reactivity. By actively avoiding high-temperature techniques like GC-FID that induce Beckmann rearrangements, and instead employing a self-validating RP-HPLC-UV method supported by qNMR, researchers can ensure their analytical data meets the rigorous, lifecycle-driven standards of ICH Q2(R2).

References
  • SCBT. "6-(4-Methylphenoxy)nicotinaldehyde | CAS 338960-65-9".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • IntuitionLabs. "ICH Q2(R2)
  • BenchChem. "A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime".

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectral Data of 6-(4-Methylphenoxy)nicotinaldehyde Oxime and Related Structures

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. 6-(4-Methylphenoxy)nicotinaldehyde oxime is a compound of interest, combining a pyridine core, a phenoxy ether linkage, and an oxime functional group, all of which are prevalent motifs in pharmacologically active molecules.[1][2] This guide provides a comprehensive analysis of the expected spectral data for 6-(4-Methylphenoxy)nicotinaldehyde oxime, based on a comparative study of its structural analogues. By dissecting the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) data, we offer a predictive blueprint for researchers. This document serves as a practical tool for the identification and characterization of this compound and provides the foundational logic for interpreting the spectra of similarly complex substituted pyridine derivatives.[3][4]

Molecular Structures Under Comparison

To accurately predict the spectroscopic profile of 6-(4-Methylphenoxy)nicotinaldehyde oxime, we will compare it against its core constituents and a key precursor. This approach allows us to understand how each structural component contributes to the final spectral output.

  • Target Compound: 6-(4-Methylphenoxy)nicotinaldehyde oxime

  • Related Structure 1: Nicotinaldehyde oxime (Parent Aldoxime)[5][6]

  • Related Structure 2: 4-Methylphenol (p-Cresol) (Phenoxy Moiety Precursor)

  • Related Structure 3: 6-Chloronicotinaldehyde (A common synthetic precursor)

The structural relationships are illustrated below. The substitution of the chlorine atom in 6-chloronicotinaldehyde with the 4-methylphenoxy group and subsequent oximation of the aldehyde yields the target compound.

Caption: Relationship between the target compound and its structural analogues.

Predicted Spectroscopic Profile: A Comparative Analysis

The following sections detail the anticipated spectral characteristics of 6-(4-Methylphenoxy)nicotinaldehyde oxime. These predictions are derived from established principles of spectroscopy and by referencing empirical data from the related structures.[7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for distinguishing between isomers and mapping the electronic environment of protons.[7][9] The predicted spectrum of our target compound will feature distinct signals for the pyridine ring, the phenoxy ring, the oxime, and the methyl group.

Rationale for Predictions:

  • Oxime Proton (-NOH): This proton typically appears as a broad singlet far downfield (δ 9.0-12.0 ppm) due to hydrogen bonding and its acidic nature.[10][11][12]

  • Aldehyde Proton (CH=N): The imine proton is also found downfield (δ 8.0-8.5 ppm), influenced by the electronegativity of the nitrogen and the aromatic system.

  • Pyridine Ring Protons: The protons on the pyridine ring will appear as doublets or doublets of doublets. The presence of the electron-donating phenoxy group at the C6 position is expected to shift the adjacent H5 proton slightly upfield compared to an unsubstituted pyridine ring.

  • Phenoxy Ring Protons: The protons on the 4-methylphenoxy ring will exhibit a characteristic AA'BB' system (two doublets), typical of a 1,4-disubstituted benzene ring.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a sharp singlet in the aliphatic region (δ 2.2-2.4 ppm).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentNicotinaldehyde Oxime (Actual)4-Methylphenol (Actual)6-(4-Methylphenoxy)nicotinaldehyde oxime (Predicted)
Oxime OH~10.9-11.5[12]~4.8-5.5 (Phenolic OH)~11.0 - 11.8
Imine CH~8.15[12]N/A~8.2 - 8.4
Pyridine H2~8.6N/A~8.6 - 8.8
Pyridine H4~7.8N/A~7.9 - 8.1
Pyridine H5~7.4N/A~7.0 - 7.2
Phenoxy H (ortho to O)N/A~7.05 (d)~7.1 - 7.3 (d)
Phenoxy H (meta to O)N/A~6.75 (d)~7.2 - 7.4 (d)
Methyl CH₃N/A~2.25 (s)~2.3 - 2.4 (s)

Note: Actual values are sourced from typical literature values and may vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, making it a powerful tool for confirming structural features like ether linkages and the C=N bond.[8][13]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentNicotinaldehyde (Parent Aldehyde)4-Methylphenol (Actual)6-(4-Methylphenoxy)nicotinaldehyde oxime (Predicted)
C=N (Oxime)~150 (Aldehyde C=O ~193)N/A~148 - 152
Pyridine C2~152N/A~150 - 153
Pyridine C3~131N/A~133 - 136
Pyridine C4~135N/A~140 - 143
Pyridine C5~124N/A~115 - 118
Pyridine C6~150N/A~162 - 165
Phenoxy C (ipso, C-O)N/A~152~153 - 156
Phenoxy C (ortho to O)N/A~116~121 - 124
Phenoxy C (meta to O)N/A~130~130 - 132
Phenoxy C (para to O, C-CH₃)N/A~130~132 - 135
Methyl CH₃N/A~20~20 - 22
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.[1][14]

Rationale for Predictions:

  • O-H Stretch: A broad band between 3100-3500 cm⁻¹ is characteristic of the oxime's hydroxyl group, with broadening due to hydrogen bonding.[15]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • C=N Stretch: The carbon-nitrogen double bond of the oxime typically absorbs in the 1620-1680 cm⁻¹ region.[15]

  • C=C Stretches: Aromatic ring vibrations will produce several sharp peaks in the 1450-1600 cm⁻¹ range.

  • C-O-C Stretch: The aryl ether linkage is characterized by a strong, distinct absorption band, typically around 1200-1250 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeExpected Range for Oximes/EthersPredicted Wavenumber for Target Compound
O-H stretch (Oxime)3100 - 3500 (broad)[15]~3250 (broad)
C-H stretch (Aromatic)3000 - 3100~3050
C-H stretch (Aliphatic)2850 - 3000~2920
C=N stretch (Oxime)1620 - 1680[15]~1645
C=C stretch (Aromatic)1450 - 1600~1590, 1500, 1470
C-O-C stretch (Aryl Ether)1200 - 1270~1240 (strong)
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.

  • Molecular Ion (M⁺): The target compound, C₁₃H₁₂N₂O₂, has a molecular weight of 228.25 g/mol . A high-resolution mass spectrometry (HRMS) analysis should confirm this exact mass.

  • Predicted Fragmentation Pattern:

    • Cleavage of the ether bond is a likely fragmentation pathway, leading to fragments corresponding to the pyridyl oxime cation and the 4-methylphenoxide radical (or vice-versa).

    • Loss of the hydroxyl group (-OH, 17 Da) from the oxime is possible.

    • Loss of the entire oxime group or parts of it (e.g., -NOH, 31 Da).

    • The benzylic-like position of the methyl group on the phenoxy ring could lead to the formation of a stable tropylium-like cation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) nmr_acq Acquire 1H, 13C, COSY, HSQC spectra on a 400 MHz+ spectrometer prep->nmr_acq ir_acq Prepare KBr pellet or use ATR Acquire spectrum (4000-400 cm-1) ms_acq Dissolve sample in appropriate solvent (e.g., MeCN/H2O). Infuse into ESI source analysis Process and interpret spectra. Compare with predicted data. Confirm structure. nmr_acq->analysis ir_acq->analysis ms_acq->analysis

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.[14]

  • Acquisition:

    • Record a standard ¹H spectrum.

    • Record a broadband proton-decoupled ¹³C spectrum.

    • To aid in assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[9]

  • Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[1]

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[1]

  • Analysis: Identify the key functional group frequencies and compare them to the predicted values.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source for high-resolution analysis (e.g., ESI-TOF or ESI-Orbitrap).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the calculated value. Analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

This guide establishes a detailed, predicted spectroscopic fingerprint for 6-(4-Methylphenoxy)nicotinaldehyde oxime. By systematically comparing its expected spectral features to those of its constituent parts, we have constructed a robust framework for its characterization. The combination of ¹H and ¹³C NMR provides the skeletal and electronic information, IR spectroscopy confirms the presence of key functional groups (oxime, ether), and mass spectrometry verifies the molecular weight and offers insight into structural stability. The provided protocols outline a clear and reliable path for obtaining the experimental data necessary to validate these predictions, ensuring high confidence in the final structural assignment.

References

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]

  • Synthesis and characterization of novel oxime analogues. (Source not fully specified, likely a journal article).
  • ¹H NMR spectrum of oxime 6 in CDCl₃ at 25 oC. The Royal Society of Chemistry.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Deriv
  • Supporting information. The Royal Society of Chemistry. (Source appears to be supplementary material for a Dalton Transactions publication). Available at: [Link]

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Deriv
  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. Available at: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC (PubMed Central). Available at: [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H...) and 1643 cm⁻¹ (C=N-OH bond). ResearchGate. Available at: [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy.
  • 3-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook. Available at: [Link]

  • Characterization data of the synthesized oxime derivatives. ResearchGate.
  • ¹H-NMR. (General ¹H NMR chemical shift chart).
  • ¹H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3.... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. Available at: [Link]

  • 4-Pyridinealdoxime. PubChem. Available at: [Link]

  • Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science.
  • Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 4-Pyridinecarboxaldehyde - o-propargyloxime. SpectraBase. Available at: [Link]

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Sources

Safety Operating Guide

6-(4-Methylphenoxy)nicotinaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

6-(4-Methylphenoxy)nicotinaldehyde Oxime: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex heterocyclic compounds. 6-(4-Methylphenoxy)nicotinaldehyde oxime is a specialized intermediate often utilized in drug discovery and agrochemical development. Structurally, it combines a pyridine ring, a phenoxy ether linkage, and an oxime functional group.

This structural complexity dictates strict operational and disposal protocols. Improper handling not only poses severe occupational hazards but also environmental risks due to the potential release of nitrogen oxides (NOx) and toxic leachates. To build a self-validating safety system in your laboratory, you must understand the causality behind every handling and disposal step.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, we must first understand how its molecular structure dictates its physical behavior and hazard profile. We do not simply memorize rules; we derive them from the chemistry.

Table 1: Physicochemical Profile & Structural Hazard Causality

Structural Feature / MetricQuantitative Value / Chemical ImplicationOperational & Disposal Consequence
Molecular Weight ~228.25 g/mol Solid at room temperature; requires strict dust control (HEPA/Fume hood) during handling.
Pyridine Ring Aromatic nitrogen heterocycleRequires high-temperature incineration; generates toxic NOx gases upon combustion.
Oxime Group (-C=N-OH) Reactive nitrogenous functional groupStrictly incompatible with strong acids and strong oxidizing agents; risk of exothermic degradation.
Phenoxy Ether Lipophilic moietyMust be treated as non-halogenated organic waste; zero-tolerance for aqueous drain disposal.

Operational Safety & Handling Protocol

Before discussing end-of-life disposal, we must establish a self-validating handling protocol. Every step must ensure primary containment, meaning the system inherently prevents exposure even if a secondary failure occurs.

  • Engineering Controls: Always handle the neat powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood. This mitigates inhalation risks associated with fine particulate matter and ensures adequate ventilation[1].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended for concentrated solvent solutions), splash-proof safety goggles meeting OSHA/EN166 standards, and a flame-resistant lab coat. The oxime moiety can act as a skin sensitizer, necessitating strict dermal protection[1].

  • Spill Response: In the event of a solid spill, do not use water, as it may spread the lipophilic compound and complicate cleanup. Instead, sweep up the material using a dedicated anti-static brush and dustpan, or utilize a HEPA-filtered vacuum designed specifically for hazardous chemical dust. Place the spilled material into a compatible, sealable container for immediate hazardous waste disposal[1][2].

Waste Segregation and Storage Logic

The fundamental rule of chemical waste management is segregation based on chemical compatibility.

  • Avoid Oxidizers: Never mix 6-(4-Methylphenoxy)nicotinaldehyde oxime waste with strong oxidizing agents (e.g., peroxides, nitrates) or strong acids. The oxime group can undergo exothermic reactions, potentially leading to container pressurization or degradation into more volatile toxic byproducts[1].

  • Container Selection: Utilize high-density polyethylene (HDPE) or glass containers. Ensure the container is chemically compatible with any solvent used to dissolve the oxime (e.g., if dissolved in DMSO or DMF, ensure the container gasket can withstand the solvent).

Proper Disposal Procedures (Step-by-Step Methodology)

Under the Resource Conservation and Recovery Act (RCRA) guidelines set by the EPA, 6-(4-Methylphenoxy)nicotinaldehyde oxime must be managed as a hazardous chemical waste[3][4]. It cannot be disposed of in the regular trash or poured down the drain.

Step 1: Primary Containment and Labeling Collect all solid waste (including contaminated gloves, weigh boats, and filter paper) and liquid waste (solvent solutions) into designated hazardous waste containers[5]. Immediately label the container with the words "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazard characteristic (e.g., "Toxic - Non-Halogenated Organic")[3].

Step 2: Satellite Accumulation Area (SAA) Storage Transfer the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA). The EPA mandates that SAAs be at or near the point of generation and under the direct control of the operator[3][6]. Self-Validation Check: Ensure secondary containment (e.g., a chemically resistant plastic bin) is used to catch any potential leaks, validating the integrity of the primary container.

Step 3: Decontamination of Reusable Equipment Any reusable glassware or non-disposable materials must be "triple-rinsed" with a compatible solvent (e.g., methanol or acetone) to ensure complete removal of the oxime contamination. The rinsate from this process cannot go down the sink; it must be collected and disposed of as hazardous solvent waste[5].

Step 4: Transfer to Central Accumulation Area (CAA) Once the container is full, or within the regulatory time limit (often 3 days for full containers in an SAA), transfer it to the facility's Central Accumulation Area for processing by Environmental Health and Safety (EHS) personnel[3].

Step 5: Licensed TSDF Incineration The ultimate and only acceptable disposal method for 6-(4-Methylphenoxy)nicotinaldehyde oxime is high-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[1][6]. Because the molecule contains two nitrogen atoms (within the pyridine and oxime groups), combustion will inevitably generate nitrogen oxides (NOx). The TSDF must be equipped with specialized flue gas scrubbers to neutralize these toxic emissions before release into the atmosphere[4][7].

Mechanistic Waste Management Workflow

To visualize this self-validating system, refer to the cradle-to-grave workflow below.

WasteWorkflow Gen Waste Generation (6-(4-Methylphenoxy)nicotinaldehyde oxime) Seg Waste Segregation (Isolate from Oxidizers/Acids) Gen->Seg Cont Primary Containment (Sealable HDPE/Glass) Seg->Cont Label RCRA Labeling (Non-Halogenated Organic Waste) Cont->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA TSDF Licensed TSDF Transfer (EPA Compliant) SAA->TSDF Inc High-Temp Incineration (NOx Scrubbing Required) TSDF->Inc

Fig 1: Cradle-to-grave disposal workflow for 6-(4-Methylphenoxy)nicotinaldehyde oxime.

References

  • Material Safety Data Sheet - Cole-Parmer | coleparmer.com | 2

  • SAFETY DATA SHEET - Fisher Scientific | fishersci.com | 1

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research | bu.edu |5

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas | untdallas.edu | 3

  • Standard Operating Procedures Waste Handling & Disposal | kamatlab.com | 7

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research | auburn.edu | 4

  • Chemical Waste Management Guide - Center for Environmental Health and Safety | siu.edu | 6

Sources

Personal protective equipment for handling 6-(4-Methylphenoxy)nicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Handling 6-(4-Methylphenoxy)nicotinaldehyde oxime

As drug development professionals, we frequently encounter advanced building blocks that require a nuanced approach to laboratory safety. 6-(4-Methylphenoxy)nicotinaldehyde oxime is a highly specialized intermediate featuring a pyridine core, a reactive oxime moiety, and a lipophilic 4-methylphenoxy ether linkage. While standard safety data sheets (SDS) provide generic guidance, they often fail to explain the causality behind the required precautions [1].

As a Senior Application Scientist, my goal is to provide you with a field-proven, self-validating operational guide. By understanding the mechanistic behavior of this molecule—specifically how its lipophilicity enhances dermal penetration and how its oxime group presents sensitization risks—you can implement personal protective equipment (PPE) and handling protocols that genuinely protect your team and preserve the integrity of your research [2].

Mechanistic Hazard Analysis & PPE Logic

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazard profile of 6-(4-Methylphenoxy)nicotinaldehyde oxime:

  • Enhanced Dermal Penetration (The Lipophilicity Factor): The addition of the 4-methylphenoxy group significantly increases the compound's partition coefficient (LogP) compared to unsubstituted pyridine oximes [3]. If this compound is dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane), the solvent acts as a carrier, rapidly transporting the lipophilic oxime across the stratum corneum (skin barrier).

  • Sensitization and Irritation (The Oxime & Pyridine Moieties): Oximes are known mild-to-moderate skin sensitizers. Repeated exposure without adequate barriers can lead to allergic contact dermatitis. Furthermore, the slightly basic pyridine nitrogen can cause severe ocular irritation upon contact [4].

  • Thermal Decomposition Risks: Like many oximes, this compound should be stored at 4°C to maintain stability [3]. Exposure to high heat can trigger exothermic decomposition, releasing toxic nitrogen oxides (NOx).

Quantitative PPE Specification Matrix

Do not rely on passive assumptions. The following table outlines the exact quantitative specifications for your PPE based on the compound's mechanistic risks.

PPE CategorySpecification & MaterialQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloving required for >5g scale or when using carrier solvents)Min. 0.11 mm thickness; >480 min breakthrough timeLatex provides poor resistance to lipophilic aryl ethers. Nitrile offers a superior cross-linked barrier against permeation.
Eye Protection ANSI Z87.1 compliant safety goggles (with side shields)100% ocular coverage; 0 mm gapProtects against severe ocular irritation from aerosolized oxime dust or solvent splashes.
Engineering Control Chemical Fume Hood (Constant Volume or VAV)Face velocity: 80–120 fpm (feet per minute)Captures aerosolized particulates during weighing and mitigates inhalation of potential NOx decomposition byproducts.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatKnee-length coverageSynthetic blends can melt into the skin during a fire event. Cotton provides a breathable, non-melting physical barrier.

Visualizing the Safety Architecture

The following diagrams illustrate the logical relationship between the compound's exposure routes and our defensive barriers, as well as the step-by-step operational workflow.

ExposureRoutes Compound 6-(4-Methylphenoxy) nicotinaldehyde oxime Skin Dermal Contact (High Lipophilicity) Compound->Skin Eye Ocular Exposure (Severe Irritation) Compound->Eye Inhalation Inhalation (Dust/Vapor) Compound->Inhalation Gloves Nitrile Gloves (>0.11 mm) Skin->Gloves Mitigated by Goggles ANSI Z87.1 Safety Goggles Eye->Goggles Mitigated by Hood Chemical Fume Hood (80-120 fpm) Inhalation->Hood Mitigated by

Figure 1: Mechanistic exposure routes and corresponding PPE barrier logic.

Workflow Start 1. Pre-Task Safety Audit Verify Fume Hood (80-120 fpm) PPE 2. Don PPE Nitrile Gloves, Z87.1 Goggles, Lab Coat Start->PPE Handling 3. Chemical Handling Transfer & Weighing PPE->Handling Spill Spill Event? Handling->Spill SpillResp Emergency Protocol Use Absorbent & Solid Waste Spill->SpillResp Yes Waste 4. Waste Segregation Halogen-Free Organic Waste Spill->Waste No SpillResp->Waste Doff 5. Doff PPE & Decontaminate Wash Hands Thoroughly Waste->Doff

Figure 2: Operational safety workflow for handling 6-(4-Methylphenoxy)nicotinaldehyde oxime.

Self-Validating Operational Methodologies

A protocol is only as good as its ability to be verified in real-time. The following workflows incorporate mandatory validation steps to ensure your engineering controls and PPE are actively protecting you.

Workflow A: Safe Weighing and Transfer Protocol

Objective: Prevent aerosolization of the oxime powder and eliminate dermal exposure during scale-up.

  • System Validation: Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) at the sash opening of the fume hood. Validation Check: The wipe must pull inward steadily, confirming active negative pressure (target 80–120 fpm).

  • Donning: Put on a 100% cotton lab coat, ANSI Z87.1 safety goggles, and a base layer of 0.11 mm nitrile gloves. If handling >5g or working with carrier solvents (DMSO/DCM), don a second pair of nitrile gloves.

  • Static Mitigation: Pyridine oxime powders can hold static charges, causing them to "jump" from spatulas. Wipe the exterior of your weighing boat and spatula with a static-reducing cloth or use an anti-static ionizer fan inside the hood.

  • Transfer: Open the vial only inside the deepest 6 inches of the fume hood. Transfer the powder using a smooth, non-porous metal spatula.

  • Doffing & Decontamination: Once the container is sealed, remove the outer layer of gloves inside the hood to prevent spreading invisible residue to lab door handles. Wash hands with soap and water immediately after removing the inner gloves.

Workflow B: Emergency Spill Decontamination Protocol

Objective: Safely neutralize and remove spilled compound without generating airborne particulates.

  • Isolate & Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius. Do not sweep the powder. Sweeping aerosolizes the oxime, bypassing standard surgical masks and risking respiratory sensitization.

  • Upgrade PPE: If the spill is outside the hood, the responder must don an N95 or half-mask respirator with organic vapor/particulate cartridges (P100) before approaching the spill [1].

  • Wet-Wipe Containment: Gently mist the spilled powder with a 70% Ethanol/Water solution. This drastically reduces the surface tension and prevents dust generation.

  • Collection: Use a disposable plastic scoop or dampened absorbent pads to collect the wetted material. Place all collected material into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water.

  • Validation Check: Wipe the cleaned area with a clean, dry white filter paper. Inspect the paper under bright lighting; any yellowish residue indicates incomplete decontamination, requiring a second detergent wash.

Waste Disposal Plan

Improper disposal of pyridine oximes can lead to cross-reactivity in waste carboys. Follow this strict segregation plan:

  • Solid Waste: All contaminated Kimwipes, weighing boats, and doffed outer gloves must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container. Do not mix with biohazardous or sharps waste.

  • Liquid Waste: If the compound is dissolved in a solvent, dispose of it in the Halogen-Free Organic Waste carboy (unless dissolved in a halogenated solvent like DCM, in which case it goes to Halogenated Waste).

  • Incompatibility Warning: Never dispose of oxime derivatives in waste containers containing strong oxidizing agents (e.g., Nitric acid, peroxides) or strong acids, as this can trigger violent exothermic reactions or rapid thermal decomposition [2].

References

To ensure the highest standards of scientific integrity, the protocols and hazard assessments in this guide are grounded in the following authoritative sources:

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Available at:[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.